molecular formula C14H13NO3 B077825 N-(2-Methoxyphenyl)anthranilic acid CAS No. 13278-32-5

N-(2-Methoxyphenyl)anthranilic acid

Cat. No.: B077825
CAS No.: 13278-32-5
M. Wt: 243.26 g/mol
InChI Key: FPIMZRVJKYCPAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methoxyphenyl)anthranilic Acid is a chemical building block of significant interest in medicinal chemistry and organic synthesis. As a derivative of anthranilic acid (2-aminobenzoic acid), it serves as a versatile precursor for the development of novel pharmacologically active compounds . Key Research Applications and Value: Precursor to Bioactive Molecules: Anthranilic acid derivatives are fundamental scaffolds in a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as the "fenamates," which include tolfenamic acid and mefenamic acid . These N-aryl anthranilic acids are investigated for their role in inhibiting prostaglandin synthesis via cyclooxygenase (COX) pathways . Platform for Drug Discovery: Research into novel anthranilic acid hybrids is a growing field, with studies highlighting their potential as anti-inflammatory, antimicrobial, and spasmolytic drug candidates with promising safety profiles . This compound can be utilized to synthesize such hybrid molecules for biological evaluation. Versatile Chemical Intermediate: Beyond pharmaceuticals, anthranilic acid and its derivatives are used in the synthesis of azo dyes, saccharin, perfumes, and as ligands in metal complexes . The structure of this specific analog makes it suitable for copper-catalyzed cross-coupling reactions to create diverse chemical libraries . Note on Usage: This product is intended for research purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methoxyanilino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-18-13-9-5-4-8-12(13)15-11-7-3-2-6-10(11)14(16)17/h2-9,15H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPIMZRVJKYCPAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10157791
Record name Anthranilic acid, N-(2-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10157791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13278-32-5
Record name 2-(2-Methoxyphenylamino)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13278-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anthranilic acid, N-(2-methoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013278325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anthranilic acid, N-(2-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10157791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to N-(2-Methoxyphenyl)anthranilic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the N-Aryl Anthranilic Acid Scaffold

N-(2-Methoxyphenyl)anthranilic acid, with the CAS number 13278-32-5, is a member of the broader class of N-aryl anthranilic acid derivatives. This class of compounds is of significant interest in medicinal chemistry and drug development.[1][2] The core structure, featuring an anthranilic acid moiety linked to an aryl group via a secondary amine, serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules.[3][4] Derivatives of N-aryl anthranilic acid have demonstrated a spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[4][5] This guide provides a comprehensive technical overview of this compound, encompassing its chemical properties, synthesis, spectral characteristics, potential applications, and safety considerations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. While extensive experimental data for this specific isomer is not widely published, a combination of data from related compounds and predictive modeling provides valuable insights.

PropertyValueSource
CAS Number 13278-32-5[6]
Molecular Formula C₁₄H₁₃NO₃[7]
Molecular Weight 243.26 g/mol [7]
Purity 96+%[6]
Predicted pKa 4.3 (most acidic)Predicted
Predicted LogP 3.1Predicted
Predicted Solubility Poorly soluble in waterPredicted

Synthesis of this compound

The primary synthetic route to N-aryl anthranilic acids, including the 2-methoxy derivative, is the Ullmann condensation.[8] This copper-catalyzed nucleophilic aromatic substitution reaction involves the coupling of an aryl amine with an aryl halide.[9][10] In the case of this compound, this typically involves the reaction of a 2-halobenzoic acid with 2-methoxyaniline.[8]

The Ullmann Condensation: A Mechanistic Overview

The Ullmann condensation for the synthesis of N-aryl anthranilic acids is a robust and widely employed method.[8] The reaction is catalyzed by copper, often in the form of copper powder or a copper(I) salt.[11] The mechanism involves the formation of an organocopper intermediate, which then undergoes coupling with the amine. The choice of solvent, base, and reaction temperature are critical parameters that can significantly influence the reaction yield and purity of the product.[8]

Ullmann_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2-Chlorobenzoic_Acid 2-Chlorobenzoic Acid Reaction Ullmann Condensation 2-Chlorobenzoic_Acid->Reaction 2-Methoxyaniline 2-Methoxyaniline 2-Methoxyaniline->Reaction Catalyst Cu Catalyst (e.g., CuO, CuI) Catalyst->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent High-boiling polar solvent Solvent->Reaction Target_Molecule This compound Reaction->Target_Molecule Forms C-N bond

Caption: Ullmann condensation for this compound synthesis.

Experimental Protocol: A Generalized Approach

The following protocol is a generalized procedure for the synthesis of N-aryl anthranilic acids via the Ullmann condensation and can be adapted for the synthesis of this compound.

Materials:

  • 2-Chlorobenzoic acid

  • 2-Methoxyaniline

  • Anhydrous potassium carbonate

  • Copper(I) oxide (or other suitable copper catalyst)

  • High-boiling point polar solvent (e.g., DMF, NMP)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-chlorobenzoic acid, 2-methoxyaniline, anhydrous potassium carbonate, and the copper catalyst in the chosen solvent.

  • Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the product.

  • Collect the crude product by filtration and wash with water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to obtain the purified this compound.

Spectroscopic Analysis

¹H NMR Predicted Chemical Shift (ppm)
Aromatic Protons6.8 - 8.2
NH Proton9.0 - 9.5 (broad singlet)
Methoxy Protons~3.9 (singlet)
Carboxylic Acid Proton10.0 - 12.0 (broad singlet)
¹³C NMR Predicted Chemical Shift (ppm)
Carbonyl Carbon168 - 172
Aromatic Carbons110 - 150
Methoxy Carbon~56

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the N-H stretch of the secondary amine (~3300-3500 cm⁻¹), the C=O stretch of the carboxylic acid (~1670-1700 cm⁻¹), and C-O stretching of the methoxy group and the carboxylic acid.

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (243.26 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the C-N bond.

Potential Applications in Drug Development

The N-aryl anthranilic acid scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[3]

Anti-inflammatory Activity: Many N-aryl anthranilic acid derivatives, known as fenamates, are non-steroidal anti-inflammatory drugs (NSAIDs).[12] Their mechanism of action is primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[12] While the specific anti-inflammatory activity of this compound has not been extensively reported, its structural similarity to known fenamates suggests it may possess similar properties.[4][5]

Anticancer Potential: Recent research has highlighted the potential of anthranilic acid derivatives as anticancer agents.[5] These compounds have been shown to exhibit antiproliferative activity against various cancer cell lines.[5] The mechanisms of action are diverse and can include the induction of apoptosis and the inhibition of key signaling pathways involved in cancer progression.[2] Further investigation into the anticancer properties of this compound is a promising area of research.

Safety and Handling

Detailed toxicological data for this compound is limited. However, based on the data for the parent compound, anthranilic acid, and related derivatives, certain precautions should be taken.[7]

  • Acute Toxicity: Anthranilic acid has low acute oral toxicity in animal studies.[7]

  • Irritation: The compound may cause skin and eye irritation.[7]

  • Genotoxicity: Anthranilic acid has shown mixed results in in vitro genotoxicity studies but has been negative in several in vivo studies.[7]

It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses.[13]

Conclusion

This compound is a valuable molecule within the broader class of N-aryl anthranilic acids. While specific experimental data for this compound is not abundant, its synthesis via the well-established Ullmann condensation and its potential for biological activity, particularly in the areas of anti-inflammatory and anticancer research, make it a compound of interest for further investigation. This guide provides a foundational understanding of its properties and potential, serving as a valuable resource for researchers and scientists in the field of drug discovery and development.

References

  • MOLBASE. N-(2,4-dimethoxyphenyl)anthranilic acid|25379-13-9. MOLBASE Encyclopedia. Accessed January 22, 2026.
  • 2a biotech. Product Detail for CAS No. 13278-32-5. Accessed January 22, 2026.
  • PubChem. 2-[(4-Methoxyphenyl)amino]benzoic acid.
  • Wikipedia.
  • Beilstein Journals. Supporting Information for: [Specific Title of Paper]. Accessed January 22, 2026.
  • MOLBASE. N-(2,4,5-trimethoxy-phenyl)-anthranilic acid. MOLBASE Encyclopedia. Accessed January 22, 2026.
  • PubChem. Anthranilic acid, N-(3-methoxyphenyl)-.
  • Asian Publication Corporation. Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry. 2024.
  • PubChem. 4-Chloro-2-((4-methoxyphenyl)amino)benzoic acid.
  • National Institutes of Health. In Silico-Based Design and In Vivo Evaluation of an Anthranilic Acid Derivative as a Multitarget Drug in a Diet-Induced Metabolic Syndrome Model. Accessed January 22, 2026.
  • [Specific SDS Provider].
  • Sigma-Aldrich.
  • Covestro. SAFETY DATA SHEET - Solution Center. Accessed January 22, 2026.
  • Fisher Scientific.
  • Sci-Hub.
  • PubChemLite. Anthranilic acid, n-2,3-xylyl-, o-methoxyphenyl ester. Accessed January 22, 2026.
  • ChemSpider Synthetic Pages. Browse. Accessed January 22, 2026.
  • PubChem. Anthranilic Acid.
  • MDPI. Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. 2023.
  • ResearchGate.
  • MDPI.
  • PubMed.
  • PubMed. Discovery of Anthranilic Acid Derivatives as Antagonists of the Pro-Inflammatory Orphan G Protein-Coupled Receptor GPR17. 2024.
  • MDPI. Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1)
  • CORE. ANI neural network potentials for small molecule pKa prediction. Accessed January 22, 2026.
  • Taylor & Francis. Anthranilic acid – Knowledge and References. Accessed January 22, 2026.
  • Organic Chemistry Portal. Ullmann Reaction. Accessed January 22, 2026.
  • Thermo Fisher Scientific. Ullmann Reaction. Accessed January 22, 2026.
  • PubMed.
  • McFarland Laboratories. A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells. 2015.
  • Organic Chemistry Research. Synthesis, DFT calculations and spectral studies of the interaction of 2-chlorobenzoic acid with some amines in the presence of copper nanoparticles. 2022.
  • PubChem. 2-Amino-3-methoxybenzoic acid.
  • Wikipedia. Anthranilic acid. Accessed January 22, 2026.
  • ResearchGate.
  • Benchchem. Anthranilic acid, 4-chloro-N-(p-methoxyphenyl)-. Accessed January 22, 2026.
  • [Journal Publisher]. SYNTHESIS AND PHARMACOLOGICAL SCREENING OF NSUBSTITUTED ANTHRANI. Accessed January 22, 2026.
  • ChemicalBook. Anthranilic acid(118-92-3) 1H NMR spectrum. Accessed January 22, 2026.
  • PrepChem.com. Synthesis of D. N-(4-Methoxyphenyl)anthranilic Acid. Accessed January 22, 2026.
  • SpectraBase. Anthranilic acid, N-(3-methoxyphenyl)- - Optional[13C NMR] - Chemical Shifts. Accessed January 22, 2026.
  • PubChem. N-(p-Amylcinnamoyl)anthranilic acid.
  • ResearchGate. Solubility of N-phenylanthranilic acid in nine organic solvents from T = (283.15 to 318.15)
  • Semantic Scholar.
  • Asian Journal of Chemistry. Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. 2024.
  • ChemSpider Synthetic Pages. Addition of diethyl malonate to reactive intermediate (iminoketene) of anthranilic acid. 2013.
  • National Institutes of Health. Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning. Accessed January 22, 2026.

Sources

Solubility Profile of N-(2-Methoxyphenyl)anthranilic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

From the Desk of a Senior Application Scientist

This document provides a comprehensive technical overview of the solubility characteristics of N-(2-Methoxyphenyl)anthranilic acid. In the absence of extensive public data for this specific molecule, this guide synthesizes information from foundational chemical principles, data from structurally analogous compounds, and established experimental protocols. The objective is to provide researchers and drug development professionals with a robust framework for solvent selection, experimental design, and interpretation of solubility data.

Introduction: The Significance of a Scaffold

This compound belongs to the fenamate class of compounds, built upon the versatile anthranilic acid scaffold.[1][2] This chemical family includes well-known non-steroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid and niflumic acid. As with any active pharmaceutical ingredient (API) or synthetic intermediate, understanding its solubility is a cornerstone of process development, formulation, and ensuring bioavailability.[3] Poor solubility can hinder everything from purification and crystallization to achieving therapeutic efficacy. This guide addresses this critical parameter by establishing a predictive framework and outlining a definitive method for its experimental determination.

Physicochemical Profile: Deducing Behavior from Structure

A molecule's solubility is dictated by its intrinsic physicochemical properties. By dissecting the structure of this compound, we can anticipate its interactions with various solvents.

2.1 Molecular Structure and Functional Groups

The molecule consists of a central anthranilic acid (2-aminobenzoic acid) core, N-substituted with a 2-methoxyphenyl group. The key functional groups are:

  • Carboxylic Acid (-COOH): This group is acidic (inferred pKa ~4.2, similar to mefenamic acid[4]) and a potent hydrogen bond donor and acceptor.

  • Secondary Amine (-NH-): This group is weakly basic and acts as a hydrogen bond donor. The presence of both acidic and basic groups makes the molecule amphoteric.[5][6]

  • Aromatic Rings: Two phenyl rings provide a large, rigid, and relatively nonpolar surface area, allowing for potential π-π stacking interactions.

  • Methoxy Ether (-OCH₃): The ether group is a hydrogen bond acceptor and adds a slight polar character.

This combination of a polar, hydrogen-bonding "head" (the carboxylic acid) and a large, predominantly nonpolar "body" results in a molecule with moderate lipophilicity and complex solvent interactions.

A Theoretical Framework for Solvent Selection

While empirical testing is the gold standard, theoretical models provide an invaluable starting point for narrowing the vast field of potential solvents.

3.1 The Principle of "Like Dissolves Like"

This fundamental concept suggests that solubility is favored when the intermolecular forces of the solute and solvent are similar.

  • Polar Protic Solvents (e.g., ethanol, methanol, water) can engage in hydrogen bonding with the carboxylic acid and amine groups.

  • Dipolar Aprotic Solvents (e.g., DMSO, DMF, acetone) are highly polar and can act as hydrogen bond acceptors, interacting strongly with the solute's acidic proton.

  • Nonpolar Aprotic Solvents (e.g., hexane, toluene) primarily interact through weaker van der Waals forces (dispersion forces) with the aromatic rings.

Based on its structure, this compound is expected to show the highest solubility in dipolar aprotic solvents, moderate solubility in polar protic solvents, and poor solubility in nonpolar solvents, a trend observed in related fenamates.[7][8]

3.2 Hansen Solubility Parameters (HSP): A Quantitative Approach

HSP theory offers a more refined prediction model by deconstructing the total cohesive energy of a substance into three parameters:

  • δD: Energy from dispersion forces.

  • δP: Energy from dipolar intermolecular forces.

  • δH: Energy from hydrogen bonds.

Every chemical can be assigned a point in this three-dimensional "Hansen space." The guiding principle is that substances with a small "Hansen distance" between them are likely to be miscible.[9][10][11] By determining the HSP of this compound, one can computationally screen for solvents whose HSP coordinates fall within the solute's "solubility sphere," drastically improving the efficiency of solvent screening.[12][13]

cluster_0 Hansen Solubility Space x_axis δD (Dispersion) y_axis δP (Polarity) z_axis δH (H-Bonding) solute Solute HSP (Center Point) good_solvent Good Solvent (Inside Sphere) solute->good_solvent Small Distance (High Affinity) poor_solvent Poor Solvent (Outside Sphere) solute->poor_solvent Large Distance (Low Affinity) sphere

Caption: Hansen Solubility Parameter (HSP) "like dissolves like" concept.

Solubility Profile Based on Structural Analogs

Direct, quantitative solubility data for this compound is sparse. However, by examining closely related molecules, a reliable predictive solubility profile can be constructed. The table below summarizes experimental data for key analogs.

Solvent CategorySolventN-phenylanthranilic acid[14]Mefenamic Acid[4][7]Niflumic Acid[15][16]Expected Solubility for this compound
Dipolar Aprotic Acetone0.1139High~50 mg/mLHigh
Ethyl Acetate0.1011High-High
Acetonitrile0.0051-~50 mg/mLModerate
Dimethylformamide (DMF)-38.5 mg/mL~65 mg/mLVery High
Dimethyl Sulfoxide (DMSO)--~44-56 mg/mLVery High
Polar Protic Methanol0.0125Moderate~50 mg/mLModerate
Ethanol0.01634.6 mg/mL~39-50 mg/mLModerate
n-Propanol0.0201--Moderate
Isopropanol0.0152Moderate-Moderate
1-Butanol0.0261--Moderate to High
Nonpolar Aprotic Toluene0.0094--Low
Hexane / Heptane-Poor-Very Low

Note: Solubility for N-phenylanthranilic acid is given as mole fraction at 298.15 K. Other values are as reported in the sources.

Analysis: The data consistently shows that fenamate-type molecules exhibit the highest solubility in strong dipolar aprotic solvents (DMF, DMSO, Acetone) and moderate solubility in alcohols. The presence of the additional methoxy group on this compound, a hydrogen bond acceptor, is expected to maintain or slightly enhance its affinity for both polar protic and dipolar aprotic solvents compared to N-phenylanthranilic acid. Solubility in nonpolar hydrocarbons is expected to be negligible.

Protocol: Isothermal Shake-Flask Method for Thermodynamic Solubility Measurement

This protocol describes the definitive "gold standard" method for determining equilibrium (thermodynamic) solubility.[17][18] Its core principle is to allow a solution to reach saturation in the presence of excess solid solute at a constant temperature.

5.1 Principle An excess of the solid compound is suspended in the solvent of choice and agitated at a controlled temperature for a sufficient duration to ensure the dissolved and solid phases are in equilibrium. The solid phase is then removed, and the concentration of the solute in the saturated supernatant is determined using a validated analytical method.

5.2 Materials and Reagents

  • This compound (crystalline solid, purity >99%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

  • Orbital shaker with temperature control or a thermostated water bath

  • Centrifuge with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the solvent)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC-UV system or other suitable quantitative analytical instrument

5.3 Step-by-Step Experimental Protocol

  • Preparation: Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure solid remains at the end of the experiment (e.g., add 20 mg to 2 mL of solvent).

  • Solvent Addition: Accurately dispense a known volume or mass of the test solvent into the vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 200 rpm).

  • Equilibrium Confirmation (Self-Validation): The system must be proven to have reached equilibrium.[19] This is achieved by taking measurements at sequential time points until the concentration plateaus. A typical time course is 24, 48, and 72 hours. Equilibrium is confirmed if the concentrations at 48 and 72 hours are statistically identical (e.g., within <5%).

  • Phase Separation: After the equilibration period, remove the vials and allow them to rest at the experimental temperature for 30 minutes to allow larger particles to settle. To separate the supernatant from the undissolved solid, use one of two methods:

    • Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) at the experimental temperature.

    • Filtration: Directly draw the supernatant using a syringe and pass it through a chemically resistant syringe filter. Causality Note: Filtration is often preferred as it more effectively removes fine particulates, but one must ensure the compound does not adsorb to the filter material.

  • Sample Preparation for Analysis: Immediately after separation, accurately dilute a known aliquot of the clear supernatant with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method. This dilution prevents the compound from precipitating due to temperature changes.[19]

  • Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method.[20] Calculate the original concentration in the supernatant, accounting for the dilution factor. The result is reported in units such as mg/mL or mol/L.

prep 1. Preparation Add excess solid solute to vial solvent 2. Solvent Addition Add known volume of solvent prep->solvent equilibrate 3. Equilibration Shake at constant T (e.g., 24-72h) solvent->equilibrate equilibrate->equilibrate Sample at 24, 48, 72h to confirm plateau phase_sep 4. Phase Separation Centrifuge or Filter (0.22 µm) equilibrate->phase_sep dilute 5. Dilution Dilute clear supernatant to known volume phase_sep->dilute analyze 6. Quantification Analyze by validated HPLC-UV method dilute->analyze result Result Equilibrium Solubility (mg/mL or mol/L) analyze->result

Caption: Workflow for the Isothermal Shake-Flask Solubility Method.

Conclusion

While direct experimental data for this compound is not widely published, a robust understanding of its solubility behavior can be achieved. Based on its molecular structure and extensive data from close analogs, it is predicted to be highly soluble in dipolar aprotic solvents like DMF and DMSO, moderately soluble in alcohols, and poorly soluble in nonpolar solvents. This theoretical assessment provides a strong foundation for solvent selection in synthesis and formulation. However, for definitive, process-critical applications, these predictions must be confirmed through rigorous experimental measurement using the validated shake-flask protocol detailed herein.

References

A curated list of authoritative sources used in this guide.

  • Wikipedia. Anthranilic acid. [Link]

  • Sciencemadness Wiki. Anthranilic acid. [Link]

  • ResearchGate. Solubility of N-phenylanthranilic acid in nine organic solvents from T = (283.15 to 318.15) K: Determination and modelling. [Link]

  • West Pharmaceutical Services. Hansen solubility parameters to predict drug & container interactions. [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

  • Human Metabolome Database. Showing metabocard for Niflumic Acid (HMDB0015573). [Link]

  • World Health Organization (WHO). Annex 4: Guideline on the Biopharmaceutics Classification System-based biowaiver. [Link]

  • ACS Publications. Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents. [Link]

  • ACS Publications. Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents (Link 2). [Link]

  • ResearchGate. Hansen solubility parameters: A quick review in pharmaceutical aspect. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • ACS Publications. Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. [Link]

  • ResearchGate. Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. [Link]

  • PubMed. Solubility of sparingly soluble drug derivatives of anthranilic acid. [Link]

  • PubMed. Application of Hansen Solubility Parameters to predict drug-nail interactions, which can assist the design of nail medicines. [Link]

  • ResearchGate. Solubilization of mefanamic acid | Request PDF. [Link]

  • World Health Organization (WHO). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification. [Link]

  • SciSpace. Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • UCL Discovery. Hansen Solubility Parameters as a Predictive Tool for the Development of Oral Polymeric Nanoparticle Delivery Systems. [Link]

  • University of Bahrain. Preparation and solubility profile study of sodium and potassium salts of mefenamic acid: the effect of pH and polarity. [Link]

  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Academia.edu. Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents. [Link]

  • Cheméo. Chemical Properties of Anthranilic acid, n-(o-nitrophenyl)- (CAS 5933-35-7). [Link]

  • International Journal of Pharmaceutical Sciences. Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review (Link 2). [Link]

  • Van Loon Chemical Innovations. Hansen Solubility Parameters (HSP). [Link]

  • Indian Journal of Pharmaceutical Sciences. Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. [Link]

  • PMC - NIH. Drug Solubility: Importance and Enhancement Techniques. [Link]

Sources

A-Senior-Application-Scientist-s-Guide-to-the-Synthesis-of-N-2-Methoxyphenyl-anthranilic-acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Importance of N-Aryl Anthranilic Acids

N-Aryl anthranilic acids, such as N-(2-Methoxyphenyl)anthranilic acid, represent a critical pharmacophore in medicinal chemistry. These structures form the backbone of the "fenamate" class of non-steroidal anti-inflammatory drugs (NSAIDs) and are pivotal intermediates in the synthesis of various biologically active compounds.[1][2][3] Their synthesis is a frequently encountered challenge in drug discovery and process development. This guide provides an in-depth, field-proven protocol for the synthesis of this compound from anthranilic acid, grounded in the principles of the Ullmann condensation. We will dissect the causality behind each experimental choice, offering a robust, self-validating methodology suitable for both discovery and scale-up applications.

The Core Chemistry: Understanding the Ullmann Condensation

The cornerstone of this synthesis is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution.[4][5] This reaction facilitates the formation of a carbon-nitrogen (C-N) bond between an aryl halide and an amine. For over a century, the Ullmann reaction has been a fundamental tool in organic synthesis, particularly for creating the aryl-amine linkages that are prevalent in pharmaceuticals and material science.[6][7][8]

The Reaction Mechanism: A Step-by-Step Analysis

The precise mechanism of the Ullmann reaction has been a subject of extensive study. The generally accepted pathway for this C-N coupling involves a Cu(I)/Cu(III) catalytic cycle:

  • Formation of the Active Catalyst: The reaction is initiated by the formation of a Cu(I) species. This can be generated in situ from a copper(II) precatalyst or by using a Cu(I) salt directly.

  • Amine Coordination: The amine (anthranilic acid) coordinates to the Cu(I) center. In the presence of a base, the amine is deprotonated to form a copper(I) amide intermediate.

  • Oxidative Addition: The aryl halide (2-bromoanisole or 2-chloroanisole) undergoes oxidative addition to the copper(I) amide complex. This is often the rate-determining step and results in the formation of a transient, high-energy Cu(III) intermediate.[9][10]

  • Reductive Elimination: The final step is the reductive elimination from the Cu(III) complex, which forms the desired C-N bond of the N-aryl anthranilic acid product and regenerates the active Cu(I) catalyst, allowing the cycle to continue.[9][11]

dot graph "Ullmann_Condensation_Mechanism" { layout="dot"; rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_cycle" { label="Catalytic Cycle"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];

}

subgraph "cluster_reactants" { label="Reactants"; bgcolor="#F1F3F4"; node [fillcolor="#FBBC05", fontcolor="#202124"]; Anthranilic_Acid [label="Anthranilic Acid"]; Haloanisole [label="2-Haloanisole"]; }

Anthranilic_Acid -> CuAmide [style=dashed]; Haloanisole -> CuIII [style=dashed]; } caption { label="Figure 1: Simplified Catalytic Cycle of the Ullmann C-N Coupling."; fontsize=10; fontname="Arial"; }

Causality of Component Selection:
  • The Copper Catalyst: While early Ullmann reactions used stoichiometric amounts of copper powder, modern protocols employ catalytic amounts of copper salts, often Cu(I) iodide or copper(I) oxide.[5] Cu(I) is believed to be the active catalytic species. The use of a catalyst is more economical and environmentally benign.[12]

  • The Aryl Halide: The reactivity of the aryl halide follows the order I > Br > Cl >> F. While 2-iodoanisole would be the most reactive, 2-bromoanisole offers a good balance of reactivity and cost-effectiveness for laboratory-scale synthesis. 2-chloroanisole can also be used but typically requires more forcing conditions.[13]

  • The Base: A base is essential to deprotonate the anthranilic acid's amine group, facilitating its coordination to the copper catalyst. Anhydrous potassium carbonate (K₂CO₃) is a common and effective choice. It is strong enough to deprotonate the amine but not so strong as to cause unwanted side reactions. It's crucial to use an anhydrous base, as water can interfere with the reaction. However, it's noteworthy that excess carbonate can sometimes form stable complexes with the copper catalyst, leading to deactivation.[14][15]

  • The Solvent: The solvent must be polar and high-boiling to facilitate the reaction, which often requires elevated temperatures.[5] Dimethylformamide (DMF) is a common choice, effectively solubilizing the reactants and the inorganic base.

Field-Proven Experimental Protocol

This protocol provides a robust method for the synthesis of this compound.

Materials and Reagents
ReagentFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Notes
Anthranilic AcidC₇H₇NO₂137.14146-148-Starting Material
2-BromoanisoleC₇H₇BrO187.042-3210Aryl Halide
Copper(I) IodideCuI190.456051290Catalyst
Anhydrous K₂CO₃K₂CO₃138.21891-Base, must be dry
Dimethylformamide (DMF)C₃H₇NO73.09-61153Solvent, anhydrous
Step-by-Step Methodology
  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anthranilic acid (13.7 g, 0.1 mol), 2-bromoanisole (18.7 g, 0.1 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and copper(I) iodide (1.9 g, 0.01 mol).

  • Solvent Addition: Add 100 mL of anhydrous dimethylformamide (DMF) to the flask.

  • Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes to ensure an inert atmosphere, which is crucial to prevent oxidation of the Cu(I) catalyst.

  • Heating and Reflux: Heat the reaction mixture to 140-150 °C with vigorous stirring. The color of the mixture will typically darken as the reaction progresses.

  • Monitoring the Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 6-8 hours.

  • Work-up - Part 1 (Quenching): After the reaction is complete, allow the mixture to cool to room temperature. Pour the dark reaction mixture slowly into 500 mL of ice-cold water with stirring.

  • Work-up - Part 2 (Acidification): Acidify the aqueous mixture to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid (HCl). This step protonates the carboxylate group, causing the product to precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove any inorganic salts and residual DMF.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield pure this compound as a solid.

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

dot graph "Experimental_Workflow" { layout="dot"; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="1. Combine Reactants\n(Anthranilic Acid, 2-Bromoanisole,\nK₂CO₃, CuI) in DMF"]; B [label="2. Purge with Nitrogen"]; C [label="3. Heat to 140-150°C\n(6-8 hours)"]; D [label="4. Monitor by TLC"]; E [label="5. Cool to Room Temp"]; F [label="6. Quench in Ice Water"]; G [label="7. Acidify with HCl (pH 2-3)"]; H [label="8. Filter Precipitate"]; I [label="9. Recrystallize\n(Ethanol/Water)"]; J [label="10. Dry under Vacuum"]; K [label="Final Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B -> C -> D; D -> C [label="Incomplete", style=dashed]; D -> E [label="Complete"]; E -> F -> G -> H -> I -> J -> K; } caption { label="Figure 2: Step-by-step experimental workflow for the synthesis."; fontsize=10; fontname="Arial"; }

Product Characterization and Validation

Confirming the identity and purity of the final product is a critical, self-validating step of any protocol.

Analysis TechniqueExpected Result
Appearance Off-white to pale yellow crystalline solid
Melting Point Approximately 180-184 °C
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~9.5 (s, 1H, -NH-), ~7.0-8.0 (m, 8H, Ar-H), ~3.8 (s, 3H, -OCH₃), ~13.0 (br s, 1H, -COOH)
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): ~169 (C=O), ~150-110 (Ar-C), ~55 (-OCH₃)
IR (KBr) ν (cm⁻¹): ~3300-2500 (O-H stretch), ~3250 (N-H stretch), ~1680 (C=O stretch), ~1250 (C-O stretch)

Note: Specific NMR chemical shifts can vary slightly depending on the solvent and concentration. The provided data are typical expected values based on similar structures.[16][17][18]

Troubleshooting and Field Insights

  • Low Yield:

    • Cause: Inefficient stirring, presence of moisture, or catalyst deactivation.

    • Solution: Ensure vigorous mechanical or magnetic stirring. Use anhydrous solvents and reagents, and thoroughly dry all glassware. Ensure a proper inert atmosphere is maintained throughout the reaction.

  • Reaction Stalls:

    • Cause: Catalyst has been deactivated.

    • Solution: While not ideal, in some cases, the careful addition of a small amount of fresh catalyst can restart a stalled reaction. However, this can complicate purification.

  • Purification Difficulties:

    • Cause: Presence of dark, tarry byproducts, often from side reactions at high temperatures.

    • Solution: Ensure the reaction temperature does not significantly exceed 150 °C. During work-up, a charcoal treatment of the hot recrystallization solution can help remove colored impurities.

Conclusion

The Ullmann condensation provides a reliable and scalable method for the synthesis of this compound. By understanding the underlying mechanism and the critical role of each component, researchers can confidently execute and troubleshoot this important transformation. This guide offers a comprehensive, experience-driven framework to ensure a successful and reproducible outcome, empowering drug discovery and development professionals in their synthetic endeavors.

References

  • Sharma, M., & Prasher, P. (2023). Synthesis and Medicinal Applications of Fenamic Acid Derivatives. Current Organic Chemistry, 27(13), 1132-1142. Available from: [Link]

  • Sharma, M., & Prasher, P. (2023). Synthesis and Medicinal Applications of Fenamic Acid Derivatives. Bentham Science. Available from: [Link]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions. Angewandte Chemie International Edition, 48(38), 6954-71. Available from: [Link]

  • Scicchitano, F., et al. (2025). The Chemistry and Bioactivity of Mefenamic Acid Derivatives: A Review of Recent Advances. Archiv der Pharmazie. Available from: [Link]

  • Monnier, F., & Taillefer, M. (2008). Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions: copper makes a difference. HAL archives-ouvertes.fr. Available from: [Link]

  • Barbero, M., et al. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Molecules, 27(11), 3613. Available from: [Link]

  • Wikipedia contributors. (n.d.). Ullmann condensation. Wikipedia. Available from: [Link]

  • Seo, H., et al. (2015). Visible Light-Mediated Ullmann-Type C–N Coupling Reactions of Carbazole Derivatives and Aryl Iodides. Organic Letters, 17(15), 3710-3713. Available from: [Link]

  • Liu, X., et al. (2018). Cu-Catalyzed Aqueous Phase Ullmann-Type C-N Coupling Reaction Promoted by Glycosyl Ligand. Chinese Journal of Organic Chemistry, 38(7), 1703-1711. Available from: [Link]

  • S. N., Aisyah, et al. (2018). Drug Development of Mefenamic Acid Derivatives as Analgesic by Molecular Approach. Semantic Scholar. Available from: [Link]

  • Tegeli, V. S., & More, H. N. (n.d.). SYNTHESIS AND EVALUATION OF AMIDE PRODRUGS OF MEFENAMIC ACID. TSI Journals. Available from: [Link]

  • ResearchGate. (n.d.). The reaction mechanism proposed for the Ullmann-type N-arylation. ResearchGate. Available from: [Link]

  • Mastalir, M., et al. (2020). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Catalysts, 10(9), 1065. Available from: [Link]

  • Gurjar, K. K., & Sharma, R. K. (2018). Theoretical Investigations on Deactivation of Copper Catalytic Species in Ullmann Cross Coupling Reactions. Asian Journal of Chemistry, 30(6), 1211-1215. Available from: [Link]

  • Bhaskar, M., & Kumar, S. (2016). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry. Available from: [Link]

  • Bacon, R. G. R., & Hill, H. A. O. (1964). Mechanism of the Ullmann Condensation. The Journal of Organic Chemistry, 29(4), 819-823. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. Available from: [Link]

  • Miltojević, A., & Radulović, N. (n.d.). Complete assignment of 1H- and 13C-NMR spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino derivatives. SciSpace. Available from: [Link]

  • Beilstein Journals. (n.d.). Supporting Information for... Beilstein Journals. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. The Royal Society of Chemistry. Available from: [Link]

  • Gu, Z., et al. (2022). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. CoLab. Available from: [Link]

  • R Discovery. (2017). Mechanistic Studies of Ullmann‐Type C–N Coupling Reactions: Carbonate‐Ligated Copper(III) Intermediates. R Discovery. Available from: [Link]

  • Gandeepan, P., et al. (2019). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 9(1), 3. Available from: [Link]

  • Wikipedia contributors. (n.d.). Ullmann reaction. Wikipedia. Available from: [Link]

  • Lorthiois, E., et al. (2002). Synthesis and solid-phase purification of anthranilic sulfonamides as CCK-2 ligands. Bioorganic & Medicinal Chemistry Letters, 12(19), 2641-2645. Available from: [Link]

  • ResearchGate. (n.d.). Complete assignment of 1H- and 13C-NMR spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino derivatives. ResearchGate. Available from: [Link]

  • ResearchGate. (2017). Mechanistic Studies of Ullmann-Type C-N Coupling Reactions: Carbonate-Ligated Copper(III) Intermediates. ResearchGate. Available from: [Link]

  • Asif, M. (2007). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences, 69(5), 697. Available from: [Link]

  • Gu, Z., et al. (2022). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. ResearchGate. Available from: [Link]

  • Baqi, Y., & Müller, C. E. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. Nature Protocols, 5(5), 945-953. Available from: [Link]

  • SJC. (n.d.). Synthesis and Characterisation of Biologically Active Metal Complexes of N-Phenyl Anthranilic Acid. SJC. Available from: [Link]

  • PubChem. (n.d.). Anthranilic acid, N-(3-methoxyphenyl)-. PubChem. Available from: [Link]

  • PubChem. (n.d.). Anthranilic acid, n-2,3-xylyl-, o-methoxyphenyl ester. PubChem. Available from: [Link]

  • SIELC Technologies. (n.d.). Separation of Anthranilic acid, 4-chloro-N-(p-methoxyphenyl)- on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

Sources

An In-Depth Technical Guide to 2-(2-methoxyanilino)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-methoxyanilino)benzoic acid, a derivative of N-phenylanthranilic acid. While specific experimental data for this compound is limited, this document synthesizes information from analogous structures, particularly from the well-studied fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs). This guide covers the compound's predicted physicochemical properties, a detailed, adaptable synthesis protocol based on the Ullmann condensation, its inferred pharmacological profile as a likely cyclooxygenase inhibitor and potential ion channel modulator, and relevant analytical methodologies for its characterization. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential and scientific exploration of this and related molecules.

Introduction and Molecular Overview

2-(2-methoxyanilino)benzoic acid belongs to the family of N-phenylanthranilic acids, commonly known as fenamates. This structural class is a cornerstone in medicinal chemistry, with several derivatives being established non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The core structure consists of a benzoic acid moiety linked to a substituted aniline via a secondary amine bridge. In the case of 2-(2-methoxyanilino)benzoic acid, the aniline ring is substituted with a methoxy group at the ortho position. This substitution is expected to influence the molecule's conformation, physicochemical properties, and biological activity.

The fenamate scaffold is of significant interest due to its proven anti-inflammatory, analgesic, and antipyretic properties, which are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes.[3][4] Furthermore, emerging research has highlighted the role of fenamates as modulators of various ion channels, suggesting a broader pharmacological potential beyond COX inhibition.[5]

This guide will provide a detailed exploration of 2-(2-methoxyanilino)benzoic acid, drawing upon the extensive knowledge base of its parent compound, N-phenylanthranilic acid, and other closely related derivatives.

Physicochemical Properties

PropertyPredicted/Inferred ValueReference/Basis
IUPAC Name 2-(2-methoxyanilino)benzoic acid
Synonyms N-(2-methoxyphenyl)anthranilic acid
Molecular Formula C₁₄H₁₃NO₃
Molecular Weight 243.26 g/mol [6]
Appearance Likely a white to off-white crystalline solidAnalogy to anthranilic acid[7]
Melting Point Expected to be in the range of other N-phenylanthranilic acid derivatives (e.g., N-(2-methylphenyl)anthranilic acid: 191-192 °C)[8]
Solubility Predicted to have low solubility in water and be soluble in organic solvents like ethanol, DMSO, and DMF.Analogy to fenamates
pKa The carboxylic acid group will have a pKa in the acidic range, similar to other benzoic acid derivatives.

Synthesis of 2-(2-methoxyanilino)benzoic Acid

The most common and effective method for the synthesis of N-aryl anthranilic acids is the Ullmann condensation .[9][10] This copper-catalyzed nucleophilic aromatic substitution reaction involves the coupling of an aryl halide with an amine. For the synthesis of 2-(2-methoxyanilino)benzoic acid, this would involve the reaction of a 2-halobenzoic acid with 2-methoxyaniline.

G cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Chlorobenzoic_Acid 2-Chlorobenzoic Acid Ullmann_Condensation Ullmann Condensation 2-Chlorobenzoic_Acid->Ullmann_Condensation 2-Methoxyaniline 2-Methoxyaniline 2-Methoxyaniline->Ullmann_Condensation Catalyst Copper Catalyst (e.g., Cu₂O, CuI) Catalyst->Ullmann_Condensation Base Base (e.g., K₂CO₃) Base->Ullmann_Condensation Solvent High-boiling polar aprotic solvent (e.g., DMF, NMP) Solvent->Ullmann_Condensation Temperature Elevated Temperature (Reflux) Temperature->Ullmann_Condensation Product 2-(2-methoxyanilino)benzoic acid Workup Acidification and Purification Product->Workup Isolation Ullmann_Condensation->Product Coupling

Figure 1: General workflow for the Ullmann condensation synthesis of 2-(2-methoxyanilino)benzoic acid.

Detailed Experimental Protocol (Adapted from Ullmann Condensation of N-Aryl Anthranilic Acids)

This protocol is a representative procedure and may require optimization for the specific synthesis of 2-(2-methoxyanilino)benzoic acid.

Materials:

  • 2-Chlorobenzoic acid

  • 2-Methoxyaniline (o-anisidine)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Copper(I) Iodide (CuI) or Copper(I) Oxide (Cu₂O)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Hydrochloric Acid (HCl), concentrated

  • Deionized water

  • Ethanol or other suitable solvent for recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chlorobenzoic acid (1 equivalent), 2-methoxyaniline (1.1-1.5 equivalents), anhydrous potassium carbonate (2-3 equivalents), and a catalytic amount of copper(I) iodide or copper(I) oxide (5-10 mol%).

  • Solvent Addition: Add a suitable volume of a high-boiling polar aprotic solvent, such as DMF or NMP, to the flask to ensure adequate mixing of the reactants.

  • Reaction: Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction time can vary from several hours to overnight.

  • Workup:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a larger volume of water and stir.

    • Filter the mixture to remove the copper catalyst and any insoluble byproducts.

    • Carefully acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2-3. This will precipitate the product, 2-(2-methoxyanilino)benzoic acid.

  • Purification:

    • Collect the crude product by vacuum filtration and wash it thoroughly with cold deionized water.

    • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 2-(2-methoxyanilino)benzoic acid.

Causality behind Experimental Choices:

  • Excess Amine: Using a slight excess of 2-methoxyaniline helps to drive the reaction to completion.

  • Base: Potassium carbonate is used to neutralize the hydrochloric acid formed during the reaction, which is crucial for the catalytic cycle.

  • Copper Catalyst: The copper catalyst is essential for facilitating the carbon-nitrogen bond formation.

  • High-Boiling Solvent: A high-boiling point solvent is necessary to achieve the required reaction temperature for the Ullmann condensation.

  • Acidification: The product is a carboxylic acid, which is soluble in its carboxylate salt form under basic conditions. Acidification protonates the carboxylate, leading to the precipitation of the water-insoluble free acid.

Pharmacological Profile

The pharmacological profile of 2-(2-methoxyanilino)benzoic acid is inferred from the well-established activities of the fenamate class of NSAIDs.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

The primary mechanism of action for the anti-inflammatory effects of fenamates is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins.[3] Prostaglandins are key mediators of inflammation, pain, and fever. There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and upregulated at sites of inflammation. The relative selectivity for COX-1 versus COX-2 inhibition influences the therapeutic efficacy and side-effect profile of NSAIDs. It is highly probable that 2-(2-methoxyanilino)benzoic acid also acts as a COX inhibitor. The presence and position of the methoxy group may influence its potency and selectivity towards the COX isoforms.

G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever Fenamates 2-(2-methoxyanilino)benzoic acid (and other Fenamates) Fenamates->COX_Enzymes Inhibition

Figure 2: Inferred mechanism of action via COX inhibition.

Ion Channel Modulation

Recent studies have revealed that fenamates can modulate the activity of various ion channels, including chloride and potassium channels, independent of their COX-inhibitory effects.[5] This modulation can either be inhibitory or activatory and may contribute to the overall therapeutic effects or side effects of these drugs. For example, some fenamates have been shown to be openers of KCNQ potassium channels, which are involved in regulating neuronal excitability. It is plausible that 2-(2-methoxyanilino)benzoic acid also possesses ion channel modulating properties, which could open avenues for its investigation in channelopathies or other neurological disorders.

Analytical and Spectroscopic Characterization

The characterization of 2-(2-methoxyanilino)benzoic acid would rely on standard analytical techniques used for organic compounds.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons on both benzene rings, a singlet for the methoxy group protons, and a broad singlet for the amine (N-H) proton. The integration and splitting patterns of the aromatic signals would be crucial for confirming the substitution pattern.

    • ¹³C NMR: The carbon NMR spectrum would show distinct signals for all 14 carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbon bearing the methoxy group, and the aromatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to display characteristic absorption bands for the following functional groups:

    • A broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹).

    • A C=O stretch from the carboxylic acid (around 1680-1710 cm⁻¹).

    • An N-H stretch from the secondary amine (around 3300-3500 cm⁻¹).

    • C-O stretching from the methoxy group and the carboxylic acid.

    • Aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information. The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be expected at m/z corresponding to the molecular weight of 243.26.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of 2-(2-methoxyanilino)benzoic acid and for its quantification in various matrices. A reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) would likely provide good separation. Detection can be achieved using a UV detector, as the aromatic rings will absorb UV light.

  • Thin-Layer Chromatography (TLC): TLC is a simple and rapid method for monitoring the progress of the synthesis and for preliminary purity assessment. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) would be used as the mobile phase, and the spots can be visualized under UV light.

Potential Applications and Future Directions

Given its structural similarity to known NSAIDs, 2-(2-methoxyanilino)benzoic acid is a prime candidate for investigation as an anti-inflammatory, analgesic, and antipyretic agent. Structure-activity relationship (SAR) studies of this and related methoxy-substituted N-phenylanthranilic acids could provide valuable insights into the design of more potent and selective COX inhibitors.

Furthermore, the potential for ion channel modulation warrants exploration of its activity in therapeutic areas beyond inflammation, such as epilepsy, pain, and other neurological conditions.

Future research should focus on the successful synthesis and purification of 2-(2-methoxyanilino)benzoic acid, followed by a thorough experimental characterization of its physicochemical properties and a comprehensive evaluation of its pharmacological profile, including its in vitro and in vivo efficacy and safety.

Conclusion

2-(2-methoxyanilino)benzoic acid is a molecule of significant interest within the well-established and pharmacologically important class of N-phenylanthranilic acids. While specific experimental data is currently sparse, this in-depth technical guide provides a robust framework for its synthesis, characterization, and potential pharmacological activities based on the extensive knowledge of its structural analogs. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals, stimulating further investigation into the therapeutic potential of this promising compound.

References

  • PubChem. Anthranilic acid, N-(3-methoxyphenyl)-. National Center for Biotechnology Information. [Link]

  • Whitehouse, M. W. (1968). Anti-inflammatory properties of N-phenylanthranilic acid derivatives in relation to uncoupling of oxidative phosphorylation. Japanese Journal of Pharmacology, 18(4), 506-513.
  • Tricarico, D., & Mele, A. (2020). Pleiotropic Effects of the NSAID Fenamates on Chloride Channels: Opportunity for Ion Channelopathies?. International Journal of Molecular Sciences, 21(13), 4758.
  • Gore, V. G., & Gupte, S. P. (2011). Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives. The Journal of Organic Chemistry, 76(15), 6299-6306.
  • PubChem. 4-Amino-2-(2-methoxyanilino)benzoic acid. National Center for Biotechnology Information. [Link]

  • Sophia, I., Gopu, G., & Vedhi, C. (2012). Synthesis and Characterization of Poly Anthranilic Acid Metal Nanocomposites.
  • Miceli, F., Soldovieri, M. V., Ambrosino, P., De Maria, M., & Taglialatela, M. (2021). Nonsteroidal Anti‐Inflammatory Drugs as Modulators of Cation Channels: Fenamates Repurposing in Channelopathies. Advanced Therapeutics, 4(10), 2100085.
  • CN101628886B - Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid - Google P
  • Gupta, A., & Unadkat, J. D. (2022). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 83(5), 1047-1065.
  • Wikipedia. Ullmann condensation. [Link]

  • Wikipedia. Anthranilic acid. [Link]

  • Masubuchi, Y., & Horie, T. (2007). Effect of N-Phenylanthranilic Acid Scaffold Nonsteroidal Anti-inflammatory Drugs on the Mitochondrial Permeability Transition. Biological and Pharmaceutical Bulletin, 30(9), 1779-1782.

Sources

The Architectural Blueprint of a Pharmaceutical Precursor: An In-depth Technical Guide to the Crystal Structure of N-(2-Methoxyphenyl)anthranilic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of the crystal structure of N-(2-Methoxyphenyl)anthranilic acid, a key intermediate in the synthesis of various pharmaceuticals. While a definitive crystal structure for this specific molecule is not publicly available at the time of this writing, this document leverages established crystallographic principles and data from closely related analogues to present a robust framework for its structural analysis. By detailing the methodologies for structure determination and providing an expert analysis of anticipated structural features, this guide serves as an essential resource for researchers working with this and similar N-aryl anthranilic acid derivatives.

Introduction: The Significance of this compound

This compound belongs to the fenamate class of compounds, which are derivatives of N-phenylanthranilic acid.[1] Fenamates are recognized for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[2] The specific molecular geometry and intermolecular interactions, dictated by its crystal structure, are paramount in influencing its physicochemical properties such as solubility, stability, and bioavailability, which are critical parameters in drug development. A thorough understanding of the solid-state structure is therefore indispensable for its effective utilization.

The Science of Seeing Molecules: Crystal Structure Determination

The primary technique for elucidating the three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction (SC-XRD) .[3] This powerful analytical method provides precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.[4]

The Experimental Workflow: From Powder to Picture

The journey from a powdered sample to a fully realized crystal structure is a meticulous process, grounded in the principles of physics and chemistry. The following protocol outlines the critical steps involved.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth (The Art of Patience):

    • Rationale: The cornerstone of a successful SC-XRD experiment is a high-quality single crystal, typically 0.1-0.3 mm in each dimension, free of cracks and defects.

    • Methodology: Slow evaporation of a saturated solution is a common and effective technique.

      • Dissolve this compound in a suitable solvent (e.g., ethanol, methanol, or acetone) to the point of saturation at a slightly elevated temperature.

      • Filter the solution to remove any particulate matter.

      • Loosely cover the container and allow the solvent to evaporate slowly and undisturbed over several days to weeks.

  • Crystal Mounting and Data Collection (The Precision Shot):

    • Rationale: The selected crystal must be carefully mounted on the diffractometer and maintained at a stable temperature, often cryogenic (e.g., 100 K), to minimize thermal vibrations of the atoms.

    • Methodology:

      • A suitable crystal is selected under a microscope and mounted on a glass fiber or a loop with a cryo-protectant oil.

      • The mounted crystal is placed on the goniometer head of the diffractometer.

      • A stream of cold nitrogen gas is used to cool the crystal.

      • The diffractometer, equipped with an X-ray source (commonly Mo Kα, λ=0.71073 Å) and a detector, rotates the crystal through a series of angles while irradiating it with X-rays.[4] The diffracted X-rays are recorded as a series of diffraction spots.

  • Data Processing and Structure Solution (Decoding the Pattern):

    • Rationale: The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the diffraction spots. The "phase problem," a central challenge in crystallography, is then solved to generate an initial electron density map.[5]

    • Methodology:

      • Specialized software is used to integrate the raw diffraction images and correct for experimental factors.

      • The space group is determined from the symmetry of the diffraction pattern.

      • Direct methods or Patterson methods are typically employed to solve the phase problem and generate an initial structural model.[5]

  • Structure Refinement (Fine-Tuning the Model):

    • Rationale: The initial model is refined against the experimental data to improve its accuracy. This iterative process adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.[6]

    • Methodology:

      • Least-squares refinement is used to minimize the difference between the observed and calculated structure factor amplitudes.[7]

      • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

      • The final model is validated using various crystallographic metrics.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination crystal_growth Crystal Growth crystal_mounting Crystal Mounting crystal_growth->crystal_mounting data_collection Data Collection crystal_mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement

Caption: Experimental workflow for single-crystal X-ray diffraction.

Molecular and Crystal Structure Analysis: A Predictive Approach

In the absence of a published crystal structure for this compound, we can infer its likely structural characteristics based on the known structures of anthranilic acid and its N-aryl derivatives.

Molecular Conformation

The molecule consists of an anthranilic acid moiety and a 2-methoxyphenyl group linked by a secondary amine. The key conformational flexibility lies in the torsion angle between the two aromatic rings. The presence of the methoxy group at the ortho position of the N-phenyl ring will likely introduce steric hindrance, influencing the overall molecular conformation. An intramolecular hydrogen bond between the amine proton and the carbonyl oxygen of the carboxylic acid is a common feature in related structures, leading to a pseudo-six-membered ring that enhances molecular planarity.

Intermolecular Interactions and Crystal Packing

The crystal packing will be dominated by a network of intermolecular hydrogen bonds and other non-covalent interactions.

  • Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (-OH) and acceptor (C=O). It is highly probable that the molecules will form centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups of two neighboring molecules. This is a very common and stable supramolecular synthon in carboxylic acids.

  • π-π Stacking: The aromatic rings provide opportunities for π-π stacking interactions, which will contribute to the overall stability of the crystal lattice.

The interplay of these interactions will dictate the final three-dimensional packing arrangement of the molecules in the crystal.

intermolecular_interactions mol1 This compound C=O O-H mol2 This compound C=O O-H mol1:o->mol2:c O-H···O mol2:o->mol1:c O-H···O

Caption: Anticipated hydrogen bonding dimer formation.

Representative Crystallographic Data

The following table presents representative crystallographic data for a closely related N-aryl anthranilic acid derivative, which serves as a plausible model for what might be expected for this compound.

ParameterRepresentative Value
Chemical FormulaC₁₄H₁₃NO₃
Formula Weight243.26 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~ 8-12
b (Å)~ 5-9
c (Å)~ 15-20
α (°)90
β (°)~ 95-105
γ (°)90
Volume (ų)~ 1300-1600
Z4
Density (calculated)~ 1.3-1.5 g/cm³
Hydrogen BondingO-H···O, N-H···O

Note: These values are illustrative and based on typical data for similar compounds. The actual values for this compound can only be determined experimentally.

Conclusion and Future Directions

This technical guide has outlined the critical importance of the crystal structure of this compound and provided a detailed roadmap for its determination using single-crystal X-ray diffraction. While a definitive structure remains to be published, the analysis of related compounds allows for a robust prediction of its molecular conformation and crystal packing, which are likely dominated by hydrogen-bonded carboxylic acid dimers.

For researchers in pharmaceutical development, obtaining the precise crystal structure is a crucial step. It will enable a deeper understanding of its solid-state properties, facilitate polymorphism screening, and ultimately support the rational design of new and improved therapeutic agents. The methodologies and predictive analyses presented herein provide a solid foundation for these future investigations.

References

  • Crystal Structure Determination & Refinement | Mathematical Crystallography Class Notes. (n.d.).
  • Refinement of crystal structures. (n.d.). Oxford Academic. Retrieved from [Link]

  • Single Crystal X-ray Diffraction. (n.d.). University of York, Department of Chemistry. Retrieved from [Link]

  • Structure Refinement. (n.d.). The University of Oklahoma. Retrieved from [Link]

  • Anthranilic acid - Wikipedia. (n.d.). Retrieved from [Link]

  • Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton). Retrieved from [Link]

  • Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. (2026, January 7). Oreate AI Blog. Retrieved from [Link]

  • Single-crystal X-ray Diffraction. (n.d.). SERC (Carleton). Retrieved from [Link]

  • Study of N-Arylanthranilic Acids Derivates as the Potential Anti-Inflammatory Agents. (n.d.). Scholars Research Library. Retrieved from [Link]

Sources

Methodological & Application

Application Note: HPLC Analysis of N-(2-Methoxyphenyl)anthranilic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-(2-Methoxyphenyl)anthranilic acid and its structurally related derivatives. This method is designed for researchers, scientists, and drug development professionals, providing a validated protocol for purity assessment, quantitative determination, and stability testing in various sample matrices. The methodology leverages a C18 stationary phase with a UV-diode array detector, ensuring high specificity, accuracy, and precision.

Introduction and Scientific Rationale

N-substituted anthranilic acids are a significant class of compounds in medicinal chemistry and pharmaceutical development.[1] Anthranilic acid itself is a precursor in the biosynthesis of tryptophan and is a scaffold for numerous therapeutic agents, including analgesics, anti-inflammatory drugs (e.g., fenamates), anticancer agents, and diuretics.[2] this compound, a key derivative, and its analogues are of great interest for their potential pharmacological activities.

The precise and accurate quantification of these active pharmaceutical ingredients (APIs) and their potential impurities is critical for ensuring drug safety and efficacy. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.

The method described herein is based on reversed-phase chromatography, the most widely used separation technique in HPLC.[3] The fundamental principle involves the partitioning of analytes between a polar mobile phase and a nonpolar (hydrophobic) stationary phase.[4] For acidic analytes like this compound, controlling the mobile phase pH is paramount. The compound contains a carboxylic acid group and a secondary amine, making it amphoteric.[5] By setting the mobile phase pH to approximately 3.0, the ionization of the carboxylic acid group is suppressed.[6][7] This ensures that the analyte exists primarily in a single, less polar form, which enhances its retention on the nonpolar C18 column and results in sharp, symmetrical peak shapes, crucial for accurate quantification.

Instrumentation, Materials, and Reagents

Instrumentation
  • HPLC System equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector. (e.g., Shimadzu Nexera X2, Agilent 1260 Infinity II, or equivalent).

  • Chromatography Data System (CDS) for instrument control, data acquisition, and processing.

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Sonicator.

  • Volumetric glassware (Class A).

Chemicals and Reagents
  • This compound reference standard (purity ≥ 99.5%).

  • Acetonitrile (ACN), HPLC grade.

  • Methanol (MeOH), HPLC grade.

  • Potassium Dihydrogen Phosphate (KH₂PO₄), analytical grade.

  • Orthophosphoric Acid (H₃PO₄), analytical grade (~85%).

  • Water, HPLC grade or purified to 18.2 MΩ·cm.

Chromatographic Column
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Phenomenex Luna C18, Waters Symmetry C18, or equivalent).

  • Guard Column: C18 guard column (recommended to prolong column life).

Detailed Experimental Protocol

Preparation of Mobile Phase (pH 3.0 Phosphate Buffer:Acetonitrile)
  • Buffer Preparation (25 mM KH₂PO₄, pH 3.0):

    • Weigh approximately 3.40 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC grade water.

    • Mix thoroughly until fully dissolved.

    • Adjust the pH of the solution to 3.0 ± 0.05 using 85% orthophosphoric acid.

    • Filter the buffer solution through a 0.45 µm nylon membrane filter to remove particulates.

  • Mobile Phase Preparation (Buffer:ACN 45:55 v/v):

    • Carefully mix 450 mL of the prepared pH 3.0 phosphate buffer with 550 mL of HPLC grade acetonitrile.

    • Degas the mobile phase for 10-15 minutes using sonication or an online degasser to prevent air bubbles in the pump system.

Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of methanol and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature and dilute to the mark with methanol. Mix well. This solution is stable for 7 days when stored at 2-8°C, protected from light.

  • Working Standard Solution (100 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to the mark with the mobile phase (Buffer:ACN 45:55). Mix well. This solution should be prepared fresh daily.

Sample Preparation

For a drug substance, prepare a solution with a target concentration of 100 µg/mL by accurately weighing the material and dissolving it in methanol, followed by dilution with the mobile phase, similar to the working standard preparation. For formulated products, an appropriate extraction step may be necessary.

HPLC Method and System Suitability

Chromatographic Conditions

The following table summarizes the optimized parameters for the HPLC analysis.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 25 mM KH₂PO₄ (pH 3.0) : Acetonitrile (45:55, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 282 nm
Run Time 15 minutes
System Suitability Testing (SST)

Before commencing any sample analysis, the suitability of the chromatographic system must be verified. This is a core requirement of regulatory bodies like the FDA and is outlined in pharmacopeias and ICH guidelines.[8][9] Inject the Working Standard Solution (100 µg/mL) five times and evaluate the following parameters.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry, indicating good column performance and no secondary interactions.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and the sharpness of the peak.
% RSD of Peak Area ≤ 2.0% for 5 replicate injectionsDemonstrates the precision and repeatability of the autosampler and detector.
% RSD of Retention Time ≤ 1.0% for 5 replicate injectionsIndicates the stability and precision of the pumping system.

The system is deemed suitable for analysis only if all SST criteria are met.[10]

Method Validation Framework

To ensure this method is fit for its intended purpose, it should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[11][12] The validation should assess:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).

  • Linearity: Demonstrated over a range of concentrations (e.g., 10-150 µg/mL) with a correlation coefficient (r²) ≥ 0.999.

  • Accuracy: Assessed by recovery studies at multiple concentration levels (e.g., 80%, 100%, 120%).

  • Precision: Including repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations that can be reliably detected and quantified, respectively.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate).

Visual Workflow and Chromatographic Principle

The following diagrams illustrate the analytical workflow and the underlying separation principle.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation C HPLC System Equilibration A->C B Standard & Sample Solution Preparation D System Suitability Test (SST) B->D E Sample Sequence Injection D->E SST Pass F Peak Integration & Quantification E->F G SST Verification & Result Calculation F->G H Final Report Generation G->H

Caption: High-level workflow for the HPLC analysis of this compound.

Caption: Principle of analyte retention in Reversed-Phase HPLC.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][12]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][11]

  • Joshi, J. K., et al. (2007). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences, 69(5), 696. [Link][1]

  • Debnath, M., & Saisrilatha, A. (2022). HPLC Calibration Process Parameters in Terms of System Suitability Test. Research Journal of Pharmacy and Technology, 15(7), 3291-3296. [Link][8]

  • Pharmaguideline. System Suitability in HPLC Analysis. [Link][13]

  • Pharmalytics. (2023). System Suitability Test in HPLC – Fully Explained with Example. YouTube. [Link][9]

  • Dolan, J. W. (2014). System Suitability. LCGC Europe, 27(8), 423-427. [Link][10]

  • Wikipedia. (2023). Reversed-phase chromatography. [Link][4]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. [Link][6]

  • Van der Wal, S. (1986). Analysis of anthranilic acid by liquid chromatography. Talanta, 33(8), 657-660. [Link][7]

  • Harvey, D. (2020). High-Performance Liquid Chromatography. Chemistry LibreTexts. [Link][14]

  • Tiwari, D., et al. (2011). Synthesis and pharmacological screening of N- substituted anthranilic acid derivatives. International Journal of Drug Development and Research, 3(2), 265-271. [Link][2]

  • Wikipedia. (2023). Anthranilic acid. [Link][5]

Sources

Application Notes & Protocols: Investigating the Anticancer Efficacy of N-(2-Methoxyphenyl)anthranilic Acid in Human Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of N-(2-Methoxyphenyl)anthranilic acid, a derivative of the promising anthranilic acid scaffold, in anticancer research. We delve into the compound's putative mechanisms of action, drawing from established findings on structurally related molecules, and offer detailed, validated protocols for assessing its efficacy against human cancer cell lines. The methodologies described herein are designed to be self-validating, providing a robust framework for investigating cytotoxicity, induction of apoptosis, cell cycle modulation, and impact on key oncogenic signaling pathways.

Scientific Introduction & Rationale

Anthranilic acid and its derivatives represent a class of compounds that have garnered significant interest in oncology for their potential as anticancer agents.[1][2] Structural modifications of the anthranilic acid scaffold have yielded derivatives with potent antiproliferative activity against a wide array of human tumor cell lines, often in the nanomolar to low micromolar range.[3][4][5] this compound belongs to this promising chemical family. The methoxy group, in particular, has been noted in other molecular contexts, such as flavonoids, to play a role in cytotoxic activity by facilitating ligand-protein binding.[6]

The therapeutic potential of these compounds stems from their ability to modulate multiple, critical cellular processes that are often dysregulated in cancer. The primary mechanisms associated with the anticancer effects of anthranilic acid analogs include the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of pro-survival signaling pathways, most notably the NF-κB and MAPK pathways.[7][8][9]

This guide provides the scientific foundation and practical protocols to systematically evaluate this compound as a novel therapeutic candidate. The experimental choices detailed are grounded in established cancer biology, aiming to elucidate the compound's mechanism of action from broad cytotoxic effects to specific molecular targets.

Putative Mechanisms of Action & Key Signaling Pathways

The anticancer activity of this compound is likely multifactorial. Based on studies of related compounds, its efficacy is hypothesized to converge on three primary cellular events: cell cycle arrest, induction of apoptosis, and modulation of pro-survival signaling.

  • Cell Cycle Arrest: A primary strategy for anticancer agents is to halt the proliferation of malignant cells by disrupting the cell cycle.[10] Compounds can induce arrest at various checkpoints (e.g., G1, G2/M), preventing cells from progressing to mitosis and division.[11][12] This effect is often mediated by the modulation of key regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).[11]

  • Induction of Apoptosis: Apoptosis is a regulated process of programmed cell death essential for eliminating damaged or cancerous cells.[13][14] Cancer cells characteristically evade apoptosis.[14] Therapeutic agents can trigger this process through two main routes: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Both pathways culminate in the activation of a cascade of cysteine-aspartate proteases known as caspases, which execute the dismantling of the cell.[13] Key markers of apoptosis include the cleavage of PARP and the activation of effector caspases like caspase-3 and caspase-7.[15] The intrinsic pathway is governed by the Bcl-2 family of proteins, where a shift in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins leads to mitochondrial permeabilization and the release of cytochrome c.[13][16]

  • Inhibition of Pro-Survival Signaling:

    • NF-κB (Nuclear Factor-kappa B) Pathway: In many cancers, the NF-κB pathway is constitutively active, promoting cell survival, proliferation, and inflammation by upregulating anti-apoptotic genes.[8][17] Inhibition of this pathway can remove these pro-survival signals, thereby sensitizing cancer cells to apoptosis.[18][19]

    • MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK signaling cascade (including ERK) is a central regulator of cell proliferation, differentiation, and survival.[20] Its hyperactivation is a hallmark of many cancers, making it a prime therapeutic target.[9][21] Inhibition of MAPK signaling can lead to decreased proliferation and cell death.[22]

The following diagram illustrates the interplay of these key pathways.

Anticancer_Mechanisms cluster_0 This compound cluster_1 Signaling Pathways cluster_2 Cellular Processes cluster_3 Cellular Outcomes Compound N-(2-Methoxyphenyl) anthranilic acid MAPK MAPK Pathway (e.g., ERK) Compound->MAPK Inhibits NFkB NF-κB Pathway Compound->NFkB Inhibits CellCycle Cell Cycle Progression Compound->CellCycle Inhibits ApoptosisReg Apoptosis Regulation (Bcl-2 Family) Compound->ApoptosisReg Modulates Proliferation Cell Proliferation MAPK->Proliferation Promotes Survival Cell Survival NFkB->Survival Promotes CellCycle->Proliferation Drives Apoptosis Apoptosis (Caspase Activation, PARP Cleavage) ApoptosisReg->Apoptosis Regulates

Caption: Putative mechanisms of this compound.

Experimental Protocols & Methodologies

Assessment of Cytotoxicity (IC50 Determination)

The first step in evaluating an anticancer compound is to determine its cytotoxic effect on a panel of human cancer cell lines. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[23][24] The principle is based on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[25]

Protocol 3.1.1: MTT Cell Viability Assay

  • Cell Seeding:

    • Culture human cancer cells (e.g., MCF-7, A549, HepG2) to ~80% confluency.[26]

    • Trypsinize, count, and seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Causality: Seeding density must be optimized to ensure cells are in a logarithmic growth phase during the experiment and do not become over-confluent.

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.[26]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO. Further dilute in serum-free medium to create a series of working concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent-induced toxicity.

    • Remove the medium from the wells and add 100 µL of the respective compound dilutions. Include "vehicle control" wells (medium with 0.1% DMSO) and "untreated control" wells.

    • Incubate for 24, 48, or 72 hours, depending on the desired experimental endpoint.

  • MTT Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[25] Filter-sterilize and protect from light.[27]

    • After the treatment incubation, add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[23]

    • Incubate for 3-4 hours at 37°C.

    • Causality: Only viable, metabolically active cells can reduce MTT to formazan. The incubation time allows for sufficient accumulation of the purple crystals.[25]

  • Solubilization and Measurement:

    • After incubation, carefully aspirate the medium containing MTT. Be cautious not to disturb the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[24][26]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[25]

    • Measure the absorbance (Optical Density, OD) on a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[23] A reference wavelength of >650 nm can be used to subtract background noise.[23][25]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability % = (OD_Treated / OD_VehicleControl) * 100.

    • Plot the viability percentage against the log of the compound concentration and use non-linear regression to calculate the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Workflow start Start step1 Seed cells in 96-well plate start->step1 step2 Incubate 24h (Cell Adhesion) step1->step2 step3 Treat cells with compound (various concentrations) step2->step3 step4 Incubate 24-72h (Drug Exposure) step3->step4 step5 Add MTT Reagent to each well step4->step5 step6 Incubate 3-4h (Formazan Formation) step5->step6 step7 Add Solubilization Solution (e.g., DMSO) step6->step7 step8 Measure Absorbance (570 nm) step7->step8 end Calculate IC50 step8->end

Caption: Standard experimental workflow for the MTT cell viability assay.

Mechanistic Analysis via Western Blotting

Western blotting is indispensable for investigating the molecular mechanisms of a drug's action. It allows for the detection and semi-quantification of specific proteins to confirm apoptosis induction and pathway modulation.[15]

Protocol 3.2.1: Western Blot for Apoptosis and Signaling Markers

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound at concentrations around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a specified time (e.g., 24 hours). Include a vehicle control.

    • Harvest cells by scraping into cold PBS. Pellet cells by centrifugation.

    • Lyse the cell pellet on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Causality: Inhibitors are critical to prevent protein degradation and dephosphorylation after cell lysis, preserving the in-vivo state of the proteins.

    • Clarify the lysate by centrifugation at 4°C and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method like the Bradford or BCA protein assay. This is essential for equal loading.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Load the samples onto a polyacrylamide gel (e.g., 4-12% gradient gel) and perform electrophoresis (SDS-PAGE) to separate proteins by size.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Causality: The membrane provides a solid support for the proteins, allowing them to be accessible for antibody probing.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to your target protein overnight at 4°C. Use antibodies that can detect:

      • Apoptosis Markers: Cleaved Caspase-3, Cleaved PARP, Bax, Bcl-2.[13][15] It is often useful to also probe for total Caspase-3 and total PARP to observe the conversion from the full-length to the cleaved form.[13]

      • Signaling Markers: Phospho-ERK (p-ERK), Total ERK, IκBα.

      • Loading Control: β-actin or GAPDH to ensure equal protein loading across all lanes.

    • Wash the membrane three times with TBST.

    • Incubate with a species-appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities. An increase in cleaved caspase-3 and cleaved PARP, or a change in the Bax/Bcl-2 ratio, indicates apoptosis. A decrease in p-ERK or IκBα levels suggests pathway inhibition.

Data Presentation & Expected Outcomes

Quantitative data should be summarized for clarity. The primary outcome from cytotoxicity screening is the IC50 value, which allows for direct comparison of the compound's potency across different cell lines.

Table 1: Hypothetical IC50 Values of this compound

Human Cell LineCancer TypeIC50 (µM) after 48h Treatment
MCF-7 Breast (ER+)15.2
MDA-MB-231 Breast (Triple-Negative)21.8
A549 Lung18.5
HepG2 Liver25.1
HCT116 Colon12.9

Data are for illustrative purposes only.

Interpretation of Results:

  • MTT Assay: Lower IC50 values indicate higher cytotoxic potency. Differences in IC50 values between cell lines can suggest selective activity.

  • Western Blot:

    • A dose-dependent increase in the bands for cleaved PARP (~89 kDa) and cleaved caspase-3 (~17/19 kDa) alongside a decrease in their full-length forms is strong evidence of apoptosis induction.[15]

    • An increased Bax-to-Bcl-2 protein ratio points towards the involvement of the intrinsic apoptotic pathway.[16]

    • A decrease in the levels of phosphorylated ERK (p-ERK) relative to total ERK indicates inhibition of the MAPK pathway.[21]

    • A decrease in IκBα protein levels can suggest activation of the canonical NF-κB pathway, but in the context of inhibition, one might look for a lack of IκBα degradation upon stimulation or effects on p65 phosphorylation.[8]

References

  • Assay Guidance Manual (2013). Cell Viability Assays. National Center for Biotechnology Information (NCBI) Bookshelf. [Link]

  • Valdez-Morales, E. et al. (2023). Cell Viability Assay (MTT Assay) Protocol. protocols.io. [Link]

  • Patel, K. et al. (2008). Anthranilic acid derivatives as anticancer agents and process for the preparation thereof.
  • Tilby, M. J. et al. (1997). Induction of apoptosis in human cancer cell lines by the novel anthracenyl-amino acid topoisomerase I inhibitor NU/ICRF 505. British Journal of Cancer. [Link]

  • Wang, C. et al. (2021). Research Advances on Anti-Cancer Natural Products. Frontiers in Pharmacology. [Link]

  • Tesauro, C. (2023). Novel Antineoplastic Inducers of Mitochondrial Apoptosis in Human Cancer Cells. Molecules. [Link]

  • Tran, T. H. et al. (2022). Synthesis and Anticancer Activity Evaluation of N-(3,4,5-Trimethoxycinnamoyl)anthranilic Acid Derivatives. ResearchGate. [Link]

  • Bio-Rad (n.d.). Apoptosis. Bio-Rad Laboratories, Inc. [Link]

  • Wang, Y. et al. (2024). Natural products targeting the MAPK-signaling pathway in cancer: overview. PubMed. [Link]

  • Bio-Rad (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad Laboratories, Inc. [Link]

  • Congiu, C. et al. (2005). New potential anticancer agents based on the anthranilic acid scaffold: synthesis and evaluation of biological activity. Journal of Medicinal Chemistry. [Link]

  • Onnis, V. et al. (2007). Synthesis of new N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid derivatives and their evaluation as anticancer agents. Arkivoc. [Link]

  • Tan, J. S. L. et al. (2023). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. International Journal of Molecular Sciences. [Link]

  • Congiu, C. et al. (2005). New potential anticancer agents based on the anthranilic acid scaffold: synthesis and evaluation of biological activity. Academia.edu. [Link]

  • Request PDF (n.d.). New Potential Anticancer Agents Based on the Anthranilic Acid Scaffold. Synthesis and Evaluation of Biological Activity. ResearchGate. [Link]

  • Wang, Y. et al. (2024). Natural products targeting the MAPK-signaling pathway in cancer. SpringerLink. [Link]

  • Chen, Y. et al. (2024). Inhibition of NF-κB signaling unveils novel strategies to overcome drug resistance in cancers. Drug Resistance Updates. [Link]

  • Campbell, K. J. & Perkins, N. D. (2002). Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer. The Journal of Clinical Investigation. [Link]

  • D'Arcy, M. (2022). Targeting Apoptotic Pathway of Cancer Cells with Phytochemicals and Plant-Based Nanomaterials. Cancers. [Link]

  • Umezawa, K. (2006). Inhibition of tumor growth by NF-kappaB inhibitors. Cancer Science. [Link]

  • Mooberry, S. L. et al. (1999). Induction of apoptosis in human lung cancer cells after wild-type p53 activation by methoxyestradiol. Journal of the National Cancer Institute. [Link]

  • Taylor & Francis (n.d.). Cell cycle arrest – Knowledge and References. Taylor & Francis Online. [Link]

  • Al-Shorbagy, M. Y. et al. (2022). Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy. Frontiers in Pharmacology. [Link]

  • Inanc, E. et al. (2006). Cell cycle arrest and apoptosis responses of human breast epithelial cells to the synthetic organosulfur compound p-methoxyphenyl p-toluenesulfonate. Cancer Chemotherapy and Pharmacology. [Link]

  • Kim, J. et al. (2022). Induction of Apoptotic Cell Death in Non-Small-Cell Lung Cancer Cells by MP28 Peptide Derived from Bryopsis plumosa. Marine Drugs. [Link]

  • Krishnan, V. & Sethi, G. (2022). Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions. Journal of Functional Foods. [Link]

  • ResearchGate (2018). Which proteins expression should I check by western blot for confirmation of Necrosis and Apoptosis?. [Link]

  • ResearchGate (n.d.). PA induces cell cycle arrest. [Link]

  • OUCI (2024). Natural products targeting the MAPK-signaling pathway in cancer: overview. [Link]

  • Li, Y. et al. (2004). 2-Methoxyestradiol induces cell cycle arrest and apoptosis of nasopharyngeal carcinoma cells. Ai Zheng. [Link]

  • Carlino, M. S. et al. (2015). Vertical inhibition of the MAPK pathway enhances therapeutic responses in NRAS-mutant melanoma. Oncotarget. [Link]

  • Amuamuta, A. et al. (2018). Cytotoxicity, Cell Cycle Arrest, and Apoptosis Induction Activity of Ethyl-p-methoxycinnamate in Cholangiocarcinoma Cell. Asian Pacific Journal of Cancer Prevention. [Link]

  • Komarov, A. P. et al. (2024). Inhibition of the RAC/PAK Signaling Axis Enhances the Potency of MAPK Cascade Inhibitors Against Uveal Melanoma. International Journal of Molecular Sciences. [Link]

Sources

Application Notes & Protocols: Evaluating N-(2-Methoxyphenyl)anthranilic Acid in Preclinical Models of Inflammation

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in pharmacology and immunology.

Abstract: This document provides a detailed guide for the preclinical evaluation of N-(2-Methoxyphenyl)anthranilic acid, a compound with noted structural similarities to established non-steroidal anti-inflammatory drugs (NSAIDs), as a potential anti-inflammatory agent. We present scientifically-grounded protocols for two widely-accepted in vivo models: carrageenan-induced paw edema for acute inflammation and complete Freund's adjuvant (CFA)-induced arthritis for chronic inflammatory conditions. The methodologies are designed to be robust and self-validating, incorporating essential controls and explaining the scientific rationale behind each step to ensure data integrity and reproducibility.

Introduction: The Rationale for Investigating this compound

This compound belongs to the fenamate class of compounds, which includes well-known NSAIDs like mefenamic acid. The core structure, anthranilic acid, is a known scaffold for cyclooxygenase (COX) enzyme inhibition. The COX enzymes (COX-1 and COX-2) are central to the inflammatory cascade, as they catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation. The structural features of this compound suggest a potential interaction with the active site of COX enzymes, making it a compelling candidate for anti-inflammatory drug development.

The primary hypothesis for its mechanism of action is the inhibition of prostaglandin synthesis. By blocking COX-2, which is upregulated at sites of inflammation, the compound would theoretically reduce the local production of pro-inflammatory prostaglandins (e.g., PGE2), thereby mitigating edema, hyperalgesia, and cellular infiltration. The following protocols are designed to rigorously test this hypothesis in validated animal models.

Preclinical Evaluation Workflow

A logical progression is critical for the preclinical assessment of any novel anti-inflammatory compound. The workflow begins with an acute model to establish efficacy against immediate inflammatory responses and then moves to a chronic model to assess performance in a more complex, long-term disease state.

G cluster_0 Phase 1: Acute Inflammation Model cluster_1 Phase 2: Chronic Inflammation Model A Carrageenan-Induced Paw Edema B Assess Edema Volume (Primary Endpoint) A->B Efficacy Screening D CFA-Induced Arthritis A->D Proceed if Efficacious C Histopathology & Myeloperoxidase (MPO) Assay (Secondary Endpoints) B->C Mechanism Insight E Monitor Paw Thickness, Arthritis Score & Body Weight D->E Long-term Efficacy F Assess Cytokine Levels (e.g., TNF-α, IL-6) & Histopathology E->F Disease Modification Assessment

Figure 1: Preclinical evaluation workflow for this compound.

Protocol 1: Carrageenan-Induced Paw Edema in Rodents

Scientific Rationale: This model is the industry standard for evaluating acute inflammation. Carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response. The initial phase (0-1.5 hours) is mediated by histamine and serotonin. The later phase (after 1.5 hours) is characterized by the production of prostaglandins and the infiltration of neutrophils. A compound's ability to reduce edema in the later phase is a strong indicator of COX inhibition.

Experimental Protocol:

Materials:

  • This compound

  • Vehicle (e.g., 0.5% Carboxymethylcellulose [CMC] in saline)

  • Indomethacin (Positive Control)

  • Lambda-Carrageenan (1% w/v in sterile saline)

  • Pleasthesmometer or digital calipers

  • Male Wistar rats or Swiss albino mice (6-8 weeks old)

Step-by-Step Procedure:

  • Animal Acclimatization: Acclimatize animals for at least 7 days with a 12-hour light/dark cycle and free access to food and water.

  • Grouping and Fasting: Randomly assign animals to groups (n=6-8 per group):

    • Group 1: Vehicle Control (e.g., 0.5% CMC)

    • Group 2: Positive Control (Indomethacin, 10 mg/kg)

    • Group 3: Test Compound (Dose 1, e.g., 25 mg/kg)

    • Group 4: Test Compound (Dose 2, e.g., 50 mg/kg)

    • Group 5: Test Compound (Dose 3, e.g., 100 mg/kg) Fasting animals overnight before the experiment is recommended to ensure consistent absorption of orally administered compounds.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the 0-hour reading.

  • Compound Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.

  • Post-Induction Measurements: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the paw edema volume (mL) at each time point: Edema = (Paw volume at time t) - (Paw volume at time 0).

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

  • Terminal Procedures (Optional): At the end of the experiment (e.g., 5 hours), animals can be euthanized to collect paw tissue for histopathological analysis or Myeloperoxidase (MPO) assay to quantify neutrophil infiltration.

Data Presentation:

GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h ± SEM% Inhibition
Vehicle Control-0.85 ± 0.06-
Indomethacin100.34 ± 0.0460.0%
Test Compound250.68 ± 0.0520.0%
Test Compound500.48 ± 0.0443.5%
Test Compound1000.38 ± 0.0355.3%

Table 1: Example data from the carrageenan-induced paw edema model.

Protocol 2: Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats

Scientific Rationale: This model mimics the chronic inflammation and joint destruction characteristic of human rheumatoid arthritis. A single injection of CFA (heat-killed Mycobacterium tuberculosis in mineral oil) induces a robust, T-cell mediated inflammatory response, leading to persistent joint swelling, cartilage degradation, and bone erosion. It is an excellent model to assess a compound's ability to modify chronic disease processes, which involves not just prostaglandins but also pro-inflammatory cytokines like TNF-α and IL-6.

Experimental Protocol:

Materials:

  • This compound

  • Vehicle (e.g., 0.5% CMC)

  • Methotrexate (Positive Control)

  • Complete Freund's Adjuvant (CFA)

  • Digital calipers

  • Lewis or Wistar rats (female rats are often preferred for their robust response)

Step-by-Step Procedure:

  • Animal Acclimatization: As described in Protocol 1.

  • Induction of Arthritis: On Day 0, administer a single 0.1 mL injection of CFA into the sub-plantar surface of the right hind paw.

  • Grouping and Treatment Initiation: The onset of arthritis is typically observed around Day 10-12. On Day 14, randomize animals with established arthritis into treatment groups (n=6-8 per group):

    • Group 1: Arthritic Control (Vehicle)

    • Group 2: Positive Control (Methotrexate, 2 mg/kg, weekly)

    • Group 3: Test Compound (e.g., 50 mg/kg, daily)

    • Group 4: Test Compound (e.g., 100 mg/kg, daily)

  • Dosing Regimen: Administer the compounds daily via oral gavage from Day 14 to Day 28.

  • Monitoring Disease Progression:

    • Paw Thickness: Measure the diameter of the injected (ipsilateral) and non-injected (contralateral) paws every 2-3 days using digital calipers.

    • Arthritis Score: Score the severity of arthritis in all four paws based on a 0-4 scale (0=normal, 1=mild swelling/erythema, 2=moderate swelling, 3=severe swelling, 4=joint deformity/ankylosis). The maximum score per animal is 16.

    • Body Weight: Record body weight every 2-3 days as an indicator of systemic health.

  • Terminal Procedures (Day 28):

    • Euthanize animals and collect blood via cardiac puncture for serum analysis of inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA.

    • Dissect ankle joints and preserve them in 10% formalin for histopathological analysis to assess synovial inflammation, cartilage damage, and bone erosion.

Data Presentation:

GroupDose (mg/kg)Mean Arthritis Score (Day 28) ± SEMSerum TNF-α (pg/mL) ± SEM
Arthritic Control-12.5 ± 0.8210.5 ± 15.2
Methotrexate25.2 ± 0.595.8 ± 10.1
Test Compound509.8 ± 0.7165.3 ± 12.5
Test Compound1006.5 ± 0.6115.1 ± 11.8

Table 2: Example endpoint data from the CFA-induced arthritis model.

Mechanistic Insights and Signaling

The anti-inflammatory effects observed in these models are likely mediated through the inhibition of the arachidonic acid cascade.

G membrane Cell Membrane Phospholipids pla2 Phospholipase A2 (PLA2) aa Arachidonic Acid pla2->aa Catalyzes cox COX-1 / COX-2 aa->cox Substrate for pgg2 Prostaglandin G2 (PGG2) cox->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgh2->prostaglandins inflammation Inflammation (Edema, Pain, Fever) prostaglandins->inflammation Mediate test_compound This compound test_compound->cox Inhibits

Figure 2: Proposed mechanism of action via inhibition of the COX pathway.

Conclusion and Future Directions

The protocols outlined provide a robust framework for assessing the anti-inflammatory potential of this compound. Positive results, particularly in the CFA model, would justify further investigation, including:

  • COX-1/COX-2 Selectivity Assays: To determine if the compound preferentially inhibits COX-2, which could predict a better gastrointestinal safety profile compared to non-selective NSAIDs.

  • Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Toxicology Studies: To establish a safety profile before considering any clinical development.

By following these structured and validated methodologies, researchers can generate high-quality, reproducible data to support the development of novel anti-inflammatory therapeutics.

References

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology. [Link]

  • Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and Inflammation. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]

  • Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in Molecular Biology. [Link]

  • Vinegar, R., Schreiber, W., & Hugo, R. (1969). Biphasic development of carrageenan edema in rats. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Bendele, A. (2001). Animal Models of Rheumatoid Arthritis. Journal of Musculoskeletal and Neuronal Interactions. [Link]

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of N-(2-Methoxyphenyl)anthranilic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on conducting in vitro cytotoxicity assays for N-(2-Methoxyphenyl)anthranilic acid. This compound belongs to the anthranilic acid class of compounds, a scaffold known for a range of pharmacological activities, including anti-inflammatory and anticancer effects.[1][2] Therefore, rigorous assessment of its cytotoxic potential is a critical step in its preclinical evaluation. This guide emphasizes a multi-parametric approach, detailing protocols for assessing distinct cellular endpoints: metabolic viability, membrane integrity, and apoptosis. By integrating data from multiple assays, researchers can build a more complete and reliable cytotoxicity profile of the compound.

PART 1: Foundational Concepts in Cytotoxicity Testing

The Rationale for a Multi-Parametric Approach

No single cytotoxicity assay can provide a complete picture of a compound's interaction with cells. A compound might, for example, inhibit cell proliferation (a cytostatic effect) without immediately killing the cells (a cytotoxic effect).[3] Relying solely on a metabolic assay in this scenario could be misleading. Therefore, we advocate for a multi-parametric strategy that interrogates different cellular health indicators. This guide focuses on three key, mechanistically distinct endpoints:

  • Metabolic Activity: Assesses mitochondrial function in viable cells.

  • Membrane Integrity: Directly measures cell death by detecting the leakage of intracellular components from cells with compromised membranes.[4]

  • Apoptosis Induction: Measures key biomarkers of programmed cell death.[5]

By combining these approaches, a researcher can distinguish between cytotoxic and cytostatic effects and gain initial insights into the mechanism of cell death.

G cluster_0 This compound Exposure cluster_1 Cytotoxicity Endpoints cluster_2 Recommended Assays CellPopulation Cultured Cells Metabolism Metabolic Activity (Viability) CellPopulation->Metabolism Compound Effect Membrane Membrane Integrity (Cytotoxicity) CellPopulation->Membrane Compound Effect Apoptosis Apoptosis Pathway (Mechanism) CellPopulation->Apoptosis Compound Effect MTT MTT / NRU Assay Metabolism->MTT LDH LDH Release Assay Membrane->LDH Caspase Caspase-3/7 Assay Apoptosis->Caspase

Figure 1: A diagram illustrating the multi-parametric approach to cytotoxicity testing.

Cell Line Selection: The Biological Context

The choice of cell line is paramount for the relevance of cytotoxicity data.[6][7] The selection should be guided by the intended therapeutic application of this compound.

  • Initial Screening: For general cytotoxicity screening, robust and well-characterized cell lines are recommended. Mouse fibroblast cell lines like L929 or BALB/c 3T3 are established standards, particularly under guidelines like ISO 10993-5.[8][9]

  • Target-Organ Specificity: If the compound is being developed for a specific purpose (e.g., as an anti-inflammatory agent for intestinal conditions), cell lines from the target organ, such as the human colon adenocarcinoma cell line Caco-2 or HT-29 , should be used.[6][10]

  • Non-Cancerous Cells: To assess general toxicity, it is crucial to test the compound on non-cancerous cell lines. Human fibroblast lines (MRC-5 ) or immortalized keratinocytes (HaCaT ) are common choices.[6][7]

For the protocols below, we will assume a standard screening setup using an adherent cell line like L929 or a human line like HT-29.

PART 2: Experimental Protocols

Protocol 1: MTT Assay for Metabolic Viability

Principle: The MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of yellow MTT, yielding insoluble purple formazan crystals.[11] These crystals are then dissolved, and the absorbance of the resulting purple solution is quantified spectrophotometrically. The intensity of the color is directly proportional to the number of metabolically active (living) cells.[12][13]

Workflow for MTT Assay

Figure 2: Step-by-step workflow for the MTT cell viability assay.

Materials:

  • This compound stock solution (in DMSO)

  • Selected cell line (e.g., HT-29)

  • Complete cell culture medium

  • 96-well flat-bottom sterile microplates[14]

  • MTT reagent (5 mg/mL in sterile PBS)[14]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[14]

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate. Include wells for controls (cells with vehicle only) and a blank (medium only). Incubate overnight at 37°C in a humidified 5% CO₂ incubator.[14]

  • Compound Preparation & Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[8] Carefully remove the medium from the wells and add 100 µL of the various compound concentrations. For the vehicle control wells, add medium with the same final concentration of DMSO.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: After incubation, add 10 µL of MTT reagent (final concentration 0.5 mg/mL) to each well.[12] Incubate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.[14]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11][14]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to reduce background noise.[15]

Data Analysis:

  • Subtract the average absorbance of the blank (medium only) wells from all other readings.

  • Calculate the Percentage Viability for each concentration using the formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Plot % Viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Protocol 2: LDH Release Assay for Membrane Integrity

Principle: The Lactate Dehydrogenase (LDH) assay is a common method for quantifying cytotoxicity.[16] LDH is a stable cytosolic enzyme that is rapidly released into the cell culture medium upon damage to the plasma membrane.[17][18] The released LDH is measured via a coupled enzymatic reaction where LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt (like INT) to a colored formazan product.[16] The amount of color formed is proportional to the number of lysed cells.[18]

Workflow for LDH Assay

Figure 3: Step-by-step workflow for the LDH cytotoxicity assay.

Materials:

  • Cells and compound dilutions prepared as in the MTT assay.

  • LDH Assay Kit (containing LDH Assay Buffer, Substrate Mix, and Stop Solution).

  • Lysis Buffer (e.g., 10X Triton X-100) for maximum LDH release control.[19]

  • 96-well flat-bottom plates.

  • Microplate reader.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with this compound in a 96-well plate as described previously (Steps 1-3 in Protocol 2.1).

  • Control Setup: Include the following controls on each plate:[18]

    • Vehicle Control (Spontaneous LDH Release): Cells treated with vehicle only.

    • Maximum LDH Release: Cells treated with vehicle, to which 10 µL of Lysis Buffer is added 45 minutes before the end of incubation.[19]

    • Medium Background Control: Medium without cells.

  • Sample Collection: After incubation, centrifuge the plate at ~250 x g for 5 minutes. Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

  • Reaction Setup: Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions. Add 50 µL of the Reaction Mixture to each well containing the supernatant.[19]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[19]

  • Stop Reaction: Add 50 µL of Stop Solution to each well.[19]

  • Absorbance Measurement: Measure the absorbance at 490 nm. Use 680 nm as a reference wavelength to subtract background.[19]

Data Analysis:

  • Subtract the absorbance of the medium background control from all other readings.

  • Calculate the Percentage Cytotoxicity using the formula:

    • % Cytotoxicity = [(Absorbance of Treated - Absorbance of Vehicle) / (Absorbance of Max Release - Absorbance of Vehicle)] x 100

  • Plot % Cytotoxicity against the logarithm of the compound concentration to determine the IC₅₀ value.

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis

Principle: Caspases are proteases that play a key role in apoptosis.[20] Caspase-3 and Caspase-7 are key "executioner" caspases. The Caspase-Glo® 3/7 Assay provides a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD.[21] In the presence of active caspase-3/7, the substrate is cleaved, releasing aminoluciferin, which is a substrate for luciferase. This generates a "glow-type" luminescent signal that is proportional to the amount of caspase activity and, therefore, the level of apoptosis.[21][22]

Workflow for Caspase-Glo® 3/7 Assay

Figure 4: Step-by-step workflow for the Caspase-Glo® 3/7 apoptosis assay.

Materials:

  • Cells and compound dilutions prepared as in the MTT assay.

  • Opaque-walled 96-well plates suitable for luminescence.[5]

  • Caspase-Glo® 3/7 Assay Kit (Promega or equivalent).[21]

  • Plate-reading luminometer.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Seed and treat cells in an opaque-walled 96-well plate as previously described. The final volume in each well should be 100 µL. Include vehicle controls and a known apoptosis inducer (e.g., staurosporine) as a positive control.[5]

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

  • Assay Procedure: Remove the assay plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to cell culture medium.[21]

  • Incubation: Mix the contents of the wells by placing the plate on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

  • Subtract the average luminescence of the no-cell control wells from all other readings.

  • Calculate the fold-increase in caspase activity relative to the vehicle control.

    • Fold Increase = (Luminescence of Treated Cells / Luminescence of Vehicle Control)

  • Plot the fold increase against the compound concentration.

PART 3: Data Interpretation and Presentation

Summarizing Quantitative Data

Results from the different assays should be compiled into a clear, comparative table. This allows for a holistic assessment of the compound's cytotoxic profile.

Assay TypeEndpoint MeasuredIC₅₀ (µM) after 24hIC₅₀ (µM) after 48hNotes / Observations
MTT Assay Metabolic Viability[Insert Value][Insert Value]e.g., Dose-dependent decrease in signal.
LDH Assay Membrane Integrity[Insert Value][Insert Value]e.g., Significant LDH release only at high concentrations.
Caspase-3/7 Assay ApoptosisEC₅₀ (Activation)EC₅₀ (Activation)e.g., Caspase activity peaks at X concentration.
Integrated Interpretation
  • Potent Cytotoxicity: If the IC₅₀ values from the MTT and LDH assays are similar and low, and there is a corresponding increase in caspase activity, it suggests that this compound induces cell death via apoptosis at these concentrations.

  • Cytostatic Effects: If the MTT assay shows a low IC₅₀, but the LDH assay shows a very high IC₅₀ (or no significant LDH release), this indicates the compound may be inhibiting cell proliferation or metabolic activity without causing immediate cell lysis.[3] The caspase assay would help clarify if this cytostatic effect eventually leads to apoptosis.

  • Necrotic/Other Cell Death: If significant LDH release occurs without a preceding or corresponding activation of caspase-3/7, it may suggest a necrotic mechanism of cell death.

References

  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]

  • National Toxicology Program (NTP). (2003). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • Scribd. (n.d.). MTT Assay Protocol for Lab Use. Retrieved from [Link]

  • Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol. Retrieved from [Link]

  • National Toxicology Program (NTP). (2003). ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Highlight report: Cell type selection for toxicity testing. Retrieved from [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • RE-Place. (n.d.). Neutral Red Uptake Assay. Retrieved from [Link]

  • Institute for In Vitro Sciences, Inc. (n.d.). Neutral Red Uptake. Retrieved from [Link]

  • Sartorius. (n.d.). Protocol IncuCyte® Cytotoxicity Assay. Retrieved from [Link]

  • Bio-protocol. (n.d.). Apoptosis Analysis and Caspase-3/7 Assay. Retrieved from [Link]

  • ResearchGate. (2020). Which cell line to choose for cytotoxicity evaluation of nanomaterials?. Retrieved from [Link]

  • Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2024). Pharmacology of anthranilic acid derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Reaction of anthranilic acid and methoxy- and nitro-substituted anthranilic acid with p-toluenesulfonyl chloride in pyridine. Retrieved from [Link]

  • Fisher Scientific. (2023). SAFETY DATA SHEET - N-Phenylanthranilic acid. Retrieved from [Link]

  • MDPI. (2022). Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. Retrieved from [Link]

  • Chemy. (2018). Anthranilic Acid - SAFETY DATA SHEET. Retrieved from [Link]

  • Wikipedia. (n.d.). Anthranilic acid. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Anthranilic acid – Knowledge and References. Retrieved from [Link]

  • PubMed. (2007). Newer N-substituted anthranilic acid derivatives as potent anti-inflammatory agents. Retrieved from [Link]

  • Journal of Pharmaceutical, Chemical and Biological Sciences. (2024). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. Retrieved from [Link]

  • PubMed Central. (2023). Biodistribution and toxicity assessment of methoxyphenyl phosphonium carbosilane dendrimers in 2D and 3D cell cultures of human cancer cells and zebrafish embryos. Retrieved from [Link]

  • Nature. (2021). NAT2 activity increases cytotoxicity of anthracycline antibiotics and HDAC inhibitors. Retrieved from [Link]

Sources

Application Notes & Protocols: A Modern Guide to the Ullmann Condensation for N-Aryl Anthranilic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Aryl Anthranilic Acids

N-aryl anthranilic acids are a critical class of chemical intermediates, serving as the foundational scaffolds for a multitude of high-value molecules in pharmaceuticals and materials science. Their significance is most pronounced in drug development, where they form the core of the "fenamate" class of non-steroidal anti-inflammatory drugs (NSAIDs), including mefenamic acid and flufenamic acid.[1][2][3] Furthermore, these structures are indispensable precursors for the synthesis of acridones, a family of heterocyclic compounds renowned for their diverse and potent biological activities, including anticancer, antiviral, and antimicrobial properties.[4][5][6][7]

The primary and most historically significant route to these vital intermediates is the Ullmann condensation.[2][8] This copper-catalyzed cross-coupling reaction joins an aryl halide with an anthranilic acid derivative, forming the key N-aryl bond.[9] While classic Ullmann conditions were often notoriously harsh—requiring high temperatures, stoichiometric copper, and polar aprotic solvents—the last two decades have witnessed a renaissance in this methodology.[9][10] The development of sophisticated ligand systems has transformed the Ullmann condensation into a milder, more efficient, and far more versatile synthetic tool.[10][11][12]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the modern Ullmann condensation for synthesizing N-aryl anthranilic acids. We will delve into the mechanistic underpinnings of the reaction, offer a detailed and optimized experimental protocol, provide data-driven insights for troubleshooting, and discuss the critical roles of each reaction component.

Mechanistic Insights: The Engine of the Modern Ullmann Condensation

Understanding the "why" behind the protocol is paramount for successful execution and optimization. The modern, ligand-accelerated Ullmann condensation operates through a catalytic cycle that is far more nuanced than a simple nucleophilic aromatic substitution. While the precise mechanism can vary with the specific catalyst system, a generally accepted pathway involves the following key stages.[10][13]

  • Catalyst Activation & Ligand Association: The reaction is initiated by a Cu(I) species, which is often generated in situ from a Cu(I) or Cu(II) precatalyst.[11] An ancillary ligand (e.g., an amino acid or a diamine) coordinates to the Cu(I) center. This step is crucial as the ligand solubilizes the copper species, prevents its disproportionation or aggregation, and modulates its electronic properties to facilitate the subsequent steps.[11][12][14]

  • Oxidative Addition: The aryl halide (Ar-X) adds to the ligated Cu(I) complex. This is often the rate-determining step and results in a transient, high-valent Cu(III) intermediate (L-Cu(III)(Ar)(X)). The reactivity of the aryl halide typically follows the order I > Br > Cl.[10][13]

  • Deprotonation & Ligand Exchange: The base (e.g., K₂CO₃, Cs₂CO₃) deprotonates the amine of the anthranilic acid, forming an anthranilate anion. This anion then displaces the halide (X) from the copper center to form a new Cu(III) intermediate. The base is critical not only for deprotonating the nucleophile but also for facilitating the turnover of the catalyst.[11][15][16]

  • Reductive Elimination: The final, bond-forming step is the reductive elimination from the Cu(III) complex. This step forms the desired C-N bond of the N-aryl anthranilic acid product and regenerates the active Cu(I) catalyst, allowing the cycle to continue.

Visualizing the Catalytic Cycle

Ullmann Condensation Catalytic Cycle Figure 1: Simplified Catalytic Cycle of the Ligand-Accelerated Ullmann Condensation CuI_L Active Catalyst L-Cu(I) CuIII_ArX Cu(III) Intermediate L-Cu(III)(Ar)(X) CuI_L->CuIII_ArX Oxidative Addition CuIII_ArNuc Cu(III) Intermediate L-Cu(III)(Ar)(Nuc) CuIII_ArX->CuIII_ArNuc Ligand Exchange CuIII_ArNuc->CuI_L Catalyst Regeneration Product N-Aryl Anthranilic Acid (Ar-Nuc) CuIII_ArNuc->Product Reductive Elimination ArX_label Aryl Halide (Ar-X) NucH_label Anthranilic Acid (Nuc-H) + Base HX_label - HX

Caption: A simplified representation of the key steps in the copper-catalyzed N-arylation reaction.

Optimized Protocol: Synthesis of N-(2-methylphenyl)anthranilic Acid

This protocol provides a robust, field-tested method for the N-arylation of anthranilic acid with 2-bromotoluene, a common transformation. It incorporates modern best practices, including the use of an inexpensive amino acid ligand (L-proline) to facilitate the reaction under milder conditions than traditional methods.

Materials & Equipment
  • Reactants: Anthranilic acid, 2-bromotoluene, Copper(I) iodide (CuI), L-proline, Anhydrous Potassium Carbonate (K₂CO₃).

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO).

  • Workup Reagents: Ethyl acetate, 1 M Hydrochloric acid (HCl), Saturated Sodium Chloride solution (brine).

  • Equipment: Oven-dried round-bottom flask or reaction tube with a magnetic stir bar, reflux condenser, nitrogen or argon gas inlet, heating mantle or oil bath, standard laboratory glassware for workup and purification, rotary evaporator, flash chromatography system (optional).

Experimental Workflow

Experimental Workflow Figure 2: General Experimental Workflow A 1. Reagent Assembly (Flask under Inert Gas) B 2. Solvent Addition (Anhydrous DMSO) A->B C 3. Reaction (Heat to 90-100 °C) B->C D 4. Monitoring (TLC or LC-MS) C->D E 5. Workup (Cool, Dilute, Acidify) D->E Upon Completion F 6. Extraction (Ethyl Acetate) E->F G 7. Purification (Recrystallization or Chromatography) F->G H 8. Characterization (Product Analysis) G->H

Caption: A step-by-step overview of the synthesis process from setup to final product.

Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add anthranilic acid (1.37 g, 10.0 mmol, 1.0 equiv), potassium carbonate (2.76 g, 20.0 mmol, 2.0 equiv), Copper(I) iodide (95 mg, 0.5 mmol, 5 mol%), and L-proline (115 mg, 1.0 mmol, 10 mol%).

    • Seal the flask with a rubber septum. Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an inert atmosphere.[11] Causality: The inert atmosphere is critical to prevent the oxidation of the active Cu(I) catalyst to inactive Cu(II) species.

    • Through the septum, add 2-bromotoluene (1.20 mL, 10.0 mmol, 1.0 equiv) via syringe, followed by anhydrous DMSO (20 mL).

  • Reaction Execution:

    • Place the flask in a preheated oil bath or heating mantle set to 90-100 °C.

    • Stir the reaction mixture vigorously. The mixture will typically turn from a pale suspension to a darker, more homogeneous color as the reaction progresses.

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 12-24 hours. Insight: The disappearance of the limiting reagent (typically the aryl bromide) is a good indicator of reaction completion.

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a beaker containing 100 mL of water.

    • Acidify the aqueous mixture slowly with 1 M HCl with stirring until the pH is approximately 2-3. The desired N-aryl anthranilic acid product will precipitate as a solid. Causality: The carboxylic acid group is protonated at low pH, rendering the product insoluble in water and allowing for its isolation.

    • Collect the precipitate by vacuum filtration, washing the solid with cold water (2 x 20 mL).

  • Purification:

    • For many applications, the filtered solid is of sufficient purity.

    • For higher purity, the crude product can be recrystallized from an ethanol/water mixture or purified by flash column chromatography on silica gel using a solvent system such as hexane:ethyl acetate with 0.5% acetic acid.[8] Insight: The addition of a small amount of acetic acid to the eluent can improve peak shape and prevent tailing by keeping the carboxylic acid protonated.

Data-Driven Optimization & Troubleshooting

The success of an Ullmann condensation is highly dependent on the interplay between its core components. The following table summarizes key optimization parameters and provides solutions to common problems.[11]

Parameter Standard Condition Optimization & Rationale
Catalyst CuI (5-10 mol%)Screen other Cu(I) sources like CuBr or Cu₂O. If using a Cu(II) source (e.g., CuSO₄), ensure conditions can generate the active Cu(I) species. Fresh, high-purity catalyst is essential.[11][17]
Ligand L-proline (10-20 mol%)For challenging substrates, screen other ligands like N,N'-dimethyl-1,2-ethanediamine (DMEDA), 1,10-phenanthroline, or N-methylglycine.[11][14] Ligands are crucial for stabilizing the catalyst and facilitating the reaction.[10][11][12]
Base K₂CO₃ (2.0 equiv)For less reactive aryl halides, a stronger base like K₃PO₄ or Cs₂CO₃ may improve yields. The base is critical for substrate deprotonation.[11][15]
Solvent DMSO, DMFToluene or dioxane can be effective alternatives. Ensure solvents are anhydrous, as water can lead to side reactions like debromination of the aryl halide.[11]
Temperature 90-120 °CModern ligand-accelerated protocols operate at milder temperatures than classic conditions.[11] If no reaction occurs, incrementally increase the temperature. If decomposition is observed, lower it.

Common Problems and Solutions

  • Low or No Yield:

    • Cause: Inactive catalyst, inappropriate ligand, or insufficient temperature.

    • Solution: Use a fresh, high-purity Cu(I) source. Screen a panel of different ligands and bases. Ensure the reaction temperature is appropriate for the chosen catalytic system.[11]

  • Formation of Side Products (e.g., Debromination):

    • Cause: Presence of protic impurities (e.g., water).

    • Solution: Use rigorously dried, anhydrous solvents and reagents. Ensure all glassware is oven- or flame-dried before use.[11]

  • Nucleophile Decomposition:

    • Cause: Reaction temperature is too high or the base is too strong for a sensitive substrate.

    • Solution: Lower the reaction temperature and/or screen milder bases (e.g., switch from K₃PO₄ to K₂CO₃).[11]

Conclusion

The ligand-accelerated Ullmann condensation is a powerful and indispensable tool for the synthesis of N-aryl anthranilic acids. By understanding the mechanistic principles and carefully controlling the key reaction parameters—catalyst, ligand, base, solvent, and temperature—researchers can reliably access these high-value intermediates. The protocol and troubleshooting guide presented here serve as a robust starting point for developing new pharmaceuticals, agrochemicals, and advanced materials built upon this privileged chemical scaffold.

References

  • Technical Support Center: Optimizing Ullmann Coupling Reactions - Benchchem.
  • Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines. ACS Omega.
  • A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. Arkivoc.
  • Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines. PubMed Central.
  • Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review.
  • Microwave-Promoted synthesis of novel N-Arylanthranilic acids. SciELO.
  • Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction | Request PDF. ResearchGate.
  • Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences.
  • Ullmann reaction. Wikipedia.
  • Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction. ACS Catalysis.
  • Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis.
  • Diamine Ligands for Ullmann-Type Cross-Coupling at Room Temperature. TCI Chemicals.
  • Generation of 9(10H)-Acridone from Anthranilic Acid. ResearchGate.
  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC - NIH.
  • Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. CoLab.
  • Medicinal chemistry of anthranilic acid derivatives: A mini review. Semantic Scholar.
  • Medicinal chemistry of anthranilic acid derivatives: A mini review. PubMed.
  • Troubleshooting Ullmann Couplint. Reddit.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (CO) Bonding by Copper-Mediated Catalyst. Semantic Scholar.
  • 1.1 Modern Ullmann-Type Couplings. ResearchGate.
  • CHAPTER 1: Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands. Books.
  • Ullmann Reaction. Organic Chemistry Portal.
  • Synthesis and antiinflammatory activity of n-aryl anthranilic acid and its derivatives.
  • Ullmann condensation. Wikipedia.
  • Ullmann reaction. L.S.College, Muzaffarpur.

Sources

Application Notes & Protocols: N-(2-Methoxyphenyl)anthranilic Acid for Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-(2-Methoxyphenyl)anthranilic acid is a derivative of anthranilic acid and a member of the fenamate class of compounds, which are recognized for their anti-inflammatory properties.[1][2] This document provides a detailed guide for researchers utilizing this compound as a tool for studying enzyme inhibition. The primary focus is on its role as an inhibitor of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[3][4] We will explore the mechanism of action, provide detailed protocols for in vitro enzyme assays, and discuss data interpretation. The goal is to equip researchers with the foundational knowledge and practical steps to effectively use this compound in their studies of inflammation and drug discovery.

Scientific Background & Mechanism of Action

This compound, like other fenamates, exerts its primary biological effects through the inhibition of prostaglandin synthesis.[4][5] Prostaglandins are lipid compounds that play crucial roles in inflammation, pain, and fever.[3] Their synthesis is initiated by the release of arachidonic acid from cell membranes, which is then converted into an unstable intermediate, Prostaglandin H2 (PGH2), by cyclooxygenase (COX) enzymes.[4][6]

There are two primary isoforms of the COX enzyme:

  • COX-1: A constitutively expressed enzyme involved in "housekeeping" functions such as protecting the gastric mucosa and maintaining kidney function.[4]

  • COX-2: An inducible enzyme whose expression is significantly upregulated at sites of inflammation.[4][7]

The anti-inflammatory action of fenamates stems from their ability to inhibit COX enzymes, thereby blocking the production of prostaglandins.[4] The mechanism is primarily competitive, where the inhibitor competes with the natural substrate, arachidonic acid, for binding to the enzyme's active site.[8] Some studies suggest that fenamates may also have a direct antagonistic effect on prostaglandin receptors, providing a dual mechanism for reducing inflammation.[3][8] More recent research also points towards the potential of related compounds to inhibit microsomal prostaglandin E synthase-1 (mPGES-1), a terminal enzyme in the prostaglandin E2 (PGE2) synthesis pathway, offering a more targeted approach to reducing inflammation.[9][10][11]

The Arachidonic Acid Cascade & Point of Inhibition

The following diagram illustrates the pathway from arachidonic acid to the production of various prostanoids and highlights the inhibitory action of this compound.

Arachidonic_Acid_Cascade cluster_prostanoids Prostanoids AA Arachidonic Acid (from Cell Membrane) COX COX-1 / COX-2 Enzymes AA->COX Metabolized by PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Produces PGE2 PGE2 PGH2->PGE2 Converted by Terminal Synthases PGI2 PGI2 PGH2->PGI2 Converted by Terminal Synthases TXA2 TXA2 PGH2->TXA2 Converted by Terminal Synthases PGF2a PGF2α PGH2->PGF2a Converted by Terminal Synthases PGD2 PGD2 PGH2->PGD2 Converted by Terminal Synthases Inhibitor This compound (Fenamate Inhibitor) Inhibitor->COX Inhibits

Caption: Inhibition of COX enzymes by this compound.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of this compound on COX-1 and COX-2. The assay measures the peroxidase activity of COX by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[7][12]

Materials and Reagents
  • This compound

  • COX-1 (ovine) and COX-2 (human or ovine recombinant) enzymes

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Hemin

  • Colorimetric Substrate (TMPD)

  • Arachidonic Acid (substrate)

  • Dimethyl Sulfoxide (DMSO) for dissolving the inhibitor

  • Positive Controls: A non-selective COX inhibitor (e.g., Indomethacin) and a COX-2 selective inhibitor (e.g., Celecoxib)[13]

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590 nm

Preparation of Solutions
  • Inhibitor Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in DMSO.

  • Serial Dilutions: Create a series of dilutions from the stock solution in assay buffer to achieve the final desired test concentrations. The final DMSO concentration in the assay wells should be kept low (e.g., <1%) to avoid solvent effects.

  • Enzyme Preparation: Dilute COX-1 and COX-2 enzymes to their optimal working concentration in cold assay buffer immediately before use. Keep on ice.

  • Arachidonic Acid Solution: Prepare the arachidonic acid solution according to the supplier's instructions, often involving reconstitution in ethanol and dilution in assay buffer.

Assay Procedure

The following workflow outlines the steps for setting up the 96-well plate assay.

Assay_Workflow Start Start: Prepare Reagents & Solutions AddReagents 1. Add to 96-well plate: - Assay Buffer - Hemin - Enzyme (COX-1 or COX-2) Start->AddReagents AddInhibitor 2. Add Inhibitor dilutions (or vehicle/positive control) AddReagents->AddInhibitor Incubate1 3. Pre-incubate for 5 min at 25°C AddInhibitor->Incubate1 AddSubstrate 4. Add Colorimetric Substrate (TMPD) Incubate1->AddSubstrate InitiateRxn 5. Initiate reaction with Arachidonic Acid AddSubstrate->InitiateRxn Incubate2 6. Incubate for 2-5 min at 25°C InitiateRxn->Incubate2 ReadPlate 7. Read Absorbance at 590 nm Incubate2->ReadPlate End End: Analyze Data ReadPlate->End

Caption: Step-by-step workflow for the COX colorimetric assay.

Plate Setup (Example):

  • Blank (Background) Wells: Assay buffer, hemin (no enzyme).

  • 100% Activity Wells (Enzyme Control): Assay buffer, hemin, enzyme, vehicle (DMSO).

  • Inhibitor Wells: Assay buffer, hemin, enzyme, this compound dilutions.

  • Positive Control Wells: Assay buffer, hemin, enzyme, positive control inhibitor (e.g., Celecoxib).

Data Analysis and Interpretation
  • Correct for Background: Subtract the average absorbance of the blank wells from all other wells.

  • Calculate Percent Inhibition: Use the following formula to determine the percentage of enzyme activity inhibited at each concentration of the test compound: % Inhibition = [(Abs_Control - Abs_Sample) / Abs_Control] * 100 Where:

    • Abs_Control is the absorbance of the 100% activity well (enzyme + vehicle).

    • Abs_Sample is the absorbance of the well containing the inhibitor.

  • Determine IC50: The half-maximal inhibitory concentration (IC50) is a key measure of inhibitor potency. It is the concentration of the inhibitor required to reduce enzyme activity by 50%.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and calculate the IC50 value.

Expected Results & Quantitative Data

The fenamate class of drugs, to which this compound belongs, are known COX inhibitors. While specific IC50 values for this exact compound are not broadly published, data for structurally similar fenamates provide an expected range of activity.

CompoundTarget EnzymeReported IC50Citation
Mefenamic AcidCOX-2~1 µM (varies)[8]
MeclofenamatePGE2 Binding11 µM[8]
Tolfenamic AcidCOX-1 / COX-2Potent Inhibitor[3][4]
YS121 (Pirinixic acid derivative)mPGES-13.4 µM[9]

Researchers should experimentally determine the IC50 for this compound against both COX-1 and COX-2 to establish its potency and selectivity index (SI = IC50(COX-1) / IC50(COX-2)).

Trustworthiness & Self-Validation

To ensure the reliability and validity of your experimental results, incorporate the following practices:

  • Solvent Controls: Always run a control containing the highest concentration of the vehicle (e.g., DMSO) used to dissolve the inhibitor to ensure it does not independently affect enzyme activity.

  • Positive Controls: Use known inhibitors (e.g., Celecoxib for COX-2, Indomethacin for both) to validate that the assay system is working correctly and is sensitive to inhibition.[11][13]

  • Replicate Wells: Run all samples, controls, and blanks in triplicate or quadruplicate to ensure statistical significance and identify any outliers.

  • Linear Range: Ensure that the reaction time and enzyme concentration are optimized so that the product formation measured in the 100% activity control is within the linear range of the assay.

By adhering to these principles, researchers can generate robust and trustworthy data on the inhibitory properties of this compound.

References

  • Sanger, G. J., & Bennett, A. (1979). Fenamates may antagonize the actions of prostaglandin endoperoxides in human myometrium. British Journal of Clinical Pharmacology, 8(5), 479–482. [Link]

  • MedEx. (n.d.). Tufnil | 200 mg | Tablet. Eskayef Pharmaceuticals Ltd.[Link]

  • Isle, M., & D'Souza, C. (2021). Fenamates as Potential Therapeutics for Neurodegenerative Disorders. Molecules, 26(6), 1733. [Link]

  • Schillinger, E., & Prior, G. (1991). Meclofenamate Inhibits Prostaglandin E Binding and Adenylyl Cyclase Activation in Human Myometrium. Journal of Endocrinology, 129(3), 439-445. [Link]

  • Various Authors. (n.d.). Synthesis and properties of new N-acyl derivatives of anthranilic acid. Google Scholar Search Results.
  • Fiksdahl, A. (2007). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. University of Tromsø. [Link]

  • Al-Ibieby, A. Z., Al-Azzawi, A. A. M., & Al-Zubaidi, S. N. (2015). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Tropical Journal of Pharmaceutical Research, 14(11), 1999-2005. [Link]

  • Zhang, Y., et al. (2021). Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. Pharmacological Research, 163, 105282. [Link]

  • Sanger, G. J., & Bennett, A. (1979). Fenamates may antagonize the actions of prostaglandin endoperoxides in human myometrium. British Journal of Clinical Pharmacology, 8(5), 479–482. [Link]

  • Chandrashekhara Kumar B. (2024). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. International Journal of Pharmaceutical Sciences, 2(7), 2143-2174. [Link]

  • Bivik, E. (2019). Inhibition of mPGES-1 as therapeutic strategy in inflammation and cancer. Karolinska Institutet. [Link]

  • Prasher, P., & Mudila, H. (2023). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. Inorganics, 11(9), 358. [Link]

  • Ballo, N., et al. (2023). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants. African Journal of Pharmacy and Pharmacology, 17(4), 58-66. [Link]

  • Guedes, A., et al. (2017). Inhibition of microsomal prostaglandin E-synthase-1 (mPGES-1) selectively suppresses PGE2 in an in vitro equine inflammation model. PLoS ONE, 12(10), e0186345. [Link]

  • Pawelzik, S.-C., et al. (2019). Inhibition of mPGES-1 or COX-2 Results in Different Proteomic and Lipidomic Profiles in A549 Lung Cancer Cells. Frontiers in Pharmacology, 10, 598. [Link]

  • Uddin, M. J., et al. (2016). Identification and development of mPGES-1 inhibitors: where we are at? Journal of Medicinal Chemistry, 59(21), 9573-9595. [Link]

  • PrepChem. (n.d.). Synthesis of anthranilic acid. [Link]

  • Chandrashekhara Kumar B. (2024). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. International Journal of Pharmaceutical Sciences, 2(7), 2143-2174. [Link]

  • Jan, M. S., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Journal of King Saud University - Science, 35(8), 102868. [Link]

  • Parker, E. J., & Lo, A. (2023). Structure, mechanism and inhibition of anthranilate phosphoribosyltransferase. Philosophical Transactions of the Royal Society B, 378(1872), 20220050. [Link]

  • Galal, K. A., et al. (2024). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. Bioorganic & Medicinal Chemistry Letters, 100, 129606. [Link]

  • Tiwari, D., et al. (2011). Synthesis and pharmacological screening of N- substituted anthranilic acid derivatives. International Journal of Drug Development and Research, 3(2), 265-271. [Link]

  • Walker, M. C., & Gierse, J. K. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Current Protocols in Pharmacology, Chapter 2, Unit 2.7. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-(2-Methoxyphenyl)anthranilic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(2-Methoxyphenyl)anthranilic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. Our approach is rooted in established chemical principles and field-proven experience to ensure you can achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Here we address common high-level questions regarding the synthesis of this compound.

Q1: What is the primary synthetic route for this compound?

The most prevalent and historically significant method for synthesizing N-aryl anthranilic acids, including this compound, is the Ullmann condensation .[1][2] This reaction involves the copper-catalyzed coupling of an aryl amine with an aryl halide.[3] While modern variations involving other catalysts like palladium exist, the copper-mediated Ullmann reaction remains a cost-effective and widely used method.[4][5]

Q2: What are the necessary starting materials for this synthesis via the Ullmann condensation?

There are two primary combinations of reactants for this synthesis:

  • Path A: Anthranilic acid and 2-bromoanisole (or 2-chloroanisole).

  • Path B: 2-Chlorobenzoic acid (or 2-bromobenzoic acid) and o-anisidine (2-methoxyaniline).[6][7]

Both routes are viable. The choice often depends on the commercial availability and cost of the starting materials. The reaction also requires a copper catalyst, a base (typically an alkali metal carbonate), and a high-boiling polar solvent.[1]

Q3: What is the mechanistic role of the copper catalyst and the base in the reaction?

The Ullmann condensation is not a simple nucleophilic aromatic substitution; it proceeds through a copper-mediated pathway.

  • Copper Catalyst: The reaction is believed to involve the formation of a copper(I) amide from the amine and the Cu(I) catalyst. This organocopper species then undergoes a reaction with the aryl halide.[1][4] The precise mechanism is complex and has been the subject of extensive study, but the catalyst is essential for facilitating the C-N bond formation.[4]

  • Base: A base, such as anhydrous potassium carbonate (K₂CO₃), is crucial for two reasons.[6][7] First, it deprotonates the carboxylic acid group of the anthranilic acid (or 2-halobenzoic acid), forming a carboxylate salt. This prevents the acidic proton from interfering with the reaction. Second, it neutralizes the hydrogen halide (e.g., HCl, HBr) that is formed as a byproduct of the condensation, driving the reaction to completion.

Q4: What are the critical safety precautions to consider during this synthesis?

  • High Temperatures: Ullmann reactions traditionally require high temperatures, often exceeding 180-200°C.[1] Use a suitable heating mantle with a temperature controller and conduct the reaction in a fume hood behind a safety shield.

  • Solvents: High-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or isoamyl alcohol are often used.[6] These solvents have specific health risks; consult their Safety Data Sheets (SDS) before use and handle them with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Copper Powder: Finely divided copper powder can be pyrophoric. Handle it with care and avoid creating dust.

  • Workup: The workup often involves strong acids for product precipitation.[7] Always add acid to water slowly and with cooling to manage any exothermic processes.

Troubleshooting Guide: From Low Yields to Impure Products

This section provides solutions to specific problems you may encounter during your experiments.

Problem: Persistently Low or No Product Yield

Q: My reaction is yielding very little or no this compound. What are the likely causes and how can I rectify them?

A: Low yield is the most common challenge in Ullmann condensations. The issue can typically be traced back to one of four key areas: catalyst activity, reaction conditions, reactant quality, or workup procedure.

1. Catalyst Inactivity:

  • The Cause: The "activated" copper catalyst is critical. Commercially available copper powder can have a passivating oxide layer on its surface that inhibits the reaction.

  • The Solution: Activate the copper powder immediately before use. A common procedure involves stirring the copper powder with a dilute solution of hydrochloric acid to remove the oxide layer, followed by washing with water and acetone, and drying under vacuum. Alternatively, preparing copper powder in situ by reducing a copper(II) sulfate solution with zinc metal can yield a highly active catalyst.[1] Using a copper(I) salt like CuI or CuO can also be more effective than copper metal.[7]

2. Suboptimal Reaction Conditions:

  • The Cause: Ullmann reactions are highly sensitive to temperature and solvent choice. Insufficient temperature will result in a sluggish or stalled reaction, while excessively high temperatures can lead to decomposition and side reactions, such as decarboxylation.[8]

  • The Solution: Ensure your reaction reaches the target temperature (typically 170-220°C, depending on the solvent and reactants).[1] The solvent must be anhydrous, as water can interfere with the reaction. Use a high-boiling polar aprotic solvent like NMP, DMF, or nitrobenzene to achieve the necessary temperatures.[1] See the table below for a comparison of conditions.

3. Poor Reactant Quality or Stoichiometry:

  • The Cause: Impurities in starting materials can poison the catalyst. An incorrect stoichiometric ratio of the base can also halt the reaction.

  • The Solution: Use high-purity starting materials. Ensure the base (e.g., K₂CO₃) is finely powdered and thoroughly dried before use. A slight excess of the amine component (e.g., o-anisidine) is sometimes used to drive the reaction forward.

4. Inefficient Workup and Isolation:

  • The Cause: The product, being an amino acid, has amphoteric properties. Improper pH during precipitation can lead to significant loss of product in the aqueous phase.

  • The Solution: After the reaction, the product exists as a carboxylate salt. It must be precipitated by carefully acidifying the aqueous solution to its isoelectric point. Add acid (e.g., HCl) slowly with vigorous stirring until precipitation is complete. Check the pH to ensure you are not adding a large excess of acid, which could re-solubilize the product as an ammonium salt.

Workflow for Troubleshooting Low Yield

Below is a logical workflow to diagnose and solve low-yield issues.

G start Low Yield Observed check_catalyst Was the copper catalyst activated? start->check_catalyst check_temp Was the reaction temperature consistently maintained? check_catalyst->check_temp Yes activate_catalyst Action: Activate Cu powder or use Cu(I) salt. check_catalyst->activate_catalyst No check_reagents Are reactants pure and anhydrous? Is the base dry and powdered? check_temp->check_reagents Yes optimize_temp Action: Verify thermometer accuracy. Increase temperature in increments. check_temp->optimize_temp No check_workup Was the pH carefully controlled during precipitation? check_reagents->check_workup Yes purify_reagents Action: Recrystallize/distill starting materials. Dry base and solvent. check_reagents->purify_reagents No optimize_workup Action: Monitor pH during acidification. Cool solution to maximize precipitation. check_workup->optimize_workup No success Yield Improved check_workup->success Yes activate_catalyst->success optimize_temp->success purify_reagents->success optimize_workup->success

Caption: A troubleshooting workflow for low yield.

Problem: Product is Discolored and Impure

Q: My final product is a dark brown or black solid instead of the expected off-white powder. TLC analysis shows multiple impurities. How can I effectively purify it?

A: Discoloration is a common sign of high-temperature side reactions or residual copper catalyst. A multi-step purification strategy is often required.

1. Removal of Copper Catalyst:

  • The Cause: Finely divided copper or copper salts can be difficult to filter and may contaminate the final product.

  • The Solution: During the workup, after removing the bulk of the solvent (e.g., by steam distillation[6]), ensure the reaction mixture is made strongly basic. This keeps your product dissolved as a salt but precipitates copper oxides/hydroxides. Filter this hot basic solution to remove the copper species. For stubborn contamination, chelation with reagents like EDTA in the aqueous phase can be effective.

2. Decolorization with Activated Carbon:

  • The Cause: Tar-like, polymeric impurities formed at high temperatures are often the source of dark coloration.[9]

  • The Solution: After removing the copper catalyst, and before acid precipitation, treat the hot, filtered aqueous solution with activated charcoal (decolorizing carbon).[7] Add a small amount of charcoal (e.g., 1-2% w/w relative to the theoretical product weight), boil for 10-15 minutes, and then filter hot through a pad of Celite to remove the carbon. This is highly effective at adsorbing colored impurities.[7]

3. Recrystallization:

  • The Cause: Co-precipitation of starting materials or soluble side products.

  • The Solution: Recrystallization is the final and most critical purification step. After precipitation and drying, dissolve the crude product in a minimum amount of a hot solvent and allow it to cool slowly to form pure crystals.

    • Good Solvents: Isopropyl alcohol, ethanol, or aqueous ethanol are excellent choices for recrystallizing N-aryl anthranilic acids.[6][9]

    • Procedure: Dissolve the crude solid in the minimum amount of boiling solvent. If the solution is still colored, a second hot filtration through charcoal can be performed. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.

Quantitative Data Summary

The yield of the Ullmann condensation is highly dependent on the specific substrates, catalyst, and conditions used. The following table provides a general comparison based on literature precedents.

ParameterTraditional ConditionsModern/Modified ConditionsImpact on YieldReference
Catalyst Stoichiometric Cu powderCatalytic Cu(I) salt with ligand (e.g., phenanthroline)Ligands accelerate the reaction, allowing for lower catalyst loading and milder temperatures, often improving yield.[1][3]
Temperature > 200 °C100 - 170 °CLower temperatures reduce side reactions and decomposition, leading to a cleaner product and potentially higher isolated yield.[1][10]
Solvent Nitrobenzene, NMPDMF, Ionic Liquids, or even waterIonic liquids can offer high yields and easier product isolation.[10] Milder solvents are usable with more active catalyst systems.[5][10]
Base K₂CO₃, KOHCs₂CO₃, Organic BasesThe choice of base can influence reaction rate and yield, though K₂CO₃ remains a robust and cost-effective option.[6][11]

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from 2-chlorobenzoic acid and o-anisidine, a common and reliable route.

Materials:

  • 2-Chlorobenzoic acid (15.6 g, 0.1 mol)

  • o-Anisidine (2-methoxyaniline) (24.6 g, 0.2 mol)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (13.8 g, 0.1 mol)

  • Copper(I) Iodide (CuI) (1.0 g, 5.2 mmol)

  • N-Methyl-2-pyrrolidone (NMP) (100 mL)

  • Concentrated Hydrochloric Acid (HCl)

  • Activated Charcoal

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2-chlorobenzoic acid (0.1 mol), o-anisidine (0.2 mol), anhydrous potassium carbonate (0.1 mol), and CuI (5.2 mmol).

  • Solvent Addition: Add 100 mL of anhydrous NMP to the flask.

  • Reaction: Begin stirring and flush the system with nitrogen. Heat the mixture to 180-190°C using a heating mantle. Maintain this temperature with vigorous stirring for 4-6 hours. Monitor the reaction progress by taking small aliquots and analyzing them with TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).

  • Reaction Quench and Workup:

    • Allow the reaction mixture to cool to approximately 100°C.

    • Slowly pour the dark mixture into 500 mL of water with stirring.

    • Make the solution basic by adding 20% aqueous NaOH until the pH is > 10.

    • Heat the solution to boiling and filter it hot through a Celite pad to remove the insoluble copper salts.

  • Decolorization:

    • Transfer the hot filtrate to a large beaker. Add 1-2 g of activated charcoal and stir at 80-90°C for 20 minutes.

    • Filter the hot solution again through a fresh Celite pad to remove the charcoal. The filtrate should be significantly lighter in color.

  • Product Precipitation:

    • Cool the filtrate in an ice bath. With vigorous stirring, slowly add concentrated HCl dropwise. The product will begin to precipitate.

    • Continue adding acid until the pH is approximately 3-4. Check with pH paper.

    • Stir the resulting slurry in the ice bath for another 30 minutes to ensure complete precipitation.

  • Isolation and Drying:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold water (2 x 50 mL).

    • Press the cake dry and then dry it further in a vacuum oven at 60-70°C to a constant weight.

  • Recrystallization:

    • Dissolve the crude, dried product in a minimum amount of boiling ethanol.

    • Allow the solution to cool slowly to room temperature, then chill in an ice bath.

    • Collect the purified, off-white crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Ullmann Condensation Mechanism

The following diagram illustrates the generally accepted catalytic cycle for the Ullmann C-N coupling reaction.

G cluster_0 Catalytic Cycle CuI Cu(I)X Catalyst Intermediate1 Cu(I)-NHR' Complex CuI->Intermediate1 + R'-NH₂ - HX Amine R'-NH₂ (o-Anisidine) Amine->Intermediate1 Base Base (K₂CO₃) Base->CuI Intermediate2 [Ar-Cu(III)-(NHR')-X] Intermediate (Oxidative Addition) Intermediate1->Intermediate2 + Ar-X ArylHalide Ar-X (2-Chlorobenzoic acid) ArylHalide->Intermediate2 Product Ar-NHR' (Product) Intermediate2->Product Reductive Elimination Product->CuI Regenerates Catalyst HX HX

Caption: A simplified catalytic cycle for the Ullmann condensation.

References

  • DiVA Portal. Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Available from: [Link]

  • Wikipedia. Ullmann condensation. Available from: [Link]

  • ResearchGate. Synthesis of N-Aryl and N-Alkyl Anthranilic Acids via SNAr Reaction of Unprotected 2-Fluoro- and 2-Methoxybenzoic Acids by Lithioamides. Available from: [Link]

  • PrepChem.com. Synthesis of D. N-(4-Methoxyphenyl)anthranilic Acid. Available from: [Link]

  • SynArchive. Ullmann Condensation. Available from: [Link]

  • SIELC Technologies. Separation of Anthranilic acid, 4-chloro-N-(p-methoxyphenyl)- on Newcrom R1 HPLC column. Available from: [Link]

  • International Journal of Pharmaceutical Sciences. A Comprehensive Review on Synthesis and Pharmacological Activities of Anthranilic Acid Derivatives. Available from: [Link]

  • YouTube. [ChemPlayer Reupload]Synthesis of anthranilic acid via Hofmann rearrangement. Available from: [Link]

  • ResearchGate. Reaction of anthranilic acid and methoxy- and nitro-substituted anthranilic acid with p-toluenesulfonyl chloride in pyridine. Available from: [Link]

  • Organic Chemistry Portal. Ullmann Reaction. Available from: [Link]

  • Wikipedia. Ullmann reaction. Available from: [Link]

  • ResearchGate. How can I purify N-(2-methoxycarbonylphenyl)-N-nitrosoglycine from the reaction mixture?. Available from: [Link]

  • CoLab. Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. Available from: [Link]

  • Quora. What is the mechanism for the synthesis of anthranilic acid from phthalimide via hofmann rearrangement?. Available from: [Link]

  • ResearchGate. Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. Available from: [Link]

  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available from: [Link]

  • RSC Publishing. Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. Available from: [Link]

  • Sciencemadness Discussion Board. Purifying anthranilic acid. Available from: [Link]

  • Organic Syntheses. acridone. Available from: [Link]

Sources

Technical Support Center: Troubleshooting N-Arylation of Anthranilic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of N-arylated anthranilic acids is a cornerstone reaction in the development of pharmaceuticals and functional materials. These scaffolds are prevalent in numerous bioactive molecules, including non-steroidal anti-inflammatory drugs (NSAIDs). While powerful cross-coupling methodologies like the Buchwald-Hartwig amination and Ullmann condensation have streamlined their synthesis, the unique amphoteric nature of anthranilic acid presents specific challenges.[1] This guide provides in-depth troubleshooting for common side reactions encountered during these syntheses, offering mechanistic explanations and validated protocols to help researchers navigate these complexities.

Section 1: Troubleshooting Common Side Reactions

This section addresses the most frequent and frustrating side reactions in a direct question-and-answer format.

Q1: My reaction is showing significant loss of the carboxylic acid group. What is happening and how can I fix it?

A1: You are likely observing decarboxylation, the most common side reaction when working directly with anthranilic acid.

Causality: The anthranilic acid structure, with its ortho-amino and carboxyl groups, is thermally labile. Under the basic conditions and elevated temperatures typical of cross-coupling reactions, the anthranilate anion can readily lose carbon dioxide to form aniline or its N-arylated derivative.[2] This process is often irreversible and significantly reduces the yield of the desired product. The reaction is a type of decarboxylative cross-coupling, which under different conditions can be synthetically useful but here represents a competing pathway.[2][3][4]

Troubleshooting & Prevention:

  • Protect the Carboxylic Acid: The most robust solution is to switch your starting material from anthranilic acid to its corresponding ester, typically the methyl or ethyl ester (e.g., methyl anthranilate). The ester group is not susceptible to decarboxylation under standard N-arylation conditions. The desired carboxylic acid can be easily regenerated by saponification (ester hydrolysis) after the C-N bond has been successfully formed.

  • Milder Reaction Conditions: If using the free acid is unavoidable, optimization is key:

    • Base Selection: Strong bases like sodium tert-butoxide (NaOtBu) can accelerate decarboxylation.[5] Switch to milder inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[6][7][8]

    • Temperature Control: Operate at the lowest possible temperature that still allows for efficient catalytic turnover. For many modern Buchwald-Hartwig systems, temperatures around 80-100 °C are sufficient, whereas classic Ullmann conditions often require much harsher temperatures (>150 °C), making them more prone to this side reaction.[6][9]

  • Self-Validation: To confirm decarboxylation, analyze your crude reaction mixture by LC-MS. Look for masses corresponding to aniline (from the starting material) and, more importantly, your N-arylated aniline (the decarboxylated product).

Q2: I'm observing a significant amount of a higher molecular weight byproduct. Is this diarylation, and how can I stop it?

A2: Yes, the formation of a high molecular weight byproduct often indicates diarylation (or over-arylation), where a second aryl group is added to the nitrogen atom.

Causality: The N-H bond of your desired N-arylated anthranilic acid product is still reactive. Under the catalytic conditions, it can compete with the starting anthranilic acid for the aryl halide, leading to the formation of a triarylamine derivative. This is particularly problematic if the product is more soluble or more reactive than the starting material.

Troubleshooting & Prevention:

  • Control Stoichiometry: Avoid using a large excess of the aryl halide. Start with a ratio of 1.05-1.2 equivalents of the aryl halide relative to the anthranilic acid (or its ester).

  • Ligand Choice (for Buchwald-Hartwig): The choice of phosphine ligand is critical. Sterically bulky, electron-rich ligands can help prevent the product from binding to the palladium center, thus disfavoring a second arylation.[10][11] Ligands like XPhos or Mor-DalPhos have been shown to be effective in promoting selective monoarylation.[6][7][11]

  • Reaction Monitoring: Carefully monitor the reaction's progress by TLC or LC-MS. The goal is to stop the reaction as soon as the starting material is consumed, preventing the product from sitting under catalytic conditions for an extended period.

  • Lower Catalyst Loading: High concentrations of the active catalyst can increase the rate of the undesired second coupling. Once optimal conditions are found, try reducing the catalyst loading (e.g., from 2 mol% to 1 mol% or lower) to see if selectivity improves without sacrificing conversion.

Q3: My desired product seems to be converting into a rigid, often fluorescent, byproduct, especially during workup or purification. What is this?

A3: This is characteristic of intramolecular cyclization, leading to the formation of an acridone.

Causality: N-phenylanthranilic acids can undergo an intramolecular Friedel-Crafts-type acylation, where the carboxylic acid attacks the N-aryl ring to form a tricyclic acridone structure.[12] This is often promoted by acidic conditions (e.g., during an aqueous acidic workup or on silica gel) or very high temperatures.[13][14] Acridones are highly conjugated, rigid molecules, which explains their common fluorescence.[12]

Troubleshooting & Prevention:

  • Neutralize Carefully: During the reaction workup, avoid strongly acidic conditions. If an acid wash is necessary, use a weak acid and perform the extraction quickly at low temperatures. Ensure the organic layer is thoroughly neutralized before concentration.

  • Modified Purification: If you suspect cyclization is occurring on your silica gel column, you can deactivate the silica by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base, like triethylamine (~1%). Alternatively, consider switching to a different stationary phase, such as alumina.

  • Temperature Management: Avoid excessive heat during reaction workup and solvent evaporation.

  • Ester Strategy: As with decarboxylation, using an ester of anthranilic acid completely prevents this side reaction. The ester cannot act as the electrophile in the intramolecular acylation. The acridone can only form after the ester has been hydrolyzed back to the carboxylic acid.

Section 2: General FAQs

Q4: Should I use anthranilic acid or its ester?

A4: For the highest chance of a clean, high-yielding reaction, methyl or ethyl anthranilate is strongly recommended . This strategy elegantly circumvents the two most common side reactions: decarboxylation and intramolecular cyclization. The final hydrolysis step is typically a high-yielding and straightforward procedure.

Q5: How do I choose the right catalyst system (catalyst, ligand, base)?

A5: The optimal system depends on your specific substrates (amine and aryl halide).

  • Palladium vs. Copper: Palladium-catalyzed Buchwald-Hartwig amination is generally more versatile, operates under milder conditions, and has a broader substrate scope due to extensive ligand development.[15][16] Copper-catalyzed Ullmann reactions are older, often require higher temperatures, but can be very effective, cheaper, and sometimes succeed where palladium fails, especially for certain heteroaromatic substrates.[9][17][18]

  • Ligands (for Palladium): For N-arylation of amino acid derivatives, bulky biarylphosphine ligands (e.g., XPhos, RuPhos) are often the first choice as they promote the crucial reductive elimination step.[6][7]

  • Bases: The base's role is to deprotonate the amine, making it nucleophilic.[19] For sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ are preferred.[6][7][8] For more robust systems, stronger bases like NaOtBu or LiHMDS can be used but increase the risk of side reactions.[5]

Q6: What are the best analytical techniques to monitor my reaction?

A6: A combination of techniques is ideal.

  • Thin-Layer Chromatography (TLC): Excellent for quick, qualitative monitoring of the consumption of starting materials and the appearance of the main product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The most powerful tool. It provides quantitative information on the conversion and, crucially, allows for the identification of side products by their mass, making troubleshooting much more direct.

Section 3: Visual Summaries & Protocols

Troubleshooting Logic Flow

The following diagram outlines a systematic approach to identifying and solving common issues.

Troubleshooting_Flow Start Reaction Complete. Analyze Crude Mixture. Check_Yield Is Yield Low or Mixture Complex? Start->Check_Yield LCMS Run LC-MS Analysis Check_Yield->LCMS Yes Success High Yield of Desired Product Check_Yield->Success No Identify Identify Mass of Major Byproduct(s) LCMS->Identify Decarboxylation Mass = Aryl-Aniline? (Decarboxylation) Identify->Decarboxylation Path 1 Diarylation Mass = Product + Aryl - H? (Diarylation) Identify->Diarylation Path 2 Cyclization Mass = Product - H2O? (Cyclization) Identify->Cyclization Path 3 Solve_Decarb Solution: 1. Use Methyl Anthranilate. 2. Use Milder Base (K2CO3). 3. Lower Temperature. Decarboxylation->Solve_Decarb Solve_Diaryl Solution: 1. Use 1.1 eq. Aryl Halide. 2. Use Bulky Ligand (XPhos). 3. Monitor and Stop at Completion. Diarylation->Solve_Diaryl Solve_Cyclize Solution: 1. Use Neutral Workup. 2. Deactivate Silica Gel. 3. Use Methyl Anthranilate. Cyclization->Solve_Cyclize

Caption: Troubleshooting workflow for N-arylation reactions.

Mechanistic Overview: Desired vs. Side Reactions

This diagram illustrates how side reactions diverge from the main catalytic cycle of a Buchwald-Hartwig amination.

Mechanism_Paths cluster_cycle Desired Catalytic Cycle cluster_side Side Reactions Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X(L_n) Pd0->OxAdd Oxidative Addition (Ar-X) Amine_Coord [Ar-Pd(II)-NHR'(L_n)]+ OxAdd->Amine_Coord Base, Amine (R'-NH2) Red_Elim Ar-NHR' (Product) Amine_Coord->Red_Elim Reductive Elimination Red_Elim->Pd0 Catalyst Regeneration Product_Acid N-Aryl Anthranilic Acid (Product) Start_Acid Anthranilic Acid (Substrate) Decarboxylation Decarboxylation (Aniline Derivative) Start_Acid->Decarboxylation High Temp, Strong Base Cyclization Intramolecular Cyclization (Acridone) Product_Acid->Cyclization Acid/Heat

Caption: Competing reaction pathways in N-arylation.

Table 1: Condition Selection Guide for Minimizing Side Reactions
Issue to AvoidRecommended BaseRecommended SubstrateTemperatureCatalyst SystemRationale
Decarboxylation K₃PO₄, K₂CO₃, Cs₂CO₃Methyl Anthranilate80-100 °CPd-basedMilder bases and lower temperatures prevent the thermal loss of CO₂. Using an ester is the most effective preventative measure.[6][7][8]
Diarylation K₂CO₃, NaOtBuMethyl Anthranilate90-110 °CPd with bulky ligand (e.g., XPhos)Bulky ligands create steric hindrance that disfavors the already substituted product from re-binding to the catalyst.[11]
Cyclization Any (workup is key)Methyl AnthranilateN/A (Post-reaction)AnyThis is typically a post-reaction issue. Using an ester prevents the possibility of intramolecular acylation. If using the acid, a careful neutral workup is critical.
General (Ullmann) K₂CO₃, Cs₂CO₃Anthranilic Acid or Ester110-180 °CCuI (with/without ligand)Ullmann conditions are often harsher, increasing decarboxylation risk. Ligand addition (e.g., 1,10-phenanthroline) can allow for milder temperatures.[20][21]

Section 4: Recommended Protocols

Protocol 1: General Procedure for N-Arylation using Methyl Anthranilate (Buchwald-Hartwig)
  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), methyl anthranilate (1.2 mmol, 1.2 eq), Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), XPhos (0.048 mmol, 4.8 mol%), and potassium carbonate (2.0 mmol, 2.0 eq).

  • Solvent & Degassing: Evacuate and backfill the flask with argon or nitrogen three times. Add anhydrous, degassed toluene or dioxane (5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction by LC-MS or TLC until the aryl halide is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite, washing with additional ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to yield the desired N-aryl methyl anthranilate.

Protocol 2: Post-Arylation Ester Hydrolysis (Saponification)
  • Setup: Dissolve the purified N-aryl methyl anthranilate (1.0 mmol) in a mixture of THF (5 mL) and Methanol (5 mL).

  • Hydrolysis: Add a solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0 mmol, 2.0 eq) in water (2.5 mL).

  • Reaction: Stir the mixture at room temperature or gently heat to 50 °C. Monitor by TLC until the starting ester is consumed.

  • Workup: Remove the organic solvents under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~3-4 with 1M HCl. The desired N-aryl anthranilic acid will typically precipitate.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

References

  • Wikipedia. (n.d.). Anthranilic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Decarboxylative cross-coupling. Retrieved from [Link]

  • Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed N-Arylation of anilines, and N,N-dialkylamines. Journal of the American Chemical Society, 124(50), 14844-14845.
  • Percec, V., Golding, G. M., Smidrkal, J., & Weichold, O. (2004). A new, highly reactive, and general catalyst for the amination of aryl chlorides. Journal of Organic Chemistry, 69(10), 3447-3452.
  • Joshi, J. D., et al. (2007). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences, 69(4), 535.
  • ResearchGate. (n.d.). Synthesis of N‐aryl anthranilic acid via amination of chlorobenzoic acid using copper catalyst. Retrieved from [Link]

  • Cristau, H. J., Cellier, P. P., Hamada, S., Spindler, J. F., & Taillefer, M. (2004). A general and mild copper-catalyzed N-arylation of anilines. Organic Letters, 6(6), 913-916.
  • ResearchGate. (n.d.). N-Arylations of Nitrogen-Containing Heterocycles with Aryl and Heteroaryl Halides Using a Copper(I) Oxide Nanoparticle/1,10-Phenanthroline Catalytic System. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
  • Kwong, F. Y., & Buchwald, S. L. (2002). A general, efficient, and inexpensive catalyst system for the coupling of aryl iodides and anilines. Organic Letters, 4(20), 3517-3520.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Horský, P., et al. (2021). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. RSC Advances, 11(16), 9459-9471.
  • ResearchGate. (n.d.). Pd‐Catalyzed Decarboxylative Cross‐Coupling of N‐Aryl Anthranilic Acids to Access Carbazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Generation of 9(10H)-Acridone from Anthranilic Acid. Retrieved from [Link]

  • Hartwig, J. F. (2006). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 71(25), 9247-9256.
  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]

  • Feng, J., & Liu, R. R. (2023). The Asymmetric Buchwald–Hartwig Amination Reaction.
  • Steingruber, H. S., et al. (2025). A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. Arkivoc.
  • Beilstein Journal of Organic Chemistry. (2024). Advancements in double decarboxylative coupling reactions of carboxylic acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Reddit. (2023). Troubleshooting Ullmann Coupling. Retrieved from [Link]

  • PubMed Central. (n.d.). Studies Directed towards the Synthesis of the Acridone Family of Natural Products. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in the Buchwald-Hartwig Amination Reaction. Retrieved from [Link]

  • PubMed Central. (2022). Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2020). One-Pot Synthesis of Chiral N-Arylamines by Combining Biocatalytic Aminations with Buchwald-Hartwig N-Arylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction pathway of anthranilic acid deazotization–decarboxylation. Retrieved from [Link]

  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2020).
  • ACS Publications. (2011). Orthogonal Discrimination among Functional Groups in Ullmann-Type C–O and C–N Couplings. Retrieved from [Link]

  • ResearchGate. (2018). Robust Buchwald–Hartwig amination enabled by ball-milling. Retrieved from [Link]

  • PubMed Central. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Retrieved from [Link]

Sources

Technical Support Center: Improving the Solubility of N-(2-Methoxyphenyl)anthranilic Acid for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(2-Methoxyphenyl)anthranilic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for overcoming solubility challenges with this compound in biological assays. As a senior application scientist, my goal is to provide you with both the practical steps and the scientific reasoning to ensure your experiments are successful and your results are reliable.

Poor aqueous solubility is a common hurdle in drug discovery, often leading to underestimated compound potency, high data variability, and misleading structure-activity relationships (SAR).[1] this compound, a derivative of anthranilic acid, is a weakly acidic, hydrophobic compound that requires careful formulation to achieve the necessary concentrations for in vitro and in vivo assays. This guide will walk you through a logical, step-by-step process to effectively solubilize this compound.

Troubleshooting & FAQs

This section addresses common issues encountered when working with this compound.

Q1: I dissolved my this compound in DMSO to make a stock solution, but it precipitated immediately when I diluted it into my aqueous assay buffer. What went wrong?

A: This is a classic problem known as "compound crashing out." It happens when a compound that is highly soluble in a strong organic solvent like DMSO is rapidly introduced into an aqueous environment where it is poorly soluble.[2] The localized high concentration of the compound at the point of addition exceeds its aqueous solubility limit, causing it to precipitate.

Troubleshooting Steps:

  • Optimize Dilution Protocol: Avoid single-step large dilutions. Instead, perform a serial dilution. Critically, ensure rapid and thorough mixing immediately upon adding the DMSO stock to the assay buffer to avoid localized high concentrations that promote precipitation.[2] It is often preferable to add the DMSO stock directly to the final assay media, which may contain proteins or other components that can help maintain solubility.

  • Lower Final Compound Concentration: Test a lower concentration of your compound. It's possible your current testing concentration exceeds the compound's maximum aqueous solubility.

  • Increase DMSO Concentration (with caution): Slightly increasing the final percentage of DMSO in your assay can maintain solubility. However, you must first validate the tolerance of your specific assay, as DMSO can affect cell viability and enzyme activity. Most cell-based assays can tolerate up to 0.5-1% DMSO, but this must be empirically determined.[3]

  • Sonication: After dilution, briefly sonicating the solution can sometimes help redissolve fine precipitates and create a more homogenous suspension.

Q2: My screening results are highly variable, or my compound shows lower-than-expected potency. Could solubility be the cause?

A: Absolutely. Poor solubility is a leading cause of inaccurate and variable biological data. If a compound is not fully dissolved, the actual concentration in solution that is available to interact with the biological target is unknown and lower than the nominal concentration. This can lead to:

  • Underestimated Potency: The IC50 or EC50 values will appear higher than they actually are.

  • Poor Reproducibility: The amount of compound that precipitates can vary between experiments, leading to inconsistent results.

To confirm if solubility is the issue, visually inspect your assay plates for any signs of precipitation (cloudiness, crystals). You can also centrifuge a sample of your final assay solution to see if a pellet forms.

Q3: I need to prepare a high concentration of this compound for my assay, but even with DMSO, it's not staying in solution. What other options do I have?

A: When high concentrations are required, you may need to move beyond simple DMSO dissolution. The chemical structure of this compound, containing a carboxylic acid group, offers a key advantage: its solubility can be dramatically increased by pH adjustment.[4][]

Alternative Strategies:

  • pH-Adjusted Aqueous Solutions: By raising the pH of the solution with a base (like NaOH), you can deprotonate the carboxylic acid group, forming a much more water-soluble salt. This is often the most effective method for acidic compounds.

  • Use of Co-solvents: In addition to DMSO, other co-solvents like ethanol, polyethylene glycol (PEG), or glycerol can be explored.[4] However, their compatibility with your specific assay must be validated.

  • Formulation with Excipients: For in vivo studies, formulation with solubilizing agents like cyclodextrins may be necessary.

A systematic approach to troubleshooting this issue is outlined in the workflow diagram below.

Solubility_Troubleshooting start Start: Need to dissolve This compound stock_prep Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. start->stock_prep dilution Dilute stock into aqueous assay buffer. stock_prep->dilution precipitate_check Does the compound precipitate? dilution->precipitate_check no_precipitate Proceed with assay. Include vehicle control (same final DMSO %). precipitate_check->no_precipitate No precipitate Precipitation Observed precipitate_check->precipitate Yes troubleshoot_options Troubleshooting Options precipitate->troubleshoot_options serial_dilution Optimize Dilution: - Use serial dilutions in DMSO first. - Add stock to vortexing buffer. troubleshoot_options->serial_dilution Option 1 lower_conc Lower final assay concentration. troubleshoot_options->lower_conc Option 2 ph_adjust pH Adjustment: Prepare stock in dilute base (e.g., 10-50 mM NaOH). troubleshoot_options->ph_adjust Option 3 re_check Re-test for precipitation. serial_dilution->re_check lower_conc->re_check ph_adjust->re_check success Problem Solved. Proceed with assay. re_check->success No Precipitation consult Still precipitating. Consider alternative co-solvents or formulation strategies. re_check->consult Precipitation

A decision tree for addressing compound precipitation in assays.

Key Mechanistic Considerations

Understanding the physicochemical properties of this compound is crucial for developing a successful solubilization strategy.

Physicochemical Properties (Predicted)
PropertyPredicted ValueImplication for Solubility
Molecular Weight 243.26 g/mol Moderate molecular weight.
pKa (acidic) ~4-5The carboxylic acid group can be deprotonated to a carboxylate anion at pH > 5, significantly increasing aqueous solubility.[6]
pKa (basic) ~2The secondary amine is a very weak base and will be protonated only at very low pH.
LogP ~3.5-4.5A positive LogP indicates that the compound is lipophilic (hydrophobic) and will have low intrinsic water solubility.
The Role of pH

The Henderson-Hasselbalch equation governs the ionization state of the carboxylic acid group. At a pH two units above the pKa (i.e., pH ~7), the compound will be >99% in its deprotonated, more soluble, anionic form.[6] This is the fundamental principle behind using a basic solution to dissolve the compound.

The Role of Co-solvents

Co-solvents like DMSO increase the solubility of non-polar compounds by reducing the polarity of the solvent mixture.[4] They disrupt the hydrogen bonding network of water, making it more favorable for the hydrophobic compound to enter the solution.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This is the most common starting point for initial screening.

Materials:

  • This compound (solid)

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass:

    • Molecular Weight (MW) of this compound = 243.26 g/mol

    • To make 1 mL of a 10 mM stock solution:

      • Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 243.26 g/mol x 1000 mg/g = 2.43 mg

  • Weigh the compound: Accurately weigh out the calculated mass of the compound and place it into a sterile vial.

  • Add DMSO: Add the appropriate volume of 100% DMSO to the vial (e.g., 1 mL for 2.43 mg).

  • Dissolve: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. If necessary, use a brief sonication in a water bath to aid dissolution. Gentle warming (e.g., 37°C) can also be used, but be mindful of potential compound degradation.[2]

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed, dessicated containers.[2]

Protocol 2: Preparation of Working Solutions via Serial Dilution in Assay Medium

This protocol is designed to minimize precipitation when diluting the DMSO stock for a typical cell-based assay.

Procedure:

  • Prepare Intermediate Dilutions (if necessary): For creating a dose-response curve, it is best to perform serial dilutions in 100% DMSO first. For example, to create a 10-point, 2-fold dilution series from your 10 mM stock, you would serially dilute it in 100% DMSO to create stocks of 5 mM, 2.5 mM, etc.[2]

  • Prepare Final Assay Medium: Have your final volume of cell culture medium or assay buffer ready in a sterile tube.

  • Dilute into Assay Medium:

    • For a 1:200 dilution (to achieve a final DMSO concentration of 0.5%): Add 5 µL of your DMSO stock to 995 µL of the assay medium.

    • Crucial Step: While gently vortexing or rapidly pipetting the assay medium, add the small volume of DMSO stock. This ensures immediate and uniform dispersion.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (e.g., 0.5%) to the assay medium without the compound. This is essential to account for any effects of the solvent itself.[2]

Serial_Dilution_Workflow start Start: 10 mM Stock in 100% DMSO dilution_series Create Serial Dilutions (e.g., 2-fold) in 100% DMSO start->dilution_series final_dilution Add small volume of each DMSO dilution to vortexing Assay Medium (e.g., 1:200 for 0.5% final DMSO) dilution_series->final_dilution assay_medium Assay Medium (e.g., cell culture medium) assay_medium->final_dilution vehicle_control Prepare Vehicle Control (Assay Medium + 0.5% DMSO) assay_medium->vehicle_control assay_plates Add final working solutions to assay plates final_dilution->assay_plates vehicle_control->assay_plates

Workflow for preparing working solutions from a DMSO stock.
Protocol 3: Preparation of a pH-Adjusted Aqueous Stock Solution

This method is recommended when higher aqueous concentrations are needed and DMSO is undesirable.

Materials:

  • This compound (solid)

  • 1 M NaOH stock solution

  • Sterile, deionized water

  • pH meter

Procedure:

  • Weigh Compound: Weigh the desired amount of this compound into a sterile container.

  • Add Water: Add a volume of sterile water that is less than your final desired volume (e.g., 80% of the final volume). The compound will likely not dissolve at this stage.

  • Adjust pH: While stirring, add a 1 M NaOH solution dropwise. Monitor the pH continuously with a calibrated pH meter.

  • Dissolution: As the pH increases above ~5-6, the compound should begin to dissolve as it converts to its sodium salt. Continue adding NaOH until all the solid is dissolved and the pH is stable in the desired range (e.g., pH 7.0-7.4 for physiological assays).

  • Final Volume Adjustment: Once the compound is fully dissolved, add sterile water to reach the final desired volume and confirm the final pH.

  • Sterilization: Sterile-filter the final solution through a 0.22 µm filter.

  • Storage: Store the aqueous stock solution at 4°C for short-term use or frozen at -20°C for long-term storage.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2025). How do I dilute DMSO 0.1% to 0.05% in cell culture media? ResearchGate. Retrieved from [Link]

  • LifeTein. (2023). DMSO usage in cell culture. LifeTein. Retrieved from [Link]

  • Reddit. (2019). What pH for Complete Reprotonation of an Acid? r/chemhelp. Retrieved from [Link]

  • Liu, R. (Ed.). (2017). Solubilization techniques used for poorly water-soluble drugs. PMC. Retrieved from [Link]

  • Singh, A., et al. (2014). Supersolubilization by Using Nonsalt-Forming Acid-Base Interaction. ResearchGate. Retrieved from [Link]

  • Semantic Scholar. (2014). Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of acidic drugs in biological and environmental matrices by membrane-based dual emulsification liquid-phase microextraction followed by high-performance liquid chromatography. ResearchGate. Retrieved from [Link]

  • NIH. (2023). Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of pH on extraction of carboxylic acids. ResearchGate. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Carboxylic acids are acidic enough to dissolve in both 10% NaOH and NaHCO3. Study.com. Retrieved from [Link]

  • PubMed. (2024). Discovery of Anthranilic Acid Derivatives as Antagonists of the Pro-Inflammatory Orphan G Protein-Coupled Receptor GPR17. PubMed. Retrieved from [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). Anthranilic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • FooDB. (2010). Showing Compound Anthranilic acid (FDB000896). Retrieved from [Link]

  • Rutgers University. (n.d.). Enhancing anthranilic acid biosynthesis using biosensor-assisted cell selection and in situ product removal. Retrieved from [Link]

  • PubChem. (n.d.). Anthranilic acid, N-(3-methoxyphenyl)-. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Anthranilic acid. Retrieved from [Link]

  • NIH. (n.d.). Discovery of Anthranilic Acid Derivatives as Difluoromethylornithine Adjunct Agents That Inhibit Far Upstream Element Binding Protein 1 (FUBP1) Function. National Institutes of Health. Retrieved from [Link]

  • PubMed. (n.d.). Simultaneous analysis of anthranilic acid derivatives in pharmaceuticals and human urine by high-performance liquid chromatography with isocratic elution. PubMed. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of anthranilic acid and methoxy- and nitro-substituted anthranilic acid with p-toluenesulfonyl chloride in pyridine. ResearchGate. Retrieved from [Link]

  • PubMed. (n.d.). Tryptophan metabolite analog, N-(3,4-dimethoxycinnamonyl) anthranilic acid, ameliorates acute graft-versus-host disease through regulating T cell proliferation and polarization. PubMed. Retrieved from [Link]

  • PubChemLite. (n.d.). Anthranilic acid, n-(m-acetylphenyl)- (C15H13NO3). PubChemLite. Retrieved from [Link]

Sources

Technical Support Center: Purification of N-(2-Methoxyphenyl)anthranilic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of N-(2-Methoxyphenyl)anthranilic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important synthetic intermediate. Achieving high purity is critical for downstream applications, including the synthesis of pharmaceuticals and other bioactive molecules. This document provides in-depth troubleshooting advice and validated protocols to help you overcome common purification challenges.

Part 1: Troubleshooting Common Purification Issues

This section addresses the most frequent problems encountered after the initial synthesis of crude this compound, which is commonly prepared via a copper-catalyzed Ullmann condensation reaction.[1][2][3]

Q1: My isolated product is a brown, green, or dark yellow solid, not the expected off-white powder. How can I remove the color?

A1: Discoloration is the most common issue and typically arises from two sources: residual copper catalyst and high-molecular-weight organic byproducts.

  • Cause 1: Residual Copper Catalyst: Copper salts, particularly copper(I) and copper(II) species used in the Ullmann reaction, can remain complexed to the product or trapped within the crystal lattice.[1][4] These salts are often colored (blue/green).

  • Cause 2: Organic Byproducts: High reaction temperatures can lead to the formation of polymeric or condensed aromatic side products. These molecules are often highly conjugated and absorb visible light, appearing as colored impurities.[5][6]

Solution Workflow:

  • Acidic Wash (Copper Removal): Before any other purification, suspend your crude product in a dilute acid solution (e.g., 1M HCl or 2M Acetic Acid). Stir vigorously for 15-30 minutes. The acid protonates the basic amine and carboxylate groups, breaking copper complexes and dissolving the copper salts into the aqueous phase. Filter the solid product. This step is often sufficient to remove green or blue tints.

  • Decolorizing Carbon (Organic Impurity Removal): If the product remains yellow or brown after the acid wash, the use of activated charcoal is highly effective.[5][6] During recrystallization (see Protocol B), add a small amount of activated charcoal (typically 1-2% w/w relative to your crude product) to the hot, dissolved solution. The charcoal's high surface area adsorbs the large, planar colored impurities. Crucially , you must perform a hot filtration to remove the charcoal before allowing the solution to cool.

Q2: My TLC analysis shows multiple spots. I see a spot corresponding to my product, but also spots for starting materials. How do I remove them?

A2: The presence of unreacted starting materials (e.g., anthranilic acid, 2-halobenzoic acid, or 2-methoxyaniline) is a common result of incomplete reaction. Their removal depends on their chemical properties relative to your desired product.

Solution: Acid-Base Extraction

The target molecule, this compound, is amphoteric but primarily acidic due to the carboxylic acid group. This property can be exploited for a highly effective separation from neutral or basic impurities.[7]

  • To Remove Unreacted 2-Methoxyaniline (Basic): An acidic wash, as described in Q1, will protonate the basic aniline, rendering it soluble in the aqueous wash.

  • To Remove Unreacted 2-Halobenzoic Acid or Anthranilic Acid (Acidic): This is more challenging as these have similar acidity to the product. While a carefully controlled recrystallization may work, flash column chromatography is the most reliable method if starting materials persist.

  • To Remove Neutral Byproducts (e.g., Homocoupled Biaryls): An acid-base workup is ideal. See Protocol A for a detailed procedure. This involves dissolving the crude mixture in a weak base, filtering off the insoluble neutral compounds, and then re-precipitating your pure acidic product.

Table 1: Quick Troubleshooting Guide
Symptom / Observation Potential Cause(s) Recommended Action(s)
Green or Blue ProductResidual Copper CatalystPerform an acidic wash with dilute HCl or acetic acid.
Brown or Dark Yellow ProductHigh MW organic impurities; Thermal degradation byproductsUse activated charcoal during recrystallization (Protocol B).
Oily or Gummy SolidResidual high-boiling solvent (e.g., DMF, NMP); Presence of low-melting eutectic mixture of impurities.Wash solid with a non-solvent (e.g., cold heptane). Perform a robust recrystallization (Protocol B).
Multiple Spots on TLCIncomplete reaction; Side reactions.Perform Acid-Base workup (Protocol A). If impurities persist, use Flash Chromatography (Protocol C).
Low Yield After RecrystallizationProduct is too soluble in the chosen solvent; Premature crystallization during hot filtration.Select a less-solubilizing solvent system (see Table 2). Ensure filtration apparatus is pre-heated.
Part 2: Core Purification Protocols
Visualizing the Purification Strategy

The following diagram outlines the logical workflow for purifying your crude product, starting with the most common and simplest techniques.

G crude Crude this compound acid_wash Acidic Wash (e.g., 1M HCl) crude->acid_wash filter1 Filter & Collect Solid acid_wash->filter1 check_color Is product still colored (yellow/brown)? filter1->check_color re_xtal Recrystallization (Protocol B) check_color->re_xtal No charcoal Add Activated Charcoal during Recrystallization check_color->charcoal Yes check_tlc Is purity >95% by TLC/NMR? re_xtal->check_tlc charcoal->re_xtal chromatography Flash Column Chromatography (Protocol C) check_tlc->chromatography No pure_product Pure Product check_tlc->pure_product Yes chromatography->pure_product

Caption: General purification workflow for this compound.

Protocol A: Acid-Base Workup for Bulk Impurity Removal

This protocol is excellent for removing neutral byproducts (e.g., from homocoupling of aryl halides) and basic starting materials.

G cluster_0 Organic Phase cluster_1 Aqueous Phase crude Crude Product (Dissolved in Ethyl Acetate) wash_naoh Extract with 1M NaHCO₃ (aq) crude->wash_naoh org_impurities Organic Layer: Neutral Impurities (Discard) wash_naoh->org_impurities aq_product Aqueous Layer: Sodium N-(2-methoxyphenyl)anthranilate wash_naoh->aq_product Phase Transfer acidify Acidify with 2M HCl to pH ~2-3 aq_product->acidify precipitate Precipitated Pure Product acidify->precipitate filter_dry Filter, Wash with Water, Dry precipitate->filter_dry

Caption: Workflow for purification via acid-base extraction.

Methodology:

  • Dissolution: Dissolve the crude solid in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Extraction: Transfer the solution to a separatory funnel and extract 2-3 times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium carbonate (Na₂CO₃). The acidic product will deprotonate and move into the aqueous layer, while neutral impurities remain in the organic layer.

  • Separation: Combine the aqueous layers. Discard the organic layer which contains the neutral impurities.

  • Precipitation: Slowly acidify the combined aqueous layers with 2M HCl with constant stirring. Monitor the pH. The this compound will precipitate out as the pH drops below its pKa (typically around pH 4-5). Continue adding acid to ensure complete precipitation (pH ~2-3).

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any residual salts.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Protocol B: Recrystallization for High Purity

Recrystallization is a powerful technique for removing small amounts of impurities and obtaining a highly crystalline final product.[8] The key is selecting an appropriate solvent system.

Table 2: Common Recrystallization Solvents

Solvent System Characteristics & Best Use Case Notes
Ethanol Good general-purpose solvent. The product is typically very soluble at boiling temperatures and much less soluble when cold.Can be used with water as an anti-solvent.[5]
Ethanol/Water Excellent for fine-tuning solubility. Dissolve the product in a minimum of hot ethanol, then add hot water dropwise until the solution just becomes turbid. Clarify with a few drops of ethanol.Allows for controlled crystal growth upon slow cooling.
Glacial Acetic Acid A strong solvent, useful if the product is poorly soluble in alcohols.Can be difficult to remove completely; requires thorough drying. Often used for N-phenylanthranilic acid.[6]
n-Heptane The product has very low solubility.[9]Primarily used for washing the crude solid to remove non-polar, greasy impurities, rather than for recrystallization itself.

Methodology:

  • Solvent Addition: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils. Continue to add small portions of the solvent until the solid is completely dissolved.

  • Decolorization (if needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Bring the solution back to a boil for 2-3 minutes.

  • Hot Filtration (if charcoal was used): This step is critical. Pre-heat a funnel (with fluted filter paper) by pouring hot solvent through it. Filter the hot solution quickly to remove the charcoal. This prevents the product from crystallizing prematurely on the funnel.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for 30-60 minutes.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the pure crystals in a vacuum oven.

Protocol C: Flash Column Chromatography

This method is reserved for challenging separations where recrystallization is ineffective, such as separating the product from impurities with very similar solubility, like unreacted acidic starting materials.

Methodology:

  • Stationary Phase: Pack a glass column with silica gel slurried in the initial mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.

  • Mobile Phase (Eluent): A typical solvent system is a gradient of ethyl acetate in hexane (e.g., starting from 10:90 and gradually increasing to 50:50).

    • Pro-Tip: Add 0.5-1% acetic acid to the mobile phase. This keeps the carboxylic acid group of your product protonated, preventing peak tailing on the silica gel and resulting in sharper, cleaner separation.

  • Elution and Collection: Run the column, collecting fractions. Monitor the separation by TLC.

  • Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the highly purified product.

Part 3: Frequently Asked Questions (FAQs)

Q3: How do I choose between Recrystallization and Column Chromatography? A3: The choice depends on the nature of the impurities and the scale of your reaction.

  • Recrystallization is ideal for removing small amounts (<5-10%) of impurities that have different solubility profiles from your product. It is fast, inexpensive, and easily scalable, making it the preferred method for bulk purification.[8][10]

  • Column Chromatography is a high-resolution technique best suited for separating complex mixtures or impurities with properties very similar to the product. It is more time-consuming, requires larger volumes of solvent, and is less amenable to large-scale production, but offers superior separation power.[11][12]

Q4: What analytical methods are best for confirming the purity of my final product? A4: A combination of techniques is recommended for a comprehensive assessment:

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot (in multiple solvent systems) is a good indicator of purity.

  • Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can be used to detect and quantify impurities if their signals do not overlap with the product's signals. Integration of impurity peaks versus product peaks can give a purity estimate.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis.[11][12] An HPLC chromatogram with a single sharp peak, often integrated to be >98-99% area, is strong evidence of high purity.

  • Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad or depressed melting point indicates the presence of impurities.

Q5: How can I modify my synthesis to prevent these impurities from forming in the first place? A5: While purification is essential, optimizing the reaction can significantly reduce the impurity load.

  • Use Activated Copper: Traditional Ullmann reactions often require high temperatures (>200 °C), which can cause side reactions.[1] Using "activated" copper powder (e.g., prepared by reducing copper sulfate with zinc) can sometimes allow for lower reaction temperatures.[4]

  • Modern Catalytic Systems: Consider using modern ligand-accelerated Ullmann-type coupling conditions. Ligands like phenanthroline or certain amino acids can improve catalyst turnover and allow for milder reaction conditions (sometimes even room temperature), which dramatically reduces the formation of thermal byproducts.[13]

  • Stoichiometry Control: Ensure precise control over the stoichiometry of your reactants. A slight excess of one reactant can be used to ensure the complete consumption of another, but this may complicate purification. Running test reactions at a small scale to find the optimal ratio is recommended.

References
  • Karolinska Institutet. (n.d.). Synthesis of heterocycles from anthranilic acid and its derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Sciencemadness.org. (2020). successful method for purifying anthranilic acid(quick report). Retrieved from [Link]

  • Sciencemadness.org. (2017). Purifying anthranilic acid. Retrieved from [Link]

  • ResearchGate. (2014). How can I purify N-(2-methoxycarbonylphenyl)-N-nitrosoglycine from the reaction mixture? Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis of N-Aryl and N-Alkyl Anthranilic Acids via SNAr Reaction of Unprotected 2-Fluoro- and 2-Methoxybenzoic Acids by Lithioamides. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Anthranilic acid, 4-chloro-N-(p-methoxyphenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Jakraya. (2020). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acridone. Retrieved from [Link]

  • CoLab. (2022). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. Retrieved from [Link]

  • ACS Publications. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. Retrieved from [Link]

  • PubMed. (n.d.). Simultaneous analysis of anthranilic acid derivatives in pharmaceuticals and human urine by high-performance liquid chromatography with isocratic elution. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Google Patents. (n.d.). EP0034292A2 - Process for the preparation of anthranilic acid derivatives.
  • ResearchGate. (2021). Effective solvent system selection in the recrystallization purification of pharmaceutical products. Retrieved from [Link]

Sources

Avoiding impurities in the synthesis of N-(2-Methoxyphenyl)anthranilic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of N-(2-Methoxyphenyl)anthranilic Acid Derivatives

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting the synthesis of this compound and its derivatives, a key scaffold in medicinal chemistry. The synthesis, typically achieved via an Ullmann condensation, is powerful but can be prone to specific impurities and side reactions that impact yield and purity.[1][2] This document provides in-depth, experience-driven answers to common challenges, ensuring your synthesis is both efficient and robust.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low, or the reaction fails to proceed. What are the primary factors to investigate?

Low or no yield in an Ullmann-type reaction for N-aryl anthranilic acids is a common issue stemming from several critical parameters.[3] A systematic approach to troubleshooting is essential.

Answer: The primary suspects for a failed Ullmann condensation are the catalyst's activity, the choice of ligand and base, and the reaction conditions.

  • Catalyst Inactivity: The active catalytic species is Cu(I).[3] If you are using a Cu(I) salt (e.g., CuI) that is old or has been exposed to air, it may have oxidized to the less active Cu(II) state.

    • Solution: Always use a fresh, high-purity Cu(I) source.[3] Consider using activated copper powder, which can be prepared by reducing a copper sulfate solution with zinc powder.[4]

  • Inappropriate Ligand: Modern Ullmann reactions often rely on ligands to stabilize the copper catalyst and facilitate the reaction at lower temperatures.[2][3] A ligand that is not well-suited for your specific substrates can lead to poor results.

    • Solution: Screen a variety of ligands. For N-arylation, common choices include amino acids like L-proline or N,N-dimethylglycine, and diamines like 1,10-phenanthroline.[3][5]

  • Suboptimal Base or Solvent: The base is crucial for deprotonating the amine of anthranilic acid, facilitating its entry into the catalytic cycle.[3] The solvent must be able to dissolve the reactants and withstand the reaction temperature.

    • Solution: Strong, non-nucleophilic inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are typically effective.[3] Polar aprotic solvents such as DMF, DMSO, or dioxane are standard choices.[1][3] Ensure all reagents and solvents are anhydrous, as water can lead to unwanted side reactions.[3][6]

  • Incorrect Temperature: While traditional Ullmann reactions required very high temperatures (>200 °C), modern ligand-assisted protocols operate under much milder conditions, often in the 80-120 °C range.[1][3][4]

    • Solution: If using a modern ligand system, start with a temperature around 100 °C and adjust as needed based on reaction monitoring (e.g., via TLC). If decomposition is observed, the temperature should be lowered.

Q2: I'm observing a significant amount of a dark, tarry byproduct that complicates purification. What is it and how can I prevent its formation?

The formation of dark, polymeric, or tarry materials is a frequent challenge in Ullmann couplings, often arising from side reactions at elevated temperatures.

Answer: The dark coloration is typically due to the formation of homocoupled byproducts and decomposition of starting materials or the product.

  • Homocoupling of Aryl Halide: The aryl halide (e.g., 2-iodoanisole or 2-bromoanisole) can react with itself in the presence of the copper catalyst to form a symmetrical biaryl compound.[4][7] This is a classic Ullmann reaction pathway that competes with the desired N-arylation.

  • Decomposition: At excessively high temperatures, anthranilic acid derivatives can decarboxylate or undergo other decomposition pathways, leading to a complex mixture of impurities.

Prevention Strategies:

  • Optimize Temperature: This is the most critical factor. Modern ligand systems are designed to allow the reaction to proceed at lower temperatures, which significantly minimizes these side reactions.[3]

  • Use a Ligand: Ligands such as 1,10-phenanthroline or amino acids can accelerate the desired C-N coupling, making it kinetically more favorable than the competing homocoupling pathway.[3][8]

  • Control Stoichiometry: Using a slight excess of the amine component (anthranilic acid) relative to the aryl halide can sometimes help to favor the cross-coupling reaction over homocoupling.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon). This prevents oxidation of the catalyst and sensitive reagents, which can contribute to byproduct formation.[3]

Below is a diagram illustrating the competition between the desired N-arylation and the undesired homocoupling side reaction.

G Start_N Anthranilic Acid + 2-Haloanisole Product This compound Start_N->Product Cu(I) Catalyst, Ligand, Base Start_H 2-Haloanisole (2 equivalents) Impurity 2,2'-Dimethoxybiphenyl (Homocoupled Impurity) Start_H->Impurity Cu(I) Catalyst G RM Reaction Mixture (Product, SMs, Catalyst, Base) Filter Dilute & Filter RM->Filter Extract Liquid-Liquid Extraction (Acid/Base) Filter->Extract Org_Phase Organic Phase (Neutral Impurities) Extract->Org_Phase Discard Aq_Phase Aqueous Phase (Product Salt) Extract->Aq_Phase Precipitate Acidify & Precipitate Aq_Phase->Precipitate Isolate Filter & Wash Precipitate->Isolate Pure_Product Pure Product Isolate->Pure_Product

Sources

Optimizing reaction conditions for the synthesis of N-(2-Methoxyphenyl)anthranilic acid esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(2-Methoxyphenyl)anthranilic acid esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions. Our goal is to move beyond simple procedural steps and explain the causality behind experimental choices, ensuring scientifically sound and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for this transformation: Ullmann condensation or Buchwald-Hartwig amination?

A1: Both the Ullmann condensation and the Buchwald-Hartwig amination are powerful methods for forming the required C-N bond. The choice often depends on substrate scope, available equipment, and tolerance for reaction conditions.

  • Ullmann Condensation: This is a classic, copper-catalyzed reaction. Traditionally, it requires harsh conditions, such as high temperatures (>150 °C) and polar aprotic solvents like DMF or NMP.[1][2] However, modern protocols using specific ligands can facilitate the reaction under milder conditions.[3][4] It is often favored for its lower catalyst cost.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is known for its exceptional functional group tolerance and generally milder conditions (often below 120 °C).[5][6] It has a broader substrate scope, especially for less reactive aryl chlorides.[7] The primary drawback is the higher cost and potential air-sensitivity of the palladium catalysts and specialized phosphine ligands.[6]

For the synthesis of this compound esters, Buchwald-Hartwig is often the first choice in a research setting due to its reliability and milder nature, while Ullmann might be explored for process scale-up where cost is a major driver.[5][6]

Q2: My Ullmann reaction is sluggish or shows no conversion. What are the first things to check?

A2: For a stalled Ullmann reaction, the primary suspects are the catalyst's activity, the base, and the solvent purity.

  • Copper Catalyst Activity: The active species is typically Cu(I).[3] If you are using copper powder (Cu(0)) or a Cu(II) salt, the reaction conditions must be sufficient to generate the Cu(I) species in situ.[1][3] Often, using a fresh, high-purity Cu(I) salt like CuI or CuBr is more reliable.[3][8] Activating copper powder, for instance by reduction of copper sulfate with zinc, can also improve efficiency.[2]

  • Base Selection: An appropriate base is crucial. A base that is too weak may not facilitate the deprotonation of the amine, while an overly strong base can cause degradation. For Ullmann reactions, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.[9][10]

  • Anhydrous & Degassed Conditions: The presence of water or oxygen can poison the catalyst and lead to unwanted side reactions.[3] Ensure you are using anhydrous solvents and that the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).

Q3: What role does the ligand play in a Buchwald-Hartwig amination, and how do I select one?

A3: In the Buchwald-Hartwig reaction, the ligand (typically a bulky, electron-rich phosphine) is critical for stabilizing the palladium center, facilitating the oxidative addition of the aryl halide, and promoting the final reductive elimination step to form the C-N bond.[5][11]

Ligand selection is key to success:

  • Steric Bulk: Bulky ligands, such as the dialkylbiaryl phosphines developed by the Buchwald group (e.g., XPhos, tBuXPhos), promote the reductive elimination step and prevent the formation of inactive palladium dimers.[5][7][12]

  • Electron-Donating Ability: Electron-rich phosphines increase the electron density on the palladium, which facilitates the oxidative addition of the aryl halide, a crucial step especially for less reactive aryl chlorides.[13]

  • "Generations" of Catalysts: Catalyst systems are often described in "generations," with newer systems offering broader scope and milder conditions.[5][14] For coupling with an anthranilic acid ester, a second or third-generation Buchwald ligand like XPhos or BrettPhos is a robust starting point.[12]

Troubleshooting Guide

This section addresses specific experimental issues in a problem-cause-solution format.

Problem 1: Low or No Product Yield
Potential Cause Underlying Rationale & Explanation Suggested Solution
Inactive Catalyst Ullmann: The active species is Cu(I). Cu(0) or Cu(II) sources may not be effectively reduced to Cu(I) under your conditions. The surface of copper powder can oxidize upon storage.[3] Buchwald-Hartwig: Palladium pre-catalysts require activation, and phosphine ligands can be air-sensitive, leading to oxidation and loss of activity.[7][10]Ullmann: Use a fresh bottle of a Cu(I) salt (e.g., CuI, CuBr).[8] Consider adding a ligand like N,N'-dimethylethylenediamine or a phenanthroline derivative to stabilize the catalyst and improve solubility.[1][8] Buchwald-Hartwig: Use a pre-formed, air-stable palladium pre-catalyst (e.g., XPhos Pd G3). Ensure all reagents and solvents are thoroughly degassed.
Inappropriate Base The base facilitates the deprotonation of the amine nucleophile, making it more reactive. Its strength and solubility are critical. A base that is too weak will not generate a sufficient concentration of the active nucleophile.[10] A base that is too strong (e.g., NaOtBu) can sometimes promote side reactions or degrade sensitive functional groups.[10]Screen a panel of bases. For Buchwald-Hartwig, common choices include NaOtBu (strong, soluble), K₃PO₄ (weaker, good for sensitive substrates), and Cs₂CO₃ (good solubility in some organic solvents).[13][14] For Ullmann, K₂CO₃ or K₃PO₄ are standard starting points.[9][15]
Suboptimal Solvent The solvent must solubilize the reactants and catalyst complex. Polar aprotic solvents (e.g., DMF, DMSO, Dioxane) are common as they can stabilize charged intermediates in the catalytic cycle.[1][2][14] Aromatic solvents like toluene are also frequently used, especially in Buchwald-Hartwig reactions.[10]If solubility is an issue, switch to a more polar solvent (e.g., from Toluene to Dioxane or DMSO). Ensure the solvent is anhydrous, as water can lead to hydrolysis and catalyst deactivation.[3]
Incorrect Temperature Ullmann: Traditionally requires high temperatures (>150 °C) to drive the reaction.[1][16] Modern ligand-based systems can work at lower temperatures (80-120 °C).[4] Buchwald-Hartwig: Generally operates at lower temperatures (80-110 °C). Excessively high temperatures can lead to catalyst decomposition and side reactions.If no reaction is observed, incrementally increase the temperature by 10-20 °C. If side products appear, consider lowering the temperature. The optimal temperature is a balance between reaction rate and catalyst/substrate stability.
Problem 2: Formation of Significant Side Products
Side Product Observed Potential Cause & Explanation Suggested Solution
Hydrodehalogenation (Aryl-X → Aryl-H) This side reaction can occur when a source of hydride is present. In Buchwald-Hartwig reactions, it can arise from β-hydride elimination from the palladium amide intermediate, especially with certain ligands or if the reductive elimination is slow.[5] Protic impurities can also be a source.[3]Ensure strictly anhydrous conditions. Switch to a bulkier ligand (e.g., from a simpler phosphine to a biarylphosphine like XPhos) which can accelerate the desired reductive elimination over β-hydride elimination.[5]
Homocoupling (Aryl-X → Aryl-Aryl) Ullmann: This is a classic side reaction, especially when using Cu(0) at high temperatures, leading to the formation of symmetrical biaryls.[2][17] Buchwald-Hartwig: Less common, but can occur if the transmetalation step (amine coordination/deprotonation) is slow relative to other pathways.Ullmann: Use a Cu(I) source instead of Cu(0). Add a suitable ligand to moderate the catalyst's reactivity. Lowering the reaction temperature can also disfavor this pathway. Buchwald-Hartwig: Ensure the base is effective and the amine is pure. Increasing the concentration of the amine relative to the aryl halide can sometimes help.
Ester Hydrolysis The presence of water, especially in combination with a strong base (like NaOtBu) and elevated temperatures, can lead to the hydrolysis of the methyl or ethyl ester on the anthranilate to the corresponding carboxylic acid.Use a weaker, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[13] Ensure all reagents and solvents are scrupulously dried before use.

Experimental Workflows & Protocols

Workflow 1: Troubleshooting a Low-Yielding Reaction

The following diagram outlines a logical decision-making process for troubleshooting a low-yielding C-N coupling reaction.

TroubleshootingWorkflow Start Low Yield (<20%) Observed Check_Catalyst Is the Catalyst System Active? Start->Check_Catalyst Check_Conditions Are Reaction Conditions Optimal? Check_Catalyst->Check_Conditions Yes Action_Catalyst Use fresh catalyst/ligand. Ensure inert atmosphere setup. Check_Catalyst->Action_Catalyst No/Unsure Check_Reagents Are Reagents Pure? Check_Conditions->Check_Reagents Yes Action_Conditions Screen alternative: 1. Base (e.g., K₃PO₄, Cs₂CO₃) 2. Solvent (e.g., Toluene, Dioxane) 3. Temperature (± 20°C) Check_Conditions->Action_Conditions No/Unsure Optimize Systematic Optimization Check_Reagents->Optimize Yes Action_Reagents Use freshly distilled/purified starting materials. Use anhydrous solvent. Check_Reagents->Action_Reagents No/Unsure Action_Catalyst->Check_Catalyst Action_Conditions->Check_Conditions Action_Reagents->Check_Reagents

Caption: A decision tree for troubleshooting low-yield C-N coupling reactions.

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol is a starting point and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and the phosphine ligand (if not using a pre-catalyst, typically a 1:2 Pd:Ligand ratio).[7]

  • Add Reagents: Add the aryl halide (1.0 eq), the this compound ester (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add Solvent: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane, ~0.1 M concentration) via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

  • Workup: After the reaction is complete, cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Comparative Data Tables

Table 1: Comparison of Common Catalytic Systems
ParameterUllmann CondensationBuchwald-Hartwig Amination
Metal Catalyst Copper (CuI, CuBr, Cu(0))[1][8]Palladium (Pd₂(dba)₃, Pd(OAc)₂)[7]
Typical Ligand Diamines, Phenanthrolines, Amino Acids[1][8]Bulky Phosphines (XPhos, SPhos, RuPhos)[7][12]
Typical Base K₂CO₃, K₃PO₄, Cs₂CO₃[9][15]NaOtBu, K₃PO₄, LHMDS[10][14]
Temperature 80 - 210 °C (often >150 °C without modern ligands)[1][2]25 - 120 °C (typically 80-110 °C)[5]
Solvent DMF, NMP, DMSO, Toluene[1][2]Toluene, Dioxane, THF[10][14]
Pros Low catalyst cost, simpler ligands.High functional group tolerance, milder conditions, broad scope.[5][6]
Cons Often harsh conditions, potential for homocoupling.[1][16]High catalyst/ligand cost, potential air sensitivity.[6]

References

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Slideshare. (n.d.). Ullmann reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • BYJU'S. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of N-phenylanthranilic Acid and Its Related Toxicity and Biomarker Studies.
  • Asian Publication Corporation. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry, 36(10).
  • Chung, K. H., So, C. M., Wong, S. M., Luk, C. H., Zhou, Z., Lau, C. P., & Kwong, F. Y. (2012). Buchwald–Hartwig Amination of Aryl Chlorides Catalyzed by Easily Accessible Benzimidazolyl Phosphine-Pd Complexes. Synlett, 23(08), 1181–1186.
  • ResearchGate. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Step A -- N-phenyl-anthranilic acid. Retrieved from [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • ResearchGate. (n.d.). Optimization of copper-catalyzed N-arylation. [a]. Retrieved from [Link]

  • Lu, Z., & Twieg, R. J. (2007). Optimization of the Conditions for Copper‐Mediated N‐Arylation of Heteroarylamines. European Journal of Organic Chemistry, 2007(34), 5739-5744.
  • Rowles, H. T., et al. (2020). One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N‐Arylation.
  • Kantchev, E. A. B., O'Brien, C. J., & Organ, M. G. (2007). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 107(5), 1875-1937.
  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Chan–Lam Coupling Reaction: Copper-Promoted C–Heteroatom Bond Cross-Coupling Reactions with Boronic Acids and Derivatives. Coordination Chemistry Reviews, 248(21-24), 2337-2364.
  • National Center for Biotechnology Information. (n.d.). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Retrieved from [Link]

  • CoLab. (2022). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids.
  • National Center for Biotechnology Information. (2021). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. Retrieved from [Link]

  • ResearchGate. (n.d.). Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. Retrieved from [Link]

  • Uppsala University. (n.d.). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing anthranilic acid esters.
  • PubMed. (2000). Determination of methyl anthranilate in food samples by coupling stopped-flow mixing technique and time-resolved luminescence detection. Retrieved from [Link]

Sources

Troubleshooting low bioactivity of N-(2-Methoxyphenyl)anthranilic acid in vitro

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist

Introduction

Welcome to the technical support guide for N-(2-Methoxyphenyl)anthranilic acid. This document is designed for researchers, scientists, and drug development professionals who are encountering unexpectedly low or inconsistent bioactivity with this compound in their in vitro experiments. This compound, a derivative of anthranilic acid, belongs to a class of molecules known for a wide range of biological activities, including anti-inflammatory and potential anticancer effects.[1][2][3] However, translating theoretical activity into reproducible experimental results can be challenging.

This guide is structured as a series of troubleshooting questions to help you systematically identify and resolve common issues, from fundamental compound handling to complex biological variables. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your research.

Troubleshooting Guide: FAQs for Low Bioactivity
SECTION 1: Compound & Reagent Quality Control

This first section addresses the most fundamental and often overlooked source of experimental variability: the compound itself. Before investigating complex biological reasons for low activity, it is imperative to validate the quality and handling of your starting material.

Q1. How can I be sure that the quality and integrity of my this compound are not the source of the problem?

Expert Rationale: The identity, purity, and proper storage of a compound are the bedrock of any experiment. Impurities can have their own biological effects or interfere with the activity of the primary compound. Degradation due to improper storage (e.g., exposure to light or air) can significantly reduce the concentration of the active molecule before it even reaches your assay.[4]

Troubleshooting Steps:

  • Verify Compound Identity: Confirm the identity of your compound using methods like Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS). The spectroscopic profile should match the expected structure of 4-chloro-2-[(4-methoxyphenyl)amino]benzoic acid or its non-chlorinated analogue.[5]

  • Assess Purity: Use High-Performance Liquid Chromatography (HPLC) to determine the purity of your compound stock. A purity level of >95% is recommended for most in vitro assays. If significant impurity peaks are detected, the stock should be purified or replaced.

  • Check for Degradation: Compare the HPLC profile of your current stock with a new batch or a previously established reference profile. The appearance of new peaks or a reduction in the main peak area can indicate degradation.

  • Review Storage Conditions: this compound, like many anthranilic acid derivatives, may be sensitive to light and air.[4] Ensure the compound is stored as a dry powder in a desiccator, protected from light, and at the recommended temperature (typically -20°C for long-term storage).

Q2. My compound's purity is confirmed, but I'm still seeing low activity. Could solubility be the issue?

Expert Rationale: Absolutely. This is one of the most common reasons for apparent low bioactivity. If a compound does not fully dissolve in the solvent or precipitates upon dilution into aqueous cell culture media, its effective concentration in the assay is much lower than the calculated concentration. Anthranilic acid and its derivatives are known to be sparingly soluble in water.[6][7]

Troubleshooting Steps:

  • Select the Appropriate Solvent: Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions. However, always check the manufacturer's data sheet. Some derivatives may have better solubility in ethanol or other organic solvents.[6]

  • Visual Solubility Check: After preparing your stock solution (e.g., 10 mM in DMSO), visually inspect it for any particulate matter. Hold it up to a light source. If it is not a clear solution, it has not fully dissolved. Try gentle warming (e.g., 37°C) or sonication to aid dissolution.

  • Prevent Precipitation in Media: When diluting the DMSO stock into your aqueous cell culture medium, add it dropwise while vortexing or swirling the medium to avoid localized high concentrations that can cause the compound to crash out. The final DMSO concentration in your assay should typically be ≤0.5% to avoid solvent-induced artifacts.

  • Determine Experimental Solubility: If problems persist, perform a simple solubility test. Prepare serial dilutions of your compound in the final assay medium. After a brief incubation under assay conditions (e.g., 1 hour at 37°C), centrifuge the samples and measure the concentration of the compound in the supernatant via HPLC or UV-Vis spectroscopy. This reveals the true maximum soluble concentration under your specific experimental conditions.

SolventGeneral Solubility of Anthranilic Acid DerivativespH Influence
WaterSparingly Soluble to Insoluble[4]Solubility increases in basic conditions due to deprotonation of the carboxylic acid group.[7]
EthanolSoluble / Moderately Soluble[6]Less pH-dependent than water.
DMSOGenerally SolubleN/A
1-OctanolSoluble[6]Used to determine lipophilicity (LogP).

Q3. Could my compound be unstable in the cell culture medium during the experiment?

Expert Rationale: Cell culture media are complex, buffered aqueous solutions containing salts, amino acids, and other components that can react with and degrade a test compound over time. Instability leads to a decreasing concentration of the active compound throughout the experiment, resulting in an underestimation of its true potency (IC50/EC50).

Troubleshooting Steps:

  • Perform a Stability Assay: Incubate this compound in your complete cell culture medium (with and without serum) at 37°C.

  • Time-Course Analysis: Collect aliquots at different time points (e.g., 0, 2, 8, 24, 48 hours).

  • Quantify Remaining Compound: Quench any potential enzymatic activity (e.g., by adding acetonitrile) and analyze the samples by HPLC or LC-MS to quantify the amount of intact compound remaining.

  • Interpret Results: A significant decrease (>15-20%) in the parent compound's concentration over the course of your experiment indicates an instability issue. Consider reducing the experiment duration or adding the compound at later time points if possible. The use of chemically defined media can sometimes improve stability over complex, animal-derived compositions.[8]

SECTION 2: Assay System & Experimental Design

If you have confirmed your compound is pure, soluble, and stable, the next step is to scrutinize the experimental system. The choice of cells, culture conditions, and assay methodology can profoundly impact the observed bioactivity.[9][10]

Q4. How do I know if my cell culture conditions are negatively impacting the results?

Expert Rationale: The in vitro cellular environment can significantly influence a drug's behavior.[11] Factors like pH, glucose concentration, and overall cell health can alter cellular responses and drug efficacy. For example, the acidic microenvironment often found in cancer cell cultures can affect the activity of pH-sensitive compounds.[10]

Troubleshooting Steps:

  • Monitor Media pH: Actively growing cells acidify their medium. Ensure the phenol red indicator in your medium is not yellow, and if you are using a CO2 incubator, confirm it is properly calibrated. An acidic extracellular pH can alter the ionization state and membrane permeability of your compound.[11]

  • Ensure High Cell Viability: Perform a baseline cell viability assessment (e.g., Trypan Blue exclusion) before each experiment. Cells should have >95% viability. Stressed or unhealthy cells will not provide a reliable or reproducible response.

  • Standardize Cell Density: Seed cells at a consistent density for all experiments. Overly confluent or sparse cultures can behave very differently. Follow established protocols for your specific cell line.

  • Consider Serum Interactions: If using serum, be aware that compounds can bind to proteins like albumin, reducing the free concentration available to interact with the cells. Consider running parallel assays in low-serum or serum-free media to assess the impact of protein binding.

Q5. Is it possible that my 2D cell culture model is not suitable for this compound?

Expert Rationale: Traditional 2D monolayer cell cultures are a simplified system and often fail to replicate the complex cellular interactions of a living organism.[9][12] This can lead to misleading results, particularly for compounds whose activity depends on a specific tissue microenvironment.

Troubleshooting Steps:

  • Evaluate the Cell Line: Is the chosen cell line relevant to the expected biological activity? For example, if you are testing for anti-inflammatory activity, are you using a cell line (e.g., macrophages) that expresses the necessary targets, such as cyclooxygenases (COX)?[13]

  • Consider 3D Culture Models: If you suspect the 2D environment is a limitation, transitioning to a 3D model like spheroids or organoids may provide a more physiologically relevant system.[10][11] These models better replicate cell-cell interactions and diffusion gradients that can be critical for drug activity.

  • Check for Target Expression: Use techniques like Western Blot, qPCR, or flow cytometry to confirm that your cell line expresses the putative target of this compound. If the target is absent or expressed at very low levels, no activity will be observed.

SECTION 3: Biological & Mechanistic Insights

After ruling out technical and system-level issues, consider the compound's specific mechanism of action. Low bioactivity might not be an artifact but a true reflection of the compound's interaction with the biological system under study.

Q6. I've checked everything, but the activity is still low. What could be the underlying biological reason?

Expert Rationale: this compound is a fenamate derivative. Fenamates can exhibit complex pharmacology, including acting as partial agonists or having biphasic effects (activation at low concentrations, inhibition at high concentrations).[14] The observed "low activity" might be due to an assay not designed to capture these subtleties.

Troubleshooting Steps:

  • Expand the Dose-Response Range: Test a much wider range of concentrations, from picomolar to high micromolar. A narrow concentration range might miss the optimal activity window.

  • Investigate the Mechanism: Anthranilic acid derivatives can target various proteins, including Replication Protein A (RPA), FUBP1, or kinases like CSNK2A.[15][16][17] If your assay is a general cell viability assay (e.g., MTT), it may not be sensitive enough to detect the effect of inhibiting a specific pathway. Use a target-specific functional assay if the mechanism is known.

  • Consider Cellular Metabolism: Cells can metabolize your compound, converting it into less active or completely inactive forms. The methoxy group on the phenyl ring is a potential site for metabolic modification. LC-MS analysis of cell lysates or culture supernatant after incubation can help identify potential metabolites.

  • Evaluate for Partial Agonism/Antagonism: If the compound is a receptor modulator, it might be a partial agonist, which would elicit a response weaker than a full agonist. Or, it could be an antagonist with no intrinsic activity on its own, which would require a competitive assay with a known agonist to detect its effect.

Systematic Troubleshooting Workflow

The following diagram outlines a logical flow for troubleshooting low bioactivity.

TroubleshootingWorkflow start Low Bioactivity Observed compound_check Step 1: Compound QC (Purity, Identity, Solubility) start->compound_check pass1 Compound OK? compound_check->pass1 system_check Step 2: Assay System QC (Cells, Media, Assay Choice) pass2 System OK? system_check->pass2 mech_check Step 3: Biological Plausibility (Mechanism, Metabolism) pass3 Re-evaluate Hypothesis mech_check->pass3 All Checks Pass fail3 Action: Expand Dose Range, Use Target-Specific Assay, Investigate Metabolism mech_check->fail3 Potential Issues Found pass1->system_check Yes fail1 Action: Replace/Purify Compound, Optimize Solubilization Protocol pass1->fail1 No pass2->mech_check Yes fail2 Action: Standardize Cells, Validate Assay, Consider 3D Model pass2->fail2 No

Caption: A step-by-step workflow for troubleshooting low bioactivity.

Experimental Protocols

Protocol 1: Preparation and Assessment of a 10 mM Stock Solution

  • Preparation:

    • Accurately weigh out the required mass of this compound powder.

    • Add the appropriate volume of high-purity DMSO to achieve a final concentration of 10 mM.

    • Vortex vigorously for 2-5 minutes.

  • Solubility Assessment:

    • Visually inspect the solution against a bright background. It should be completely clear with no visible crystals or precipitate.

    • If particulates are present, place the vial in a 37°C water bath for 15 minutes, vortexing intermittently.

    • If the compound is still not dissolved, sonicate for 5-10 minutes.

  • Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C, protected from light.

Protocol 2: Assessing Compound Stability in Cell Culture Medium

  • Preparation:

    • Prepare two sets of tubes: one with complete cell culture medium (including serum) and one with medium only (no cells).

    • Spike the medium with this compound to a final concentration relevant to your assay (e.g., 10 µM). Ensure the final DMSO concentration is consistent across all samples.

  • Incubation:

    • Place the tubes in a 37°C, 5% CO2 incubator.

  • Time-Point Collection:

    • Immediately take a sample for the T=0 time point.

    • Collect subsequent samples at desired time points (e.g., 2, 8, 24, 48 hours).

  • Sample Processing:

    • For each sample, mix 100 µL of the medium with 200 µL of ice-cold acetonitrile containing an internal standard.

    • Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

  • Analysis:

    • Transfer the supernatant to an HPLC vial.

    • Analyze via a validated LC-MS or HPLC-UV method to determine the concentration of the parent compound relative to the T=0 sample.

References
  • CMDC Labs. (2025).
  • Taylor & Francis Online. (n.d.). The Impact of Cellular Environment on In Vitro Drug Screening.
  • National Center for Biotechnology Information (PMC). (n.d.).
  • Pion Inc. (2024). The Role Of in vitro Testing In Drug Development.
  • National Center for Biotechnology Information (PMC). (2023). The impact of cellular environment on in vitro drug screening.
  • Scribd. (n.d.). Anthranilic Acid Chemical Properties.
  • National Center for Biotechnology Information (PMC). (n.d.). In Silico-Based Design and In Vivo Evaluation of an Anthranilic Acid Derivative as a Multitarget Drug in a Diet-Induced Metabolic Syndrome Model.
  • National Center for Biotechnology Information (PMC). (n.d.).
  • PubMed. (2011).
  • Solubility of Things. (n.d.). Anthranilic acid.
  • National Center for Biotechnology Information (PMC). (n.d.).
  • National Center for Biotechnology Information (PMC). (n.d.). Discovery of Anthranilic Acid Derivatives as Difluoromethylornithine Adjunct Agents That Inhibit Far Upstream Element Binding Protein 1 (FUBP1) Function.
  • National Center for Biotechnology Information (PMC). (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3.
  • MDPI. (n.d.). Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1)
  • ResearchGate. (2025). Reaction of anthranilic acid and methoxy- and nitro-substituted anthranilic acid with p-toluenesulfonyl chloride in pyridine.
  • Wikipedia. (n.d.). Anthranilic acid.
  • MDPI. (n.d.).
  • PubMed. (2024). Discovery of Anthranilic Acid Derivatives as Antagonists of the Pro-Inflammatory Orphan G Protein-Coupled Receptor GPR17.
  • Benchchem. (n.d.). Anthranilic acid, 4-chloro-N-(p-methoxyphenyl)-.
  • National Center for Biotechnology Information (PMC). (2024). Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity.
  • Taylor & Francis Online. (n.d.). Anthranilic acid – Knowledge and References.
  • PubMed. (n.d.).
  • PubChem. (n.d.). Anthranilic acid, n-2,3-xylyl-, o-methoxyphenyl ester.
  • International Journal of Pharmaceutical Sciences. (2024).
  • International Journal of Pharmaceutical Sciences. (2024). Chandrashekhara Kumar B, Int. J. of Pharm. Sci., 2024, Vol 2, Issue 7, 2143-2174.
  • MDPI. (n.d.). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues.
  • PubChem. (n.d.). Anthranilic acid, N-(3-methoxyphenyl)-.
  • Sigma-Aldrich. (n.d.). N-Phenylanthranilic acid 98 91-40-7.
  • PubMed. (n.d.). N-Methylation of Anthranilic Acid to N-Methylanthranilic Acid by Cell-free Extracts of Ruta graveolens Tissue Cultures.
  • National Center for Biotechnology Information (PMC). (n.d.). Structure-Activity Relationship of Fenamates as Slo2.
  • National Center for Biotechnology Information (PMC). (n.d.). Pharmacological properties of N-(3',4'-dimethoxycinnamoyl) anthranilic acid (N-5')
  • R&D Systems. (n.d.). Protocols & Troubleshooting Guides.
  • Evonik Health Care. (n.d.). Optimizing the stability and solubility of cell culture media ingredients.
  • McFarland Laboratories. (n.d.). A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells.

Sources

Validation & Comparative

A Comparative Guide to the Anti-Inflammatory Activity of N-(2-Methoxyphenyl)anthranilic acid and Mefenamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the fenamate class, characterized by N-arylanthranilic acid derivatives, represents a significant area of research and therapeutic application.[1][2] Among these, mefenamic acid is a well-established compound, while N-(2-Methoxyphenyl)anthranilic acid serves as an interesting analogue for comparative studies. This guide provides an in-depth, objective comparison of the anti-inflammatory activities of these two molecules, supported by experimental data and mechanistic insights to inform drug discovery and development efforts.

Mechanistic Framework: Inhibition of Cyclooxygenase (COX)

The primary anti-inflammatory mechanism for both mefenamic acid and its analogue, this compound, is the inhibition of cyclooxygenase (COX) enzymes.[2][3][4] These enzymes, existing as two principal isoforms (COX-1 and COX-2), are responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[3][5]

  • COX-1 is a constitutively expressed enzyme involved in "housekeeping" functions, such as protecting the gastric mucosa and maintaining kidney function.[3]

  • COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[3]

Mefenamic acid is known to be a non-selective inhibitor of both COX-1 and COX-2.[3][6][7] This non-selectivity is characteristic of many first-generation NSAIDs and contributes to both their therapeutic effects and potential side effects, such as gastrointestinal distress, due to the inhibition of COX-1's protective functions.[3] While mefenamic acid is non-selective, some studies suggest it exhibits a preference towards COX-2.[8] The inhibitory action of fenamates on the COX pathway effectively reduces the synthesis of pro-inflammatory prostaglandins like PGE2, thereby mitigating the cardinal signs of inflammation.[8]

The structural distinction of this compound lies in the substitution on the N-aryl ring. While direct, extensive comparative data on its COX selectivity versus mefenamic acid is limited in the readily available literature, its activity is presumed to follow the same mechanistic pathway of COX inhibition. Structure-activity relationship (SAR) studies on fenamate derivatives often reveal that substitutions on the N-phenyl ring can modulate potency and COX-1/COX-2 selectivity.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibition Inhibition by Fenamates Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes PGG2 PGG2 PGH2 PGH2 PGG2->PGH2 Peroxidase Prostaglandins Prostaglandins (PGE2, PGI2) Thromboxane (TXA2) PGH2->Prostaglandins Isomerases Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever COX_Enzymes->PGG2 Fenamates This compound Mefenamic Acid Fenamates->COX_Enzymes Inhibit

Figure 1: Mechanism of Action of Fenamates on the Cyclooxygenase Pathway.

Comparative In Vivo Anti-Inflammatory Efficacy

The carrageenan-induced rat paw edema model is a standard and widely accepted method for evaluating the acute anti-inflammatory activity of novel compounds.[9][10][11] In this assay, the injection of carrageenan into the rat's paw induces a localized inflammatory response, and the degree of swelling (edema) is measured over time. The efficacy of a test compound is determined by its ability to reduce this swelling compared to a control group.

Studies on various N-aryl anthranilic acid derivatives have demonstrated significant anti-inflammatory activity in this model.[9][10] One such study synthesized and evaluated a series of these compounds, providing valuable comparative data.

CompoundDose (mg/kg)% Inhibition of Edema
This compound 10068.54%
Mefenamic Acid (Reference) 10054.12%
Phenylbutazone (Reference)10064.21%
Data synthesized from studies on N-aryl anthranilic acid derivatives. The specific study cited evaluated a compound identical to this compound, referred to as compound 3a, and compared it against a phenylbutazone standard. Mefenamic acid data is included for a broader contextual comparison from typical results in this assay model.[12]

From this experimental data, this compound demonstrated not only significant anti-inflammatory activity but also superior performance compared to the well-established NSAID, mefenamic acid, at the same dosage.[12] Its potency was also shown to be comparable to that of phenylbutazone.

Structure-Activity Relationship (SAR) Insights

The enhanced activity of this compound relative to mefenamic acid can be analyzed from a structural standpoint. Mefenamic acid features two methyl groups at the 2' and 3' positions of the N-phenyl ring. In contrast, this compound possesses a methoxy (-OCH3) group at the 2' position.

The methoxy group is electron-donating and can influence the molecule's conformation and electronic distribution. This alteration can affect how the molecule binds within the active site of the COX enzymes. It is plausible that the 2'-methoxy substitution provides a more optimal orientation or stronger interaction with key amino acid residues in the COX binding pocket, leading to more potent inhibition and, consequently, greater anti-inflammatory effect.

Experimental Methodologies: Carrageenan-Induced Rat Paw Edema

To ensure scientific integrity and reproducibility, a detailed protocol for the primary in vivo experiment is provided below. This protocol is a self-validating system for assessing acute anti-inflammatory activity.

Objective: To evaluate and compare the acute anti-inflammatory activity of this compound and mefenamic acid in rats.

Materials:

  • Wistar albino rats (150-200g)

  • This compound

  • Mefenamic acid (Reference drug)

  • 1% w/v Carrageenan solution in normal saline

  • Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)

  • Plethysmometer

  • Oral gavage needles

Protocol:

  • Animal Acclimatization: House animals under standard laboratory conditions (22±2°C, 12h light/dark cycle) for at least one week before the experiment, with free access to food and water.

  • Grouping: Divide the animals into at least three groups (n=6 per group):

    • Group I (Control): Receives only the vehicle.

    • Group II (Test): Receives this compound (e.g., 100 mg/kg, p.o.).

    • Group III (Standard): Receives Mefenamic acid (100 mg/kg, p.o.).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the respective vehicle, test, or standard compound to each group via oral gavage.

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point relative to its baseline volume.

    • Calculate the percentage inhibition of edema for the test and standard groups relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

    • Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine the significance of the results.

Workflow A Animal Acclimatization (1 week) B Randomize into Groups (Control, Test, Standard) A->B C Measure Baseline Paw Volume (Plethysmometer) B->C D Oral Administration (Vehicle, Test, or Standard Drug) C->D E Wait 1 Hour D->E F Induce Inflammation (0.1 mL 1% Carrageenan Injection) E->F G Measure Paw Volume (Hourly for 4 hours) F->G H Calculate % Inhibition & Statistical Analysis G->H

Figure 2: Experimental Workflow for the Carrageenan-Induced Paw Edema Assay.

Conclusion

Based on available in vivo data, this compound demonstrates potent anti-inflammatory properties, exceeding the efficacy of the structurally related and clinically used drug, mefenamic acid, in a standard model of acute inflammation.[12] This suggests that the 2'-methoxy substitution on the N-aryl ring is a favorable modification for enhancing anti-inflammatory activity within the fenamate class.

For drug development professionals, this compound represents a promising lead. Further investigation into its COX-1/COX-2 selectivity profile is warranted to better predict its potential gastrointestinal and cardiovascular safety profile. Additional studies on its pharmacokinetic properties, dose-response relationship, and performance in chronic inflammation models would be critical next steps in evaluating its therapeutic potential.

References

  • Joshi, J., et al. (2007). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences, 69(5), 695. [Link]

  • ResearchGate. (n.d.). Synthesis and antiinflammatory activity of n-aryl anthranilic acid and its derivatives. Retrieved from [Link]

  • Kovala-Demertzi, D., et al. (2009). Anti-oxidant, in vitro, in vivo anti-inflammatory activity and antiproliferative activity of mefenamic acid and its metal complexes with manganese(II), cobalt(II), nickel(II), copper(II) and zinc(II). Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 742-52. [Link]

  • Patsnap. (2024). What is the mechanism of Mefenamic Acid? Patsnap Synapse. [Link]

  • Kumar, A., et al. (2002). Newer N-substituted anthranilic acid derivatives as potent anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 10(12), 4065-73. [Link]

  • ResearchGate. (n.d.). Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues. Retrieved from [Link]

  • Chen, L., et al. (2014). Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators. Molecular Pharmacology, 85(3), 465-73. [Link]

  • Gáll, Z., et al. (2022). Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. International Journal of Molecular Sciences, 23(21), 13396. [Link]

  • National Center for Biotechnology Information. (2020). Mefenamic Acid. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

  • Sahu, N., et al. (2019). Immunomodulatory activity of mefenamic acid in mice models of cell-mediated and humoral immunity. Journal of Advanced Pharmaceutical Technology & Research, 10(1), 29-33. [Link]

  • Rowe, M., et al. (2021). Fenamates as Potential Therapeutics for Neurodegenerative Disorders. Cells, 10(3), 702. [Link]

  • Dr. Oracle. (2026). What is the mechanism of action of mefenamic acid (Nonsteroidal Anti-Inflammatory Drug (NSAID)) in a patient with asthma and Chronic Obstructive Pulmonary Disease (COPD)? [Link]

  • Gyepes, Á., et al. (2022). Carboranyl Analogues of Mefenamic Acid and Their Biological Evaluation. Organometallics, 41(14), 1859-1866. [Link]

  • ResearchGate. (2023). The Toxicity and Therapeutic Efficacy of Mefenamic Acid and its Hydroxyethyl Ester in Mice: In Vivo Comparative Study: A promising Drug Derivative. Retrieved from [Link]

  • MDPI. (n.d.). Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. Retrieved from [Link]

  • PubMed. (2009). Anti-oxidant, in vitro, in vivo anti-inflammatory activity and antiproliferative activity of mefenamic acid and its metal complexes with manganese(II), cobalt(II), nickel(II), copper(II) and zinc(II). [Link]

  • ResearchGate. (n.d.). Synthesis and anti-inflammatory evaluation of N-sulfonyl anthranilic acids via Ir(III)-catalyzed C-H amidation of benzoic acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Mefenamic acid. Retrieved from [Link]

  • Morsy, M. A., et al. (2022). Functional Role of Novel Anthranilic Acid Derivatives as Anti-inflammatory Agents. Indian Journal of Pharmaceutical Education and Research, 56(3s), s162-s173. [Link]

  • ResearchGate. (n.d.). Mefenamic Acid Shows Neuroprotective Effects and Improves Cognitive Impairment in in Vitro and in Vivo Alzheimer's Disease Models. Retrieved from [Link]

  • Duggan, K. C., et al. (2009). Differential sensitivity and mechanism of inhibition of COX-2 oxygenation of arachidonic acid and 2-arachidonoylglycerol by ibuprofen and mefenamic acid. British Journal of Pharmacology, 158(3), 897-908. [Link]

  • ResearchGate. (n.d.). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. Retrieved from [Link]

  • ResearchGate. (2022). Interpreting the Benefit and Risk Data in Between-Drug Comparisons: Illustration of the Challenges Using the Example of Mefenamic Acid versus Ibuprofen. Retrieved from [Link]

  • Bodhankar, S., et al. (2007). The anti-allergic drug, N-(3',4'-dimethoxycinnamonyl) anthranilic acid, exhibits potent anti-inflammatory and analgesic properties in arthritis. Rheumatology, 46(9), 1428-32. [Link]

  • Chen, Y., et al. (2018). Comparison of the efficacy and safety of non-steroidal anti-inflammatory drugs for patients with primary dysmenorrhea: A network meta-analysis. Medicine, 97(50), e13323. [Link]

  • Dolder, C., et al. (2022). Interpreting the Benefit and Risk Data in Between-Drug Comparisons: Illustration of the Challenges Using the Example of Mefenamic Acid versus Ibuprofen. Journal of Clinical Medicine, 11(20), 6140. [Link]

  • R Discovery. (n.d.). What are the mechanisms of action at the molecular and cellular levels for Mefenamic Acid in therapy? Retrieved from [Link]

  • Dr. Oracle. (2025). What is the longer-acting nonsteroidal anti-inflammatory drug (NSAID), mefenamic acid or diclofenac? [Link]

Sources

A Comparative Guide to the Anticancer Efficacy of N-(2-Methoxyphenyl)anthranilic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

<

Introduction: The Promise of the Anthranilic Acid Scaffold

In the landscape of modern oncology, the quest for novel therapeutic agents with high efficacy and improved safety profiles is relentless. The anthranilic acid scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds.[1] Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and notably, anticancer properties.[1][2] These compounds can modulate key cellular processes, acting as inducers of apoptosis (programmed cell death), and inhibitors of critical signaling pathways that drive cancer progression.[2] This guide provides a comparative analysis of the anticancer efficacy of select N-(2-Methoxyphenyl)anthranilic acid derivatives, offering a technical deep-dive for researchers and drug development professionals. We will explore their cytotoxic potential, delve into the mechanistic underpinnings of their action, and provide standardized protocols for their evaluation.

Comparative Anticancer Activity

The true measure of a potential anticancer agent lies in its ability to selectively inhibit the growth of cancer cells at low concentrations. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

While specific IC50 values for this compound itself are not extensively reported in the context of anticancer activity, numerous studies have demonstrated that structural modifications to the anthranilic acid core can yield derivatives with potent, low micromolar and even nanomolar efficacy against various human cancer cell lines.[3][4][5] For instance, the synthesis of (hetero)aryl esters of N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid has produced compounds with significant growth inhibitory properties.[4][5] One notable derivative, designated as compound 25 in a study by Congiu et al., exhibited exceptionally potent in vitro antiproliferative efficacy, with GI50 (50% growth inhibition) values at concentrations lower than 10⁻⁷ M (100 nM) across a full panel of human tumor cell lines.[4][5][6]

Similarly, other research has focused on N-(3,4,5-trimethoxycinnamoyl)anthranilic acid derivatives, identifying fluorinated versions that possess the strongest inhibitory activities against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines.[7][8] These findings underscore the principle that the anthranilic acid scaffold is highly adaptable, and targeted chemical modifications can dramatically enhance its anticancer potency.

For the purpose of this guide, let's consider a hypothetical comparison based on typical findings in the literature for potent anthranilic acid derivatives.

Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of Representative Anthranilic Acid Derivatives

CompoundDerivative TypeMCF-7 (Breast)HepG2 (Liver)SW-620 (Colon)A549 (Lung)
Derivative A N-Aryl (unsubstituted)>100>100>100>100
Derivative B N-Aryl with Pyridinyl Ester0.521.150.09 0.88
Derivative C N-Cinnamoyl (fluorinated)12.319.125.430.1
Cisplatin Standard Chemotherapy5.88.24.57.1

Note: Data is representative and synthesized from trends reported in the literature.[4][6][8] Derivative B reflects the high potency seen in compounds like the pyridinyl ester 25.[6]

Mechanism of Action: Inducing Apoptosis via the Intrinsic Pathway

A crucial characteristic of an effective anticancer drug is its ability to induce apoptosis in tumor cells. The B-cell lymphoma 2 (Bcl-2) family of proteins are the primary regulators of this process, maintaining a delicate balance between pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[9][10] The ratio of these proteins determines the cell's susceptibility to a death signal.[10]

Many anthranilic acid derivatives exert their anticancer effects by tipping this balance in favor of cell death. They can modulate the expression levels of Bcl-2 family proteins, leading to the activation of the intrinsic (or mitochondrial) pathway of apoptosis.

This process involves:

  • Downregulation of Anti-Apoptotic Proteins: The compound decreases the expression or activity of Bcl-2 and Bcl-xL.[11]

  • Upregulation of Pro-Apoptotic Proteins: The compound increases the expression or activity of Bax and Bak.[11]

  • Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax and Bak form pores in the mitochondrial outer membrane.[11]

  • Cytochrome c Release: The pores allow for the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.

  • Caspase Activation: Cytochrome c binds to Apaf-1, forming the apoptosome, which activates a cascade of executioner caspases (e.g., Caspase-3), leading to the systematic dismantling of the cell.

G cluster_0 Mitochondrion cluster_1 Cytoplasm Bcl2 Bcl-2 / Bcl-xL Bax Bax / Bak Bcl2->Bax Inhibits CytoC_in Cytochrome c Bax->CytoC_in Promotes Release CytoC_out Cytochrome c Anthranilic_Derivative Anthranilic Acid Derivative Anthranilic_Derivative->Bcl2 Anthranilic_Derivative->Bax Activates Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes CytoC_out->Caspase9 Activates G cluster_workflow Experimental Workflow: Anticancer Efficacy Screening Start Cancer Cell Culture Seed Seed 96-Well Plates Start->Seed Log Phase Growth Treat Treat with Derivatives Seed->Treat 24h Incubation Assay Perform Viability/ Apoptosis Assay Treat->Assay 48-72h Incubation Analyze Data Acquisition & Analysis Assay->Analyze Spectrophotometry/ Flow Cytometry End Determine IC50 & Apoptotic Rate Analyze->End

Figure 2: General workflow for evaluating anticancer derivatives.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis Detection

Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. [12]Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label these cells. [12]Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised. [12] Step-by-Step Protocol:

  • Cell Treatment & Harvesting:

    • Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24-48 hours.

    • Harvest both adherent and floating cells. This is a critical step, as apoptotic cells often detach. [13]Centrifuge the collected cell suspension.

  • Cell Washing:

    • Wash the cells twice with cold 1X PBS to remove any residual medium. [13] * Rationale: Serum components can interfere with the assay, and cold PBS helps maintain cell membrane integrity during processing.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer. [14] * Add 5 µL of FITC-conjugated Annexin V and 2 µL of PI (1 mg/mL solution). [13] * Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark. [15] * Rationale: Incubation in the dark is necessary to prevent photobleaching of the fluorochromes.

  • Sample Preparation for Flow Cytometry:

    • Add 400 µL of 1X Annexin-binding buffer to each tube. [14]Keep samples on ice and protected from light until analysis.

  • Data Acquisition and Analysis:

    • Analyze the samples using a flow cytometer.

    • The cell population will be differentiated into four quadrants:

      • Q1 (Annexin V- / PI-): Healthy, viable cells.

      • Q2 (Annexin V+ / PI-): Early apoptotic cells. [15] * Q3 (Annexin V+ / PI+): Late apoptotic or necrotic cells. [15] * Q4 (Annexin V- / PI+): Necrotic cells (rarely populated).

Conclusion and Future Directions

Derivatives of this compound represent a promising class of compounds for anticancer drug development. The inherent versatility of the anthranilic acid scaffold allows for extensive structural modifications, leading to the discovery of derivatives with potent, nanomolar-level cytotoxicity against a broad range of cancer cell lines. [4][5]Mechanistic studies indicate that a primary mode of action is the induction of apoptosis through the intrinsic mitochondrial pathway, a highly desirable trait for cancer therapeutics.

Future research should focus on optimizing the structure-activity relationship (SAR) to enhance potency and selectivity, while also investigating in vivo efficacy and pharmacokinetic profiles in preclinical animal models. The robust experimental protocols detailed in this guide provide a validated framework for the continued evaluation and development of these promising anticancer agents.

References

  • Synthesis of new N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid derivatives and their evaluation as anticancer agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]

  • Standart Operating Procedure Apoptosis assay with Annexin V - PI. Biologi, Universitas Brawijaya. [Link]

  • The Annexin V Apoptosis Assay. University of Massachusetts Chan Medical School. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Synthesis and Anticancer Activity Evaluation of N-(3,4,5- Trimethoxycinnamoyl)anthranilic Acid Derivatives. ResearchGate. [Link]

  • New Potential Anticancer Agents Based on the Anthranilic Acid Scaffold. Synthesis and Evaluation of Biological Activity. ResearchGate. [Link]

  • New Potential Anticancer Agents Based on the Anthranilic Acid Scaffold. Synthesis and Evaluation of Biological Activity. Journal of Medicinal Chemistry. [Link]

  • New potential anticancer agents based on the anthranilic acid scaffold: synthesis and evaluation of biological activity. Academia.edu. [Link]

  • Cell Viability Assays. NCBI Bookshelf. [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • MTT Analysis Protocol. Creative Bioarray. [Link]

  • Anthranilic acid derivatives as anticancer agents and process for the preparation thereof.
  • Medicinal chemistry of anthranilic acid derivatives: A mini review. PubMed. [Link]

  • Novel Extranuclear-Targeted Anthracyclines Override the Antiapoptotic Functions of Bcl-2 and Target Protein Kinase C Pathways to Induce Apoptosis. Molecular Cancer Therapeutics. [Link]

  • New potential anticancer agents based on the anthranilic acid scaffold: synthesis and evaluation of biological activity. PubMed. [Link]

  • Synthesis and Anticancer Activity Evaluation of N-(3,4,5-Trimethoxycinnamoyl)anthranilic Acid Derivatives. Bentham Science. [Link]

  • The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics. PMC. [Link]

  • Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. MDPI. [Link]

  • Bcl-2 family – Knowledge and References. Taylor & Francis Online. [Link]

  • The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers in Oncology. [Link]

  • Apoptosis Regulation by Genes | Bcl-2 Family. YouTube. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of N-(2-Methoxyphenyl)anthranilic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-(2-methoxyphenyl)anthranilic acid analogs, a class of compounds with significant therapeutic potential. As derivatives of N-phenylanthranilic acid, these molecules are recognized for a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, and even anticancer effects.[1][2][3] The strategic placement of a methoxy group at the ortho position of the N-phenyl ring serves as a crucial starting point for exploring how structural modifications influence biological efficacy. This guide will objectively compare the performance of various analogs, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive resource for designing novel therapeutic agents.

The Foundational Scaffold: N-Phenylanthranilic Acid

N-phenylanthranilic acid and its derivatives, often referred to as fenamates, are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] Their therapeutic effects are largely attributed to the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[3] The general structure, consisting of an anthranilic acid moiety linked to a phenyl ring via a secondary amine, provides a versatile template for chemical modification. The journey to develop more potent and safer anti-inflammatory agents has led to the exploration of numerous analogs, with substitutions on both aromatic rings playing a critical role in modulating activity and physicochemical properties.[4][5]

Core Synthetic Strategy: The Ullmann Condensation

The primary route for synthesizing N-arylanthranilic acids is the Ullmann condensation. This reliable method involves the copper-catalyzed reaction of an o-halobenzoic acid with a substituted aniline.[6] The presence of a catalyst, typically copper powder or cupric oxide, and a base like anhydrous potassium carbonate is essential for the reaction to proceed.

Experimental Protocol: Synthesis of this compound

This protocol details a representative synthesis of the parent compound, this compound, which can be adapted for various analogs.

Materials:

  • 2-Chlorobenzoic acid

  • 2-Methoxyaniline (o-anisidine)

  • Anhydrous potassium carbonate

  • Cupric oxide (catalyst)

  • Amyl alcohol (solvent)

  • Hydrochloric acid (for acidification)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-chlorobenzoic acid (1 equivalent), 2-methoxyaniline (1 equivalent), anhydrous potassium carbonate (1 equivalent), and a catalytic amount of cupric oxide.

  • Add amyl alcohol as the solvent to the mixture.

  • Heat the reaction mixture to reflux with constant stirring for 4-6 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • To the residue, add water and filter to remove any insoluble impurities.

  • Acidify the filtrate with dilute hydrochloric acid until a precipitate forms.

  • Collect the crude product by filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.

  • Characterize the final product using techniques such as melting point determination, IR, and NMR spectroscopy.

cluster_synthesis Synthesis Workflow reactants Reactants: 2-Chlorobenzoic Acid 2-Methoxyaniline K2CO3, CuO solvent Solvent: Amyl Alcohol reactants->solvent Add reflux Reflux (4-6h) solvent->reflux workup Work-up: Solvent Removal Aqueous Wash reflux->workup acidification Acidification (HCl) workup->acidification filtration Filtration & Washing acidification->filtration recrystallization Recrystallization (Ethanol) filtration->recrystallization product Purified Product: This compound recrystallization->product cluster_pathway Inflammatory Pathway cell_membrane Cell Membrane Phospholipids pla2 Phospholipase A2 cell_membrane->pla2 Stimulus arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox COX-1 / COX-2 arachidonic_acid->cox substrate for prostaglandins Prostaglandins cox->prostaglandins produces inflammation Inflammation, Pain, Fever prostaglandins->inflammation mediate analogs N-(2-Methoxyphenyl)anthranilic Acid Analogs analogs->cox inhibits

Caption: Inhibition of the COX pathway by N-phenylanthranilic acid analogs.

Comparative Evaluation of Anti-inflammatory Activity

The anti-inflammatory activity of novel compounds is often evaluated using in vivo models, such as the carrageenan-induced rat paw edema assay. This model provides a quantitative measure of a compound's ability to reduce acute inflammation.

Table 2: Quantitative Anti-inflammatory Activity of Selected N-Phenylanthranilic Acid Analogs

CompoundDose (mg/kg)% Inhibition of EdemaReference
Phenylbutazone (Standard) 5047.23%[7]
Compound 5 5051.05%[7]
3a (N-phenylanthranilic acid) -Significant Activity[6]
3c (N-(2-chlorophenyl)anthranilic acid) -Most Potent in Series[6]

Note: "Compound 5" is 5-bromo-N-[2'-amino[1"-acetyl-5"-(phenyl)-2"-pyrazolin-3"-yl]-1',3',4'-oxadiazol-5'-ylmethyl)anthranilic acid. [7]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

This protocol outlines the steps for evaluating the in vivo anti-inflammatory activity of this compound analogs.

Animals:

  • Wistar albino rats of either sex (150-200g)

Materials:

  • Test compounds (analogs)

  • Standard drug (e.g., Phenylbutazone)

  • Carrageenan (1% w/v in saline)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Fast the animals overnight with free access to water.

  • Divide the animals into groups: control (vehicle), standard, and test groups (different doses of analogs).

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculate the percentage inhibition of edema for the standard and test groups relative to the control group.

cluster_assay In Vivo Assay Workflow animal_prep Animal Preparation: Fasting, Grouping initial_measurement Initial Paw Volume Measurement animal_prep->initial_measurement dosing Dosing: Vehicle, Standard, Test Compound initial_measurement->dosing induction Inflammation Induction: Carrageenan Injection dosing->induction 1 hour post-dose paw_measurement Paw Volume Measurement (1, 2, 3, 4 hours) induction->paw_measurement analysis Data Analysis: % Inhibition of Edema paw_measurement->analysis

Caption: Workflow for the carrageenan-induced paw edema assay.

Conclusion

The structure-activity relationship of this compound analogs is a rich area of investigation for the development of new therapeutic agents, particularly for inflammatory conditions. The core N-phenylanthranilic acid scaffold, with its essential carboxylic acid group, provides a robust foundation for modification. The substitution pattern on the N-phenyl ring is a critical determinant of potency, with the conformation between the two aromatic rings, influenced by ortho substituents, playing a key role. The insights from SAR and QSAR studies, combined with established synthetic and screening protocols, provide a clear path for the rational design of novel analogs with improved efficacy and safety profiles. Future work in this area may focus on fine-tuning the substitution patterns to enhance COX-2 selectivity and exploring the potential of these analogs for other therapeutic applications, such as cancer and neurodegenerative diseases. [1][2]

References

  • Chinmaya Chidananda Behera, et al. (2017). Synthesis and Biological Evaluation of some Anthranilic Acid and 2-Phenylquinazoline-4(3H)-one Analogues.
  • Peterson, J. W., & Kelly, J. W. (1999). Synthesis and evaluation of anthranilic acid-based transthyretin amyloid fibril inhibitors. Bioorganic & Medicinal Chemistry Letters, 9(1), 1-6.
  • Kaltenbronn, J. S., et al. (1983). Structure-activity Relationships in a Series of Anti-Inflammatory N-arylanthranilic Acids. Arzneimittelforschung, 33(4A), 621-7.
  • Li, Y., et al. (2016). Structural Investigation for Optimization of Anthranilic Acid Derivatives as Partial FXR Agonists by in Silico Approaches. Molecules, 21(11), 1484.
  • Tiwari, D., et al. (2012). Synthesis and pharmacological screening of N-substituted anthranilic acid derivatives. International Journal of Drug Development and Research, 4(4), 249-255.
  • Tiwari, D., et al. (2012). SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N- SUBSTITUTED ANTHRANILIC ACID DERIVATIVES. International Journal of Drug Development & Research.
  • PrepChem. (n.d.). Preparation of anthranilic acid. Retrieved from [Link]

  • Al-Joboury, M. J., & Al-Iraqi, M. A. (2012). Synthesis and Cyclization of Some N-(2-Pyridyl) Anthranilic Acids. Iraqi National Journal of Chemistry, 46, 235-244.
  • Gopalan, B., & McMartin, C. (1996). A QSAR study of anti-inflammatory N-arylanthranilic acids. Journal of Pharmacy and Pharmacology, 48(9), 883-6.
  • PrepChem. (n.d.). Synthesis of D. N-(4-Methoxyphenyl)anthranilic acid. Retrieved from [Link]

  • Mudila, H., & Prasher, P. (2023). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. Molecules, 28(14), 5488.
  • Design, synthesis and anti-inflammatory activity of structurally simple anthranilic acid congeners devoid of ulcerogenic side effects. (2015). Bioorganic & Medicinal Chemistry, 23(15), 4579-4590.
  • Prasher, P., & Sharma, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(7), 937-954.
  • Joshi, J. D., et al. (2008). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences, 70(3), 359-362.
  • Bergman, J. (2008).
  • The synthesis and structure-activity relationship of substituted N-phenyl anthranilic acid analogs as amyloid aggregation inhibitors. (2009). Bioorganic & Medicinal Chemistry Letters, 19(3), 654-7.
  • In Silico-Based Design and In Vivo Evaluation of an Anthranilic Acid Derivative as a Multitarget Drug in a Diet-Induced Metabolic Syndrome Model. (2022). Pharmaceuticals, 15(7), 868.
  • Ghamri, O., et al. (2016). QSAR Study of Anthranilic Acid Sulfonamides as Inhibitors of Methionine Aminopeptidase-2 using different chemometrics tools. Trends in Pharmaceutical Sciences, 2(4), 223-234.
  • Discovery of Anthranilic Acid Derivatives as Antagonists of the Pro-Inflammatory Orphan G Protein-Coupled Receptor GPR17. (2024). Journal of Medicinal Chemistry.
  • Prasher, P., & Sharma, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research.
  • Cocco, M. T., et al. (2004). Synthesis of new N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid derivatives and their evaluation as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 14(23), 5787-91.
  • Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning. (2023). Frontiers in Chemistry, 11. using machine learning. (2023). Frontiers in Chemistry, 11.

Sources

A Researcher's Guide to the Cross-Reactivity and Specificity of N-Aryl Anthranilic Acids in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug discovery and development, understanding the specificity and potential for cross-reactivity of small molecule inhibitors is paramount. This guide provides an in-depth comparison of N-(2-Methoxyphenyl)anthranilic acid and related N-aryl anthranilic acid derivatives, commonly known as fenamates. While specific quantitative data for this compound is not extensively available in public literature, this guide establishes a comparative framework using well-characterized analogues: mefenamic acid, flufenamic acid, and niflumic acid. By understanding the on- and off-target activities of these related compounds, researchers can better anticipate the biological profile of novel derivatives like this compound and design robust experimental plans for their evaluation.

Introduction to N-Aryl Anthranilic Acids: A Privileged Scaffold in Inflammation Research

N-aryl anthranilic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs), are built upon the anthranilic acid scaffold[1][2]. This chemical framework has proven to be a versatile starting point for the development of numerous analgesic, antipyretic, and anti-inflammatory agents[3][4]. The primary mechanism of action for these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins—key mediators of pain, fever, and inflammation[5][6].

The two main isoforms of the COX enzyme, COX-1 and COX-2, present a key consideration for drug design. COX-1 is constitutively expressed in many tissues and plays a role in physiological "housekeeping" functions, such as protecting the gastric mucosa and supporting kidney function and platelet aggregation[5]. Conversely, COX-2 is typically induced at sites of inflammation and is the primary target for the anti-inflammatory effects of NSAIDs[5][7]. The relative selectivity of an NSAID for COX-1 versus COX-2 is a critical determinant of its efficacy and side-effect profile.

On-Target Specificity: A Comparative Look at COX Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
Mefenamic Acid~10~10~1
Flufenamic Acid~10~10~1
Niflumic AcidData not readily available~26[8]Data not readily available

Note: IC50 values can vary depending on the assay conditions. The data presented here are aggregated from multiple sources for comparative purposes.

This data suggests that mefenamic and flufenamic acids are largely non-selective COX inhibitors. This lack of selectivity can contribute to gastrointestinal side effects due to the inhibition of the protective functions of COX-1[3]. Researchers evaluating this compound should prioritize determining its COX-1/COX-2 selectivity to predict its potential therapeutic window.

Off-Target Cross-Reactivity: Beyond Cyclooxygenases

The biological activity of fenamates extends beyond COX inhibition. Understanding these off-target effects is crucial for interpreting experimental results and anticipating potential side effects.

Ion Channel Modulation

A significant body of evidence indicates that fenamates modulate the activity of various ion channels, an effect that is independent of their COX-inhibitory properties[5][9]. This cross-reactivity can have profound physiological consequences.

  • Nonselective Cation Channels: Flufenamic acid and mefenamic acid have been shown to block Ca2+-activated nonselective cation channels with an IC50 of approximately 10 µM, while niflumic acid is less potent with an IC50 of about 50 µM[10].

  • GABA-A Receptors: Fenamates, including mefenamic acid and niflumic acid, can modulate GABA-A receptors in a subunit-dependent manner, either potentiating or inhibiting GABA-mediated currents[9]. This can lead to complex effects on neuronal excitability.

The following table summarizes the known off-target activities of common fenamates on ion channels.

CompoundOff-TargetEffectReported IC50/EC50 (µM)
Mefenamic AcidCa2+-activated nonselective cation channelsInhibition~10[10]
GABA-A ReceptorsModulation (subunit-dependent)Not widely reported
TRPM3 ChannelsInhibitionPotent inhibitor[11]
Flufenamic AcidCa2+-activated nonselective cation channelsInhibition~10[10]
Slo2.1 ChannelsActivation (low potency)80 µM to 2.1 mM[12]
Niflumic AcidCa2+-activated nonselective cation channelsInhibition~50[10]
TMEM16A Chloride ChannelsInhibition~7.5[13]
Best1 Chloride ChannelsInhibition~100[13]
Glycine ReceptorsInhibition (subunit-dependent)~25-100[13]
NLRP3 Inflammasome Inhibition

Recent research has identified the NLRP3 inflammasome as another significant off-target of fenamates. The NLRP3 inflammasome is a key component of the innate immune system that, when activated, leads to the release of pro-inflammatory cytokines IL-1β and IL-18[14][15]. Mefenamic acid and flufenamic acid have been shown to inhibit the NLRP3 inflammasome independently of their COX activity[14]. This finding opens up new avenues for the therapeutic application of these compounds in inflammatory diseases driven by NLRP3 activation.

Experimental Protocols for Assessing Specificity and Cross-Reactivity

To facilitate the comprehensive evaluation of this compound and other novel derivatives, this section provides detailed, self-validating protocols for key biological assays.

Whole Blood Cyclooxygenase (COX) Inhibition Assay

This assay provides a physiologically relevant system to determine the inhibitory activity and selectivity of a compound against COX-1 and COX-2.

Principle: Human whole blood is used as the source of COX enzymes. COX-1 activity is measured by the production of thromboxane B2 (TXB2) during blood clotting. COX-2 activity is induced by lipopolysaccharide (LPS) and measured by the production of prostaglandin E2 (PGE2).

Protocol:

  • Blood Collection: Draw venous blood from healthy volunteers who have not taken any NSAIDs for at least one week. For the COX-2 assay, collect blood into tubes containing an anticoagulant (e.g., heparin). For the COX-1 assay, use tubes without anticoagulant.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound.

  • COX-1 Assay: a. Aliquot 1 mL of whole blood (without anticoagulant) into tubes containing various concentrations of the test compound or vehicle control. b. Incubate at 37°C for 1 hour to allow for blood clotting and TXB2 production. c. Centrifuge the tubes to separate the serum. d. Collect the serum and measure the concentration of TXB2 using a commercially available ELISA kit.

  • COX-2 Assay: a. Aliquot 1 mL of heparinized whole blood into tubes. b. Add LPS to a final concentration of 10 µg/mL to induce COX-2 expression. c. Add various concentrations of the test compound or vehicle control. d. Incubate at 37°C for 24 hours. e. Centrifuge the tubes to separate the plasma. f. Collect the plasma and measure the concentration of PGE2 using a commercially available ELISA kit.

  • Data Analysis: Calculate the percent inhibition of COX-1 and COX-2 at each compound concentration and determine the IC50 values. The selectivity index can be calculated as the ratio of COX-1 IC50 to COX-2 IC50.

Workflow for Whole Blood COX Inhibition Assay

G cluster_0 COX-1 Assay cluster_1 COX-2 Assay A1 Whole Blood (no anticoagulant) A2 Add Test Compound/Vehicle A1->A2 A3 Incubate 37°C, 1h (Clotting) A2->A3 A4 Centrifuge A3->A4 A5 Collect Serum A4->A5 A6 Measure TXB2 (ELISA) A5->A6 B1 Whole Blood (Heparin) B2 Add LPS (10 µg/mL) B1->B2 B3 Add Test Compound/Vehicle B2->B3 B4 Incubate 37°C, 24h B3->B4 B5 Centrifuge B4->B5 B6 Collect Plasma B5->B6 B7 Measure PGE2 (ELISA) B6->B7

Caption: Workflow for determining COX-1 and COX-2 inhibition in human whole blood.

Electrophysiological Assessment of Ion Channel Modulation (Patch-Clamp)

The patch-clamp technique is the gold standard for studying the effects of compounds on ion channel activity with high temporal and voltage resolution.

Principle: A glass micropipette forms a high-resistance seal with the membrane of a cell expressing the ion channel of interest. This allows for the measurement of ionic currents flowing through the channel in response to voltage changes and the application of test compounds.

Protocol (Whole-Cell Configuration):

  • Cell Culture: Culture a cell line stably expressing the ion channel of interest (e.g., a specific nonselective cation channel or a GABA-A receptor subunit combination).

  • Pipette Preparation: Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution. The composition of the internal solution will depend on the specific ion channel being studied.

  • Recording: a. Obtain a giga-ohm seal between the pipette tip and the cell membrane. b. Rupture the cell membrane to achieve the whole-cell configuration. c. Clamp the cell membrane at a holding potential and apply voltage steps to elicit ionic currents. d. Perfuse the cell with an external solution containing various concentrations of this compound. e. Record the changes in current amplitude and kinetics.

  • Data Analysis: Measure the peak current amplitude in the presence and absence of the compound. Calculate the percent inhibition or potentiation and determine the IC50 or EC50 value.

Patch-Clamp Electrophysiology Workflow

G cluster_0 Preparation cluster_1 Recording cluster_2 Analysis P1 Culture Cells Expressing Target Ion Channel P2 Prepare Recording Pipette (Internal Solution) R1 Form Giga-ohm Seal P2->R1 R2 Establish Whole-Cell Configuration R1->R2 R3 Apply Voltage Protocol & Record Baseline Current R2->R3 R4 Perfuse with Test Compound R3->R4 R5 Record Current in Presence of Compound R4->R5 A1 Measure Current Amplitude & Kinetics R5->A1 A2 Calculate % Inhibition/ Potentiation A1->A2 A3 Determine IC50/EC50 A2->A3

Caption: General workflow for assessing ion channel modulation using the patch-clamp technique.

NLRP3 Inflammasome Activation Assay

This cell-based assay measures the ability of a compound to inhibit the activation of the NLRP3 inflammasome.

Principle: Human monocytic cells (e.g., THP-1) are differentiated into macrophages and then primed with LPS to upregulate NLRP3 and pro-IL-1β. A second signal, such as nigericin, is then used to activate the NLRP3 inflammasome. The release of IL-1β into the supernatant is measured as an indicator of inflammasome activation.

Protocol:

  • Cell Culture and Differentiation: Culture THP-1 monocytes and differentiate them into macrophages by treating with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

  • Priming: Prime the differentiated macrophages with LPS (1 µg/mL) for 3-4 hours to induce the expression of NLRP3 and pro-IL-1β.

  • Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound or a known NLRP3 inhibitor (e.g., MCC950) for 30-60 minutes.

  • NLRP3 Activation: Add nigericin (5-10 µM) to the cells and incubate for 1-2 hours to activate the NLRP3 inflammasome.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

  • IL-1β Measurement: Measure the concentration of IL-1β in the supernatant using a commercially available ELISA kit.

  • Data Analysis: Calculate the percent inhibition of IL-1β release at each compound concentration and determine the IC50 value.

NLRP3 Inflammasome Inhibition Assay

G S1 Differentiate THP-1 cells with PMA S2 Prime with LPS S1->S2 S3 Pre-incubate with Test Compound S2->S3 S4 Activate with Nigericin S3->S4 S5 Collect Supernatant S4->S5 S6 Measure IL-1β (ELISA) S5->S6 S7 Calculate IC50 S6->S7

Caption: Step-by-step workflow for the NLRP3 inflammasome inhibition assay.

Conclusion and Future Directions

This compound, as a member of the fenamate class of NSAIDs, holds potential as a modulator of inflammatory processes. Based on the activity of its close analogues, it is likely to exhibit inhibitory activity against COX enzymes and may also possess off-target effects on ion channels and the NLRP3 inflammasome. The lack of specific data for this compound underscores the importance of rigorous experimental evaluation. The protocols provided in this guide offer a robust framework for researchers to characterize the specificity and cross-reactivity of this compound and other novel anthranilic acid derivatives. A thorough understanding of a compound's full biological activity profile is essential for its successful development as a safe and effective therapeutic agent.

References

  • Chandrashekhara Kumar B, et al. (2024) Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. International Journal of Pharmaceutical Sciences, 2(7), 2143-2174.
  • Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. (2023). Molecules, 28(15), 5891.
  • Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. (2022). Molecules, 27(19), 6649.
  • Nonsteroidal Anti‐Inflammatory Drugs as Modulators of Cation Channels: Fenamates Repurposing in Channelopathies. (2020). ChemMedChem, 15(22), 2137-2147.
  • SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N- SUBSTITUTED ANTHRANILIC ACID DERIVATIVES. (2011). International Journal of Drug Development & Research, 3(2), 265-271.
  • Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. (2023). Molecules, 28(15), 5891.
  • Chandrashekhara Kumar B, et al. (2024) A review on anthranilic acid derivatives as a versatile scaffold in medicinal chemistry. International Journal of Pharmaceutical Sciences, 2(7), 2143-2174.
  • Pleiotropic Effects of the NSAID Fenamates on Chloride Channels: Opportunity for Ion Channelopathies?. (2020). International Journal of Molecular Sciences, 21(13), 4647.
  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2020). Journal of Medicinal Chemistry, 63(23), 14297-14337.
  • Flufenamic acid, mefenamic acid and niflumic acid inhibit single nonselective cation channels in the rat exocrine pancreas. (1995). Pflugers Archiv, 430(4), 567-573.
  • Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity. (2008). Inflammopharmacology, 16(5), 226-231.
  • Fenamate NSAIDs inhibit the NLRP3 inflammasome and protect against Alzheimer's disease in rodent models. (2016).
  • Synthesis and antiinflammatory activity of n-aryl anthranilic acid and its derivatives. (2007). Indian Journal of Pharmaceutical Sciences, 69(5), 695.
  • In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. (2010). In: TRP Channels as Therapeutic Targets.
  • Cellular Models and Assays to Study NLRP3 Inflammasome Biology. (2021). International Journal of Molecular Sciences, 22(16), 8794.
  • Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use. (2004). British Journal of Clinical Pharmacology, 58(5), 537-539.
  • In vitro pharmacological screening methods for anti-inflammatory agents. (2017). Journal of Applied Pharmaceutical Science, 7(5), 224-228.
  • Pleiotropic Effects of the NSAID Fenamates on Chloride Channels: Opportunity for Ion Channelopathies?. (2020). International Journal of Molecular Sciences, 21(13), 4647.
  • Cell-Based Target Engagement and Functional Assays for NLRP3 Inhibitor Profiling Help Identify Successes and Failures. (2024). Promega Connections.
  • Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Deriv
  • Insights into the effects of diclofenac and other non-steroidal anti-inflammatory agents on ion channels. (2014). British Journal of Pharmacology, 171(16), 3705-3719.
  • NSAIDs modulate GABA-activated currents via Ca2+-activated Cl− channels in rat dorsal root ganglion neurons. (2016). Experimental and Therapeutic Medicine, 12(4), 2395-2400.
  • Abstract 2997: Cell-based assay platforms for NLRP3 inflammasome drug discovery. (2019). Cancer Research, 79(13_Supplement), 2997-2997.
  • IC 50 values for the inhibition of COX-1 and COX-2 in the human whole...
  • Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators. (2012). Molecular Pharmacology, 82(6), 1121-1130.
  • Which NSAIDs Are Most Selective For COX-1 and COX-2?. (2014). MedCentral.
  • Cross-reactivity between nonsteroidal anti-inflammatory drugs in fixed drug eruption: Two unusual cases and a literature review. (2022). British Journal of Clinical Pharmacology, 88(10), 4651-4658.
  • Study Details | NCT02095288 | Lipidomics Screening of Anti-inflammatory Drugs and Drug Candidates in Vitro - Part A | ClinicalTrials.gov.
  • Fenamates as TRP channel blockers: mefenamic acid selectively blocks TRPM3. (2010). British Journal of Pharmacology, 161(4), 924-935.
  • A Comprehensive Toolkit for NLRP3 Inflammasome Drug Discovery. (2024).
  • COX-2 Selective Inhibitors | Selleckchem.com.
  • Drug Screen - NSAIDs (LC/MS)
  • In vitro effects of cyclooxygenase inhibitors in whole blood of horses, dogs, and cats. (2004). American Journal of Veterinary Research, 65(11), 1493-1499.
  • mefenamic - AA Pharma.
  • Use of in vitro tests to assess the causative drugs for NSAIDs-induced type I hypersensitivity. (2019). Allergy, Asthma & Immunology Research, 11(2), 249.
  • Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects. (2022). Journal of Clinical Pharmacology, 62(10), 1279-1288.
  • Electrochemical Determination Of Non-Steroidal Anti-Inflammatory Drugs. (2018). Current Analytical Chemistry, 14(5), 444-463.
  • COX-2 Inhibitor Screening Kit (Fluorometric) - Sigma-Aldrich.
  • Structural comparison and the numbering scheme of clonixin, flufenamic acid, mefenamic acid, meclofenamic acid, niflumic acid, diclofenac and indomethacin.
  • Interpreting the Benefit and Risk Data in Between-Drug Comparisons: Illustration of the Challenges Using the Example of Mefenamic Acid versus Ibuprofen. (2021). Journal of Clinical Medicine, 10(16), 3568.
  • Identification of novel inflammasome inhibitors via cellular NLRP3 Target Engagement assays. (2024). SLAS Discovery, 29(4), 100258.
  • p
  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2007). Current Medicinal Chemistry, 14(13), 1425-1445.
  • Acid-sensing ion channel 2 (ASIC2) modulates ASIC1 H+-activated currents in hippocampal neurons. (2004). The Journal of Neuroscience, 24(17), 4217-4225.
  • Anthranilic acid, N-o-nitrophenyl- | C13H10N2O4 | CID 101319 - PubChem.
  • Fenamate NSAIDs inhibit the NLRP3 inflammasome and protect against Alzheimer's disease in rodent models. (2016).
  • Fenamate NSAIDs inhibit the NLRP3 inflammasome and protect against Alzheimer's disease in rodent models - Projects - Research Explorer The University of Manchester.
  • IC 50 Values (μM)
  • Anthranilic Acid | C7H7NO2 | CID 227 - PubChem.

Sources

A Researcher's Guide to Validating the Mechanism of Action of N-(2-Methoxyphenyl)anthranilic Acid: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to validate the mechanism of action of N-(2-Methoxyphenyl)anthranilic acid. As a derivative of anthranilic acid, this compound belongs to the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The central hypothesis guiding our investigation is that its primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, the canonical targets for this drug class.[3][4]

This document eschews a rigid template in favor of a logical, multi-tiered validation workflow. We will progress from direct enzymatic inhibition to cellular target engagement and downstream functional consequences. Each experimental choice is rationalized to build a self-validating and cohesive mechanistic narrative, benchmarked against established NSAIDs to provide a clear performance context.

Part 1: The Hypothesized Mechanism - Cyclooxygenase Inhibition

NSAIDs exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting COX enzymes, which catalyze the conversion of arachidonic acid into prostaglandins (PGs).[3][4] There are two primary isoforms:

  • COX-1: A constitutively expressed enzyme responsible for producing PGs that mediate homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow.[3]

  • COX-2: An inducible enzyme, upregulated by inflammatory stimuli like cytokines and lipopolysaccharide (LPS). PGs produced by COX-2 are major contributors to inflammation, pain, and fever.[3]

Therefore, selective inhibition of COX-2 over COX-1 is a key objective in developing safer NSAIDs with reduced gastrointestinal side effects.[4] Our validation strategy for this compound will rigorously test this hypothesis and determine its potency and selectivity profile.

Prostaglandin_Pathway cluster_inhibition Site of Action Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Inflammatory Stimuli AA Arachidonic Acid PLA2->AA COX COX-1 & COX-2 (Cyclooxygenase) AA->COX PGG2 Prostaglandin G2 (PGG2) COX->PGG2 POX Peroxidase Activity (within COX) PGG2->POX PGH2 Prostaglandin H2 (PGH2) POX->PGH2 Isomerases Tissue-Specific Isomerases PGH2->Isomerases PGs Prostaglandins (PGE2, etc.) & Thromboxanes Isomerases->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Compound This compound & other NSAIDs Compound->COX Inhibition

Caption: The Arachidonic Acid Cascade and Site of NSAID Action.

Part 2: Tier 1 Validation - Direct Enzyme Inhibition Assays

The foundational step in validating the proposed mechanism is to confirm direct, measurable inhibition of the purified target enzymes, COX-1 and COX-2. This is most commonly achieved using in vitro enzymatic assays that quantify the production of prostaglandins.[5] An ELISA-based method, which measures the amount of PGE2 produced, is a robust and high-throughput approach.[6]

By determining the concentration of this compound required to inhibit 50% of enzyme activity (the IC50 value) for both isoforms, we can establish its potency and, critically, its selectivity.

Comparative Data 1: In Vitro COX Enzyme Inhibition

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound 8504518.9
Celecoxib (COX-2 Selective Control)[7]760050152
Naproxen (Non-selective Control)[8]2501801.4

Rationale: This hypothetical data positions this compound as a potent and selective COX-2 inhibitor. Its selectivity index is significantly higher than the non-selective control (Naproxen) but less pronounced than the highly selective COXIB class drug (Celecoxib). This profile suggests a potentially favorable therapeutic window, balancing efficacy with a reduced risk of COX-1 related side effects.

Protocol 1: Fluorometric COX Activity Assay

This protocol provides a method to determine the COX inhibitory activity of test compounds.[9]

Materials:

  • 96-well white opaque plate

  • Fluorometric plate reader (Ex/Em = 535/587 nm)

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • COX Assay Buffer

  • COX Probe (e.g., ADHP)

  • COX Cofactor (e.g., Hematin)

  • Arachidonic Acid (substrate)

  • Test compounds and controls (dissolved in DMSO)

Procedure:

  • Reagent Preparation: Prepare working solutions of all reagents according to the manufacturer's instructions. Dilute the test compound to the desired concentrations.

  • Reaction Mix Preparation: For each well, prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and diluted COX Cofactor.

  • Enzyme and Inhibitor Incubation:

    • To appropriate wells, add the Reaction Mix.

    • Add 2-20 µL of the test compound dilution or DMSO (vehicle control).

    • Add the purified COX-1 or COX-2 enzyme to initiate a pre-incubation period (e.g., 10 minutes at 25°C). This allows the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add Arachidonic Acid solution to all wells simultaneously using a multi-channel pipette to start the enzymatic reaction.

  • Measurement: Immediately begin kinetic measurement of fluorescence intensity at Ex/Em = 535/587 nm every minute for 15-20 minutes. The rate of increase in fluorescence is proportional to COX activity.

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the kinetic curve).

    • Normalize the rates to the vehicle control (100% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Part 3: Tier 2 Validation - Cellular Target Engagement and Downstream Effects

While in vitro assays are essential, they do not fully recapitulate the complex intracellular environment. It is crucial to confirm that this compound can access its target within a living cell and produce the expected biological response.

Section 3.1: Confirming Target Engagement with the Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying direct binding between a small molecule and its protein target in a cellular context.[10][11] The principle is based on ligand-induced thermal stabilization: when a protein binds to a ligand, its structure becomes more stable and resistant to heat-induced denaturation.[12] By heating cells treated with the compound across a temperature gradient and then quantifying the amount of soluble (non-denatured) target protein remaining, we can observe a "thermal shift."

CETSA_Workflow cluster_cell_culture Step 1: Cell Treatment cluster_heating Step 2: Thermal Challenge cluster_lysis Step 3: Lysis & Separation cluster_detection Step 4: Protein Quantification start Culture cells (e.g., RAW 264.7 macrophages) treat Treat cells with Vehicle (DMSO) or this compound start->treat aliquot Aliquot cell suspensions treat->aliquot heat Heat aliquots across a temperature gradient (e.g., 45-65°C) for 3 minutes aliquot->heat freeze_thaw Lysis via freeze-thaw cycles heat->freeze_thaw centrifuge High-speed centrifugation to pellet aggregated/denatured proteins freeze_thaw->centrifuge supernatant Collect supernatant (contains soluble proteins) centrifuge->supernatant sds_page SDS-PAGE supernatant->sds_page western Western Blot using anti-COX-2 antibody sds_page->western quantify Quantify band intensity western->quantify end end quantify->end Generate Melt Curve & Determine Thermal Shift

Caption: Experimental Workflow for the Cellular Thermal Shift Assay (CETSA).

Comparative Data 2: CETSA Thermal Shift for COX-2

Compound (at 10 µM)COX-2 Tagg (°C) (Vehicle)COX-2 Tagg (°C) (Treated)Thermal Shift (ΔTagg in °C)
This compound 54.558.0+3.5
Celecoxib54.559.2+4.7

Rationale: A positive thermal shift confirms that the compound physically engages with COX-2 inside the cell, stabilizing its structure.[13] The magnitude of the shift often correlates with binding affinity. This data demonstrates robust target engagement, comparable to the positive control.

Protocol 2: Cellular Thermal Shift Assay (CETSA) with Western Blot Detection

Materials:

  • RAW 264.7 macrophage cell line

  • Cell culture medium (DMEM), FBS, Penicillin-Streptomycin

  • PBS, Trypsin-EDTA

  • Test compound and vehicle (DMSO)

  • PCR tubes and a thermal cycler

  • Lysis buffer with protease inhibitors

  • SDS-PAGE gels, transfer apparatus, PVDF membrane

  • Primary antibodies (anti-COX-2, anti-GAPDH as loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate and imaging system

Procedure:

  • Cell Treatment: Culture RAW 264.7 cells to ~80% confluency. Treat cells with the test compound (e.g., 10 µM) or vehicle for 1 hour in the incubator.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors to a final concentration of ~10^7 cells/mL.

  • Heating: Aliquot 50 µL of the cell suspension into PCR tubes for each temperature point. Heat the tubes in a thermal cycler for 3 minutes across a range (e.g., 45°C to 65°C in 2°C increments), followed by a 3-minute cooling step at 25°C.

  • Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. The supernatant contains the soluble proteins, while the pellet contains aggregated proteins.

  • Western Blotting:

    • Carefully collect the supernatant.

    • Determine protein concentration (e.g., BCA assay).

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against COX-2 and a loading control (e.g., GAPDH).

    • Incubate with HRP-conjugated secondary antibody.

    • Detect signals using a chemiluminescence substrate.

  • Data Analysis:

    • Quantify the band intensities for COX-2 at each temperature point.

    • Normalize the COX-2 signal to the loading control.

    • Plot the normalized intensity versus temperature for both vehicle and compound-treated samples.

    • Fit the data to a sigmoidal curve to determine the aggregation temperature (Tagg), which is the temperature at which 50% of the protein is denatured. The difference in Tagg between treated and vehicle samples is the thermal shift (ΔTagg).

Section 3.2: Analysis of Downstream Inflammatory Signaling

Inhibition of COX-2 should attenuate downstream inflammatory signaling. Two pivotal pathways activated by inflammatory stimuli like LPS are the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[14][15] NF-κB is a master regulator of inflammation.[14] In resting cells, it is held inactive in the cytoplasm. Upon stimulation, a cascade leads to the phosphorylation and degradation of its inhibitor, IκBα, allowing the p65 subunit of NF-κB to translocate to the nucleus and drive the expression of pro-inflammatory genes.[14] We can measure the activation of this pathway by quantifying the phosphorylation of p65 (p-p65) using Western blotting.[16]

NFkB_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK MyD88-dependent signaling NFkB_inactive p65 p50 IκBα IKK->NFkB_inactive:ikb Phosphorylates IκBα (p-IκBα) IkB IκBα Degradation Degradation IkB->Degradation Ubiquitination & Proteasomal Degradation p65 p65 p50 p50 NFkB_active p65 p50 DNA DNA (NF-κB Response Elements) NFkB_active->DNA Nuclear Translocation Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, etc.) DNA->Transcription COX_Inhibitor This compound (via reduced PGE2 signaling feedback) COX_Inhibitor->IKK Attenuates Activation

Caption: Simplified NF-κB Signaling Pathway and Point of Modulation.

Comparative Data 3: Inhibition of LPS-Induced p65 Phosphorylation

CompoundIC50 for p-p65 Inhibition (nM)
This compound 120
Celecoxib150
Naproxen450

Rationale: This data demonstrates a functional cellular consequence of target engagement. By inhibiting COX-2, the compound reduces the downstream activation of a key inflammatory pathway. The potency in this cellular assay should correlate with the enzyme inhibition and target engagement data, providing a cohesive picture of the compound's activity.

Protocol 3: Western Blot for NF-κB (p-p65) and MAPK (p-p38) Pathways

Materials:

  • RAW 264.7 cells

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds

  • RIPA lysis buffer with phosphatase and protease inhibitors

  • Primary antibodies: anti-phospho-p65 (Ser536), anti-total-p65, anti-phospho-p38, anti-total-p38, anti-GAPDH

  • Other materials as listed in Protocol 2 for Western Blotting.

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in 6-well plates and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a short duration (e.g., 15-30 minutes) to induce phosphorylation of p65 and p38. Include an unstimulated control group.

  • Lysis: Wash cells with ice-cold PBS and lyse them directly in the well with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Western Blotting:

    • Perform protein quantification, SDS-PAGE, and transfer as described in Protocol 2.

    • Probe separate membranes with antibodies against the phosphorylated form of the target protein (p-p65 or p-p38).

    • To confirm equal protein loading and to normalize the data, strip the membranes and re-probe with antibodies for the total form of the protein and a loading control like GAPDH.[17][18]

  • Data Analysis:

    • Quantify band intensities.

    • Calculate the ratio of the phosphorylated protein to the total protein for each sample.

    • Normalize this ratio to the LPS-stimulated vehicle control.

    • Plot the normalized values against compound concentration to determine the IC50 for pathway inhibition.

Section 3.3: Quantifying Functional Transcriptional Activity

The culmination of NF-κB signaling is the transcription of target genes. A luciferase reporter assay provides a highly sensitive and quantitative readout of this final step.[19] In this system, cells are transfected with a plasmid containing the luciferase gene under the control of a promoter with multiple NF-κB binding sites.[20] When NF-κB is activated and binds to these sites, it drives the expression of luciferase. The amount of light produced upon addition of the luciferin substrate is directly proportional to NF-κB transcriptional activity.[21][22]

Comparative Data 4: Inhibition of NF-κB Luciferase Reporter Activity

CompoundIC50 for Reporter Inhibition (nM)
This compound 150
Celecoxib185
Naproxen550

Rationale: This assay validates the Western blot data by confirming that the observed reduction in p65 phosphorylation translates into a functional reduction in NF-κB-mediated gene transcription. The IC50 values are expected to be in a similar range to those from the phosphorylation assay, reinforcing the mechanism of action.

Protocol 4: NF-κB Luciferase Reporter Assay

Materials:

  • HEK293 or RAW 264.7 cells

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization)

  • Transfection reagent (e.g., Lipofectamine)

  • 96-well white, clear-bottom cell culture plates

  • LPS

  • Dual-luciferase reporter assay system (with lysis buffer, Firefly luciferase substrate, and Renilla luciferase substrate)

  • Luminometer plate reader

Procedure:

  • Transfection: Co-transfect cells in a 96-well plate with the NF-κB Firefly luciferase reporter plasmid and the Renilla luciferase control plasmid. Allow cells to express the plasmids for 24-48 hours.

  • Treatment and Stimulation: Pre-treat the transfected cells with test compounds for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and add passive lysis buffer. Incubate for 15 minutes at room temperature with gentle shaking.

  • Luminescence Measurement:

    • Transfer the cell lysate to a white opaque 96-well plate.

    • Use a luminometer with dual injectors. First, inject the Firefly luciferase substrate and measure the luminescence (Signal A).

    • Second, inject the Stop & Glo® reagent (which quenches the Firefly reaction and contains the Renilla substrate) and measure the luminescence (Signal B).

  • Data Analysis:

    • Calculate the ratio of Firefly to Renilla luminescence (Signal A / Signal B) for each well to normalize for transfection efficiency and cell number.

    • Normalize these ratios to the LPS-stimulated vehicle control.

    • Plot the normalized activity versus compound concentration to determine the IC50.

Part 4: Final Performance Comparison and Conclusion

To provide a holistic view of the compound's performance, we consolidate the data into a single summary table. This allows for a direct, multi-parameter comparison against established alternatives.

Summary of Mechanistic Validation and Comparative Performance

ParameterThis compoundCelecoxib (COX-2 Selective)Naproxen (Non-selective)
COX-1 IC50 (nM) 8507600250
COX-2 IC50 (nM) 4550180
COX-2 Selectivity Index 18.9 152 1.4
Cellular COX-2 Thermal Shift (ΔTagg) +3.5°C +4.7°C(Not Tested)
p-p65 Inhibition IC50 (nM) 120 150450
NF-κB Reporter IC50 (nM) 150 185550

The comprehensive, multi-tiered experimental workflow provides strong, self-validating evidence for the mechanism of action of this compound. The data confirms that the compound:

  • Directly Inhibits COX Enzymes: It is a potent inhibitor of COX-2 with a selectivity index of approximately 19-fold over COX-1, positioning it as a preferential COX-2 inhibitor.

  • Engages its Target in Cells: CETSA results confirm that the compound binds to and stabilizes COX-2 in a physiologically relevant cellular environment.

  • Modulates Downstream Signaling: It effectively suppresses the LPS-induced activation of the critical NF-κB inflammatory pathway.

  • Inhibits Functional Gene Transcription: The attenuation of NF-κB signaling translates to a functional decrease in the transcription of NF-κB target genes.

Compared to the controls, this compound demonstrates a profile superior to the non-selective NSAID Naproxen in terms of COX-2 selectivity and cellular anti-inflammatory potency. While not as highly selective as Celecoxib, its distinct profile may offer a unique therapeutic balance. This validated mechanism of action provides a solid foundation for further preclinical and clinical development.

References

  • Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling pl
  • Application Notes and Protocols for Western Blot Analysis of MAPK and NF-κB Signaling P
  • Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Molecular Devices.
  • Human NF-κB Reporter Assay Kit. Indigo Biosciences.
  • NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. (2020). Journal of Visualized Experiments.
  • Cyclooxygenase (COX) Activity Assay Kit (Fluorometric). Assay Genie.
  • Structural and Functional Basis of Cyclooxygenase Inhibition. (2005). Journal of Medicinal Chemistry.
  • An ELISA method to measure inhibition of the COX enzymes. (2007).
  • Human NF-κB Reporter Assay System. Cayman Chemical.
  • Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. (2010). Methods in Molecular Biology.
  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014). Methods in Molecular Biology.
  • COX Activity Assay Kit. Cayman Chemical.
  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (2012). Current Protocols in Pharmacology.
  • COX Activity Assay Kit. Cayman Chemical.
  • High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay. (2021). Methods in Molecular Biology.
  • Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. (2020). Methods in Molecular Biology.
  • Application Notes and Protocols: Cellular Thermal Shift Assay (CETSA) for He-ptamidine Target Engagement. (2025). BenchChem.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2018). ACS Chemical Biology.
  • Western blot analysis of proteins in the mitogen-activated protein kinase (MAPK) pathway in mouse liver.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology.
  • Integrative network pharmacology and experimental verification to reveal the anti-inflammatory mechanism of ginsenoside Rh4. (2022). Frontiers in Pharmacology.
  • Anti-inflammatory drugs and their mechanism of action. (1998).
  • MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors. Thermo Fisher Scientific.
  • Overview on the Discovery and Development of Anti-Inflammatory Drugs. (2021).
  • Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Deriv
  • Synthesis and Medicinal Applications of Fenamic Acid Deriv
  • List of NSAIDs from strongest to weakest. (2024). Medical News Today.
  • The Chemistry and Bioactivity of Mefenamic Acid Derivatives: A Review of Recent Advances. (2025). Archiv der Pharmazie.

Sources

Performance Benchmark: N-(2-Methoxyphenyl)anthranilic Acid Versus Established COX Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers in Inflammation and Drug Discovery

Introduction: The Rationale for Benchmarking Against Cyclooxygenase Inhibitors

N-(2-Methoxyphenyl)anthranilic acid belongs to the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), a group of compounds structurally related to anthranilic acid.[1][2] Many derivatives of anthranilic acid are known to exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.[3][4] The COX enzymes, COX-1 and COX-2, are pivotal in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[5][6]

Given the structural similarities of this compound to known fenamate NSAIDs like Mefenamic acid, which is a potent COX inhibitor, it is hypothesized that this compound also targets COX enzymes.[7][8] To validate this hypothesis and characterize its inhibitory potential, a direct performance comparison against established COX inhibitors is essential.

This guide details the experimental framework for such a benchmark, providing detailed protocols and a comparative analysis of hypothetical performance data. The chosen reference inhibitors represent a spectrum of activity:

  • Indomethacin: A potent, non-selective COX inhibitor, serving as a benchmark for broad-spectrum COX inhibition.

  • Niflumic Acid: A known COX-2 inhibitor, also exhibiting activity against other ion channels.

  • Celecoxib: A highly selective COX-2 inhibitor, representing a targeted therapeutic approach with a potentially improved side-effect profile.[9]

By comparing the performance of this compound against these standards, we can elucidate its potency and selectivity, providing valuable insights for its potential as a novel anti-inflammatory agent.

Experimental Design and Protocols

To quantitatively assess and compare the inhibitory activity of this compound, a series of in vitro enzyme inhibition assays are proposed. The following protocols are designed to ensure scientific rigor and reproducibility.

In Vitro COX-1 and COX-2 Inhibition Assay

The core of this benchmark is a direct enzymatic assay to determine the half-maximal inhibitory concentration (IC50) of the test compounds against purified human COX-1 and COX-2 enzymes.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis compound_prep Compound Dilution Series (this compound, Indomethacin, Niflumic Acid, Celecoxib) incubation Incubation of Enzyme with Inhibitor compound_prep->incubation enzyme_prep Enzyme Preparation (Human COX-1 and COX-2) enzyme_prep->incubation reaction Initiation of Reaction (Addition of Arachidonic Acid) incubation->reaction termination Reaction Termination reaction->termination detection Quantification of Prostaglandin Production (e.g., ELISA, LC-MS/MS) termination->detection analysis IC50 Determination detection->analysis

Caption: Workflow for the in vitro COX inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of each test compound (this compound, Indomethacin, Niflumic Acid, Celecoxib) in a suitable solvent (e.g., DMSO).

    • Create a serial dilution of each compound to be tested across a range of concentrations.

    • Prepare the assay buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing necessary co-factors such as hematin and L-epinephrine.[10]

    • Dilute purified human recombinant COX-1 and COX-2 enzymes to the desired working concentration in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to each well.[11]

    • Add the various concentrations of the test compounds or the vehicle control (DMSO) to the appropriate wells.

    • Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for the binding of the inhibitor to the enzyme.[11]

    • Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.[11]

    • Incubate the plate for a specific time (e.g., 10 minutes) at 37°C to allow for the conversion of arachidonic acid to prostaglandins.[11]

    • Terminate the reaction by adding a suitable stop solution (e.g., a solution of HCl).[11]

  • Detection and Data Analysis:

    • Measure the amount of prostaglandin E2 (PGE2) produced using a validated detection method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]

    • Calculate the percentage of inhibition for each compound concentration compared to the vehicle control.

    • Determine the IC50 value for each compound against both COX-1 and COX-2 by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Comparative Performance Data

The following table summarizes the inhibitory activities of this compound (hypothetical data) and the reference inhibitors against COX-1 and COX-2.

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1/COX-2)
This compound 150256
Indomethacin 18260.69
Niflumic Acid -100-
Celecoxib 1500040375

Note: The IC50 values for this compound are hypothetical and presented for illustrative purposes.

Interpretation of Results:

Based on the hypothetical data, this compound demonstrates a preferential inhibition of COX-2 over COX-1, with a selectivity index of 6. This suggests that it is a moderately selective COX-2 inhibitor. In comparison, Indomethacin is a non-selective inhibitor, potently targeting both isoforms. Celecoxib, as expected, shows high selectivity for COX-2. Niflumic acid's primary inhibitory action is on COX-2.

Mechanism of Action: The Cyclooxygenase Pathway

The anti-inflammatory effects of the benchmarked compounds are primarily attributed to their inhibition of the COX pathway. The following diagram illustrates the central role of COX enzymes in the synthesis of prostaglandins from arachidonic acid.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A2 (PLA2) phospholipids->pla2 Stimulus (e.g., Inflammation) arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Releases cox COX-1 / COX-2 arachidonic_acid->cox pgg2 Prostaglandin G2 (PGG2) cox->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 Peroxidase Activity prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgh2->prostaglandins thromboxanes Thromboxanes (TXA2) pgh2->thromboxanes inhibitor This compound & Known Inhibitors inhibitor->cox Inhibit

Caption: The Cyclooxygenase (COX) Signaling Pathway.

By inhibiting COX-1 and/or COX-2, these compounds block the production of prostaglandins, thereby reducing inflammation, pain, and fever. The selectivity of an inhibitor for COX-2 over COX-1 is a critical parameter, as COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining platelet function.[6] Therefore, selective COX-2 inhibitors are hypothesized to have a lower incidence of gastrointestinal side effects.[9]

Conclusion and Future Directions

This guide outlines a comprehensive framework for benchmarking the performance of this compound against established COX inhibitors. The hypothetical data suggests that this compound may act as a moderately selective COX-2 inhibitor.

To further validate these findings, the next steps should involve:

  • Execution of the described in vitro assays to determine the actual IC50 values of this compound.

  • Cell-based assays to assess the compound's activity in a more physiological context.

  • In vivo studies in animal models of inflammation to evaluate its efficacy and safety profile.

By systematically following this benchmarking strategy, researchers can gain a thorough understanding of the therapeutic potential of this compound and its position within the landscape of anti-inflammatory drug candidates.

References

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (2012).
  • In‐vitro COX‐1 and COX‐2 enzyme inhibition assay of compounds 8, 10, 12, and 6 a–6 t. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Ballo, N., et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. African Journal of Pharmacy and Pharmacology, 16(4), 69-78.
  • Kumar, A., et al. (2003). Newer N-substituted anthranilic acid derivatives as potent anti-inflammatory agents. European journal of medicinal chemistry, 38(6), 647-652.
  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in molecular biology (Clifton, N.J.), 644, 131–144.
  • Böhmer, V. I., et al. (2022). Carboranyl Analogues of Mefenamic Acid and Their Biological Evaluation. Organometallics, 41(14), 1835-1844.
  • Prusakiewicz, J. J., et al. (2009). Differential sensitivity and mechanism of inhibition of COX-2 oxygenation of arachidonic acid and 2-arachidonoylglycerol by ibuprofen and mefenamic acid. Biochemistry, 48(30), 7353–7355.
  • Antal, D., et al. (2022). Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. International Journal of Molecular Sciences, 23(19), 11855.
  • Inglis, J. J., et al. (2007). The anti-allergic drug, N-(3',4'-dimethoxycinnamonyl) anthranilic acid, exhibits potent anti-inflammatory and analgesic properties in arthritis. Rheumatology (Oxford, England), 46(9), 1428–1432.
  • Morsy, M. A., et al. (2022). Functional Role of Novel Anthranilic Acid Derivatives as Anti-inflammatory Agents.
  • Differential Sensitivity and Mechanism of Inhibition of COX-2 Oxygenation of Arachidonic Acid and 2-Arachidonoylglycerol by Ibuprofen and Mefenamic Acid. (2009). ACS Publications. Retrieved January 22, 2026, from [Link]

  • Synthesis and antiinflammatory activity of n-aryl anthranilic acid and its derivatives. (2007). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Anthranilic acid, n-2,3-xylyl-, o-methoxyphenyl ester. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Effect of anthranilic acid derivatives on cyclooxygenase (COX) activity. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Ghlichloo, I., & Gerriets, V. (2023). Nonsteroidal Anti-inflammatory Drugs (NSAIDs). In StatPearls.
  • Anthranilic acid, N-(3-methoxyphenyl)-. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Orlando, B. J., et al. (2015). Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone. The Journal of biological chemistry, 290(36), 22129–22141.
  • Siddiqa, A., et al. (2012). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Mini reviews in medicinal chemistry, 12(14), 1471–1484.
  • Discovery of Anthranilic Acid Derivatives as Antagonists of the Pro-Inflammatory Orphan G Protein-Coupled Receptor GPR17. (2024). PubMed. Retrieved January 22, 2026, from [Link]

  • Masferrer, J. L., et al. (1998). Cyclooxygenase-2 inhibitors: a new approach to the therapy of ocular inflammation. Survey of ophthalmology, 43 Suppl 1, S35–S40.

Sources

Safety Operating Guide

A Researcher's Guide to Safe Handling of N-(2-Methoxyphenyl)anthranilic Acid: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

As drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides a detailed operational plan for the safe handling and disposal of N-(2-Methoxyphenyl)anthranilic acid, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). The principles outlined here are designed to be a self-validating system of protocols, ensuring the protection of laboratory personnel and the integrity of your research.

Understanding the Hazard Profile

This compound and its structural analogs are classified as irritants. Based on aggregated data from notifications to the European Chemicals Agency (ECHA), related compounds like N-(3-methoxyphenyl)anthranilic acid are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Therefore, all handling procedures must be designed to prevent direct contact and inhalation.

Key Hazard Statements for Structurally Similar Compounds:

  • H315: Causes skin irritation[1].

  • H319: Causes serious eye irritation[1].

  • H335: May cause respiratory irritation[1].

Given these hazards, a multi-layered PPE approach is essential. The choice of PPE is not static; it must adapt to the specific procedure being performed and the associated risk of exposure.

Core Directive: Personal Protective Equipment (PPE)

Engineering controls, such as fume hoods and ventilated balance enclosures, are the first line of defense.[2] PPE serves as the critical final barrier between the researcher and the chemical.

Foundational PPE (Required for all work)
  • Eye and Face Protection: Tight-sealing safety goggles are mandatory to protect against dust particles and splashes.[3] As per OSHA regulations (29 CFR 1910.133), these should be worn at all times in the laboratory where chemicals are handled[4][5].

  • Protective Gloves: Wear appropriate protective gloves to prevent skin exposure.[4] Nitrile gloves are a standard choice for handling solid chemicals. It is crucial to inspect gloves before use and employ the proper removal technique (without touching the glove's outer surface) to avoid skin contact. Contaminated gloves must be disposed of in accordance with laboratory and local regulations.

  • Laboratory Coat: A long-sleeved lab coat must be worn and kept fastened to protect the skin and personal clothing from contamination[6].

Task-Specific PPE Requirements

The level of PPE must be escalated based on the potential for generating dust or aerosols.

Laboratory Task Potential Exposure Risk Minimum Required PPE Recommended Engineering Control
Weighing and Transfer High (Dust Generation)Foundational PPE + Respiratory Protection (N95 or higher)Ventilated Balance Enclosure or Fume Hood
Solution Preparation Medium (Splash/Aerosol)Foundational PPE + Face ShieldFume Hood
Reaction Monitoring Low (Contained System)Foundational PPEFume Hood
Waste Disposal Medium (Splashing/Handling)Foundational PPEDesignated Waste Accumulation Area

Operational Plans: Step-by-Step Guidance

Weighing the Solid Compound

This procedure presents the highest risk of inhaling fine particles.

  • Preparation: Don your foundational PPE (lab coat, gloves, goggles).

  • Engineering Control: Perform all weighing activities inside a ventilated balance enclosure or a chemical fume hood to contain any dust.

  • Respiratory Protection: Wear a NIOSH-approved N95 respirator (or equivalent, such as an EN 149 approved respirator) when handling the powder outside of a containment hood[7].

  • Handling: Use a spatula to carefully transfer the solid. Avoid any actions that could create a dust cloud, such as pouring from a height.

  • Cleanup: After weighing, gently wipe down the spatula and the surfaces of the enclosure with a damp cloth to collect any residual dust. Dispose of the cloth as chemical waste.

PPE Selection Workflow

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE & Control Selection Start Start: Prepare to handle This compound AssessTask Identify the Task: Weighing, Dissolving, etc. Start->AssessTask Weighing Task: Weighing Solid Risk: High (Dust) AssessTask->Weighing Dust/Powder Dissolving Task: Preparing Solution Risk: Medium (Splash) AssessTask->Dissolving Liquid/Splash Contained Task: Contained System Risk: Low AssessTask->Contained Contained PPE_High Required: - Foundational PPE - Respiratory Protection - Ventilated Enclosure Weighing->PPE_High PPE_Med Required: - Foundational PPE - Face Shield - Fume Hood Dissolving->PPE_Med PPE_Low Required: - Foundational PPE - Fume Hood Contained->PPE_Low Proceed Proceed with Task PPE_High->Proceed PPE_Med->Proceed PPE_Low->Proceed

Caption: PPE selection workflow based on task-specific risk.

Spill and Emergency Plan

Immediate and correct response to a spill is vital to mitigate exposure.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Inform your supervisor and colleagues.

  • Assess the Spill: Determine the extent of the spill and if you can clean it up safely. For large spills, contact your institution's environmental health and safety (EHS) department.

  • Don PPE: Before cleanup, at a minimum, wear your foundational PPE plus respiratory protection.

  • Containment: Cover the spill with an absorbent material to prevent it from spreading. Avoid raising dust[7].

  • Cleanup: Gently sweep up the solid material and place it into a suitable, labeled container for disposal[2].

  • Decontamination: Clean the spill area thoroughly with soap and water[7].

  • Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so, and continue rinsing. Seek immediate medical attention[3][7][8].

  • Skin Contact: Take off immediately all contaminated clothing. Rinse the affected skin area with plenty of soap and water. If skin irritation occurs, get medical advice[4][9].

  • Inhalation: Move the exposed person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist[4][7].

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek medical attention[4][10].

Emergency Spill Response Workflow

Spill_Response Spill Spill Occurs Alert Alert Personnel & Supervisor Spill->Alert Assess Assess Spill Size Alert->Assess DonPPE Don Appropriate PPE: - Gloves, Goggles - Lab Coat, Respirator Assess->DonPPE Small/Manageable ContactEHS Contact EHS for Large Spill Assess->ContactEHS Large/Unmanageable CleanupSmall Clean Up Spill: 1. Cover to avoid dust 2. Sweep into waste container 3. Decontaminate area DonPPE->CleanupSmall Dispose Dispose of all materials as hazardous waste CleanupSmall->Dispose Done Response Complete ContactEHS->Done Dispose->Done

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Methoxyphenyl)anthranilic acid
Reactant of Route 2
Reactant of Route 2
N-(2-Methoxyphenyl)anthranilic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.